ML-7
説明
特性
IUPAC Name |
1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O2S/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18/h1-2,4-7,17H,3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHJIACZUFWBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148917 | |
| Record name | ML 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109376-83-2 | |
| Record name | ML 7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109376-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ML 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109376832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ML 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2C2LB77BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML-7 in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-7 is a well-characterized, potent, and selective inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its effects on smooth muscle physiology, and detailed experimental protocols for its study. By competitively inhibiting ATP binding to MLCK, this compound effectively uncouples the calcium signal from the contractile machinery, leading to smooth muscle relaxation. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Smooth muscle contraction is a fundamental physiological process, underpinning the function of various organ systems, including the vascular, respiratory, gastrointestinal, and urogenital tracts. The contractile state of smooth muscle is primarily regulated by the phosphorylation of the 20 kDa regulatory light chain of myosin (MLC20). This phosphorylation is catalyzed by the calcium/calmodulin-dependent Myosin Light Chain Kinase (MLCK). Dysregulation of smooth muscle contraction is implicated in numerous pathologies, such as hypertension, asthma, and gastrointestinal motility disorders, making the components of this pathway attractive targets for therapeutic intervention.
This compound, a naphthalenesulfonamide derivative, has emerged as a valuable pharmacological tool for investigating the role of MLCK in smooth muscle physiology and pathology. Its cell-permeable nature and high selectivity for MLCK over other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC) make it an ideal agent for both in vitro and in vivo studies.[1] This guide will delve into the core mechanism of this compound action, present relevant quantitative data, and provide detailed protocols for its application in smooth muscle research.
The Core Mechanism of this compound Action
The primary mechanism of action of this compound is the potent and selective inhibition of Myosin Light Chain Kinase (MLCK) .[1] this compound exhibits reversible, ATP-competitive inhibition of MLCK, meaning it competes with ATP for binding to the catalytic site of the enzyme.[1] This inhibition occurs for both the Ca2+/calmodulin-dependent and -independent isoforms of smooth muscle MLCK.[1]
The signaling pathway leading to smooth muscle contraction and the point of this compound intervention can be summarized as follows:
-
An increase in intracellular calcium concentration ([Ca2+]i), triggered by various stimuli, leads to the binding of Ca2+ to calmodulin (CaM).
-
The Ca2+-CaM complex then binds to and activates MLCK.
-
Activated MLCK catalyzes the phosphorylation of Serine-19 on the 20 kDa myosin regulatory light chain (MLC20).
-
Phosphorylation of MLC20 induces a conformational change in the myosin head, increasing its ATPase activity and allowing it to interact with actin filaments, resulting in cross-bridge cycling and muscle contraction.
This compound intervenes at step 3 by blocking the catalytic activity of MLCK. This prevents the phosphorylation of MLC20, leading to a decrease in the interaction between actin and myosin and ultimately resulting in smooth muscle relaxation.
Signaling Pathway Diagram
References
An In-depth Technical Guide on the Inhibition of Myosin Light Chain Kinase (MLCK) by ML-7
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the kinetic properties and mechanism of action of ML-7, a potent inhibitor of Myosin Light Chain Kinase (MLCK). It provides quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and workflows.
Quantitative Inhibition Data: this compound
This compound is a well-characterized, cell-permeable naphthalene (B1677914) sulfonamide derivative that acts as a potent and selective inhibitor of Myosin Light Chain Kinase. Its primary mechanism is through reversible, ATP-competitive inhibition of both Ca2+/calmodulin-dependent and -independent smooth muscle MLCKs.[1] The inhibitory constant (Ki) is a critical measure of the inhibitor's potency.
The selectivity of an inhibitor is crucial for its utility as a research tool and a potential therapeutic agent. The data below summarizes the inhibitory potency of this compound against MLCK and other common kinases, highlighting its selectivity.
| Target Kinase | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) | Notes |
| Myosin Light Chain Kinase (MLCK) | 0.3 µM (300 nM) | 0.3 - 0.4 µM | Potent and selective inhibition.[1][2][3] |
| Protein Kinase A (PKA) | 21 µM | - | ~70-fold less potent than for MLCK.[2] |
| Protein Kinase C (PKC) | 42 µM | - | ~140-fold less potent than for MLCK.[2] |
The MLCK Signaling Pathway and Point of Inhibition
MLCK is a pivotal serine/threonine-specific protein kinase that regulates a multitude of cellular processes, most notably smooth muscle contraction. Its activation is a key downstream event following stimuli that increase intracellular calcium levels.
Activation Cascade:
-
Various upstream signals, such as neurotransmitters or hormones, bind to cell surface receptors, triggering signal transduction pathways that lead to an increase in intracellular calcium concentration ([Ca2+]i).[4]
-
Four calcium ions (Ca2+) bind to the ubiquitous calcium-binding protein, Calmodulin (CaM).
-
The Ca2+/CaM complex undergoes a conformational change, enabling it to bind to and activate MLCK.[4]
-
Activated MLCK catalyzes the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20) at Serine-19.
-
This phosphorylation event initiates a conformational change in myosin, enabling it to interact with actin filaments, activate myosin ATPase, and generate contractile force.[3]
This compound exerts its effect by directly competing with ATP for the binding site on MLCK, thereby preventing the phosphorylation of MLC20 and blocking the downstream signaling cascade.
References
- 1. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 2. promega.jp [promega.jp]
- 3. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
ML-7 as a Selective MLCK Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ML-7, a widely utilized pharmacological agent, as a selective inhibitor of Myosin Light Chain Kinase (MLCK). This compound serves as a critical tool in elucidating the physiological and pathological roles of MLCK in a variety of cellular processes, including smooth muscle contraction, endothelial barrier function, and cell migration. This document details the mechanism of action of this compound, its selectivity profile, and its effects in both in vitro and in vivo models. Furthermore, it offers detailed experimental protocols and visualizes key signaling pathways and workflows to facilitate its effective use in a research and drug development setting.
Introduction
Myosin Light Chain Kinase (MLCK) is a Ca2+/calmodulin-dependent protein kinase that plays a pivotal role in the regulation of cellular contractility.[1] It catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC20), a key event that enables myosin's interaction with actin filaments, leading to contraction in both smooth muscle and non-muscle cells.[1][2] Given its central role, MLCK has been implicated in a range of physiological processes and pathological conditions, including vascular function, inflammation, and cancer metastasis.[3]
This compound, a naphthalenesulfonamide derivative, has emerged as a valuable and selective inhibitor of MLCK.[3][4] Its ability to permeate cell membranes allows for its use in a wide array of experimental systems to probe the functional consequences of MLCK inhibition.[3] This guide aims to provide a detailed technical resource for researchers employing this compound, covering its biochemical properties, experimental applications, and the signaling contexts in which it operates.
Mechanism of Action and Selectivity
This compound functions as a potent, reversible, and ATP-competitive inhibitor of MLCK.[4][5] It targets the ATP-binding site within the catalytic domain of the enzyme, thereby preventing the transfer of phosphate (B84403) to MLC20.[2] This inhibition is highly selective for MLCK, particularly when compared to other related kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[4]
Data Presentation: Quantitative Inhibition Data
The selectivity and potency of this compound are quantitatively summarized in the tables below, providing key parameters for experimental design.
| Target Kinase | Inhibition Constant (Ki) | Reference(s) |
| Myosin Light Chain Kinase (MLCK) | 0.3 µM | [4] |
| Protein Kinase A (PKA) | 21 µM | [4] |
| Protein Kinase C (PKC) | 42 µM | [4] |
| Target Kinase | IC50 Value | Reference(s) |
| Myosin Light Chain Kinase (MLCK) | 0.3 - 0.4 µM | [6] |
| CaM-KI | 6 µM | [6] |
| Synaptic Vesicle Pool Mobilization | ~5 µM | [7] |
Signaling Pathways Involving MLCK
MLCK is a critical node in several signaling pathways that regulate cellular mechanics and function. Understanding these pathways is essential for interpreting the effects of this compound.
Calcium/Calmodulin-Dependent Activation
The canonical pathway for MLCK activation is initiated by an increase in intracellular calcium concentration ([Ca2+]i).[1] Calcium ions bind to calmodulin (CaM), inducing a conformational change that allows the Ca2+/CaM complex to bind to and activate MLCK.[1] This leads to the phosphorylation of MLC20 and subsequent cellular contraction.[2]
Regulation of Endothelial and Epithelial Barrier Function
MLCK plays a crucial role in regulating the permeability of endothelial and epithelial barriers.[2][3] Inflammatory mediators can lead to MLCK activation, resulting in the contraction of the actomyosin (B1167339) ring, which in turn increases paracellular permeability.[3] this compound has been shown to ameliorate vascular endothelial dysfunction by regulating tight junction proteins like ZO-1 and occludin.[2]
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing this compound.
General Experimental Workflow
A typical workflow for investigating the effects of this compound in a cell-based assay is outlined below.
In Vitro Kinase Assay for MLCK Inhibition
Objective: To determine the inhibitory effect of this compound on MLCK activity in a cell-free system.
Materials:
-
Purified MLCK enzyme
-
Myosin light chain (MLC) as substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
This compound stock solution (e.g., in DMSO)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase buffer, purified MLC, and varying concentrations of this compound or vehicle (DMSO).
-
Initiate the reaction by adding purified MLCK and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporation of 32P into MLC using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cell Culture and Treatment
Example Cell Lines:
-
MCF-10A (human breast epithelial cells)[4]
-
Smooth Muscle Cells (SMCs)[4]
-
Vero cells (African green monkey kidney epithelial cells)[4]
-
MDCK (canine kidney epithelial cells)[4]
General Protocol for Adherent Cells:
-
Culture cells in appropriate media and conditions to ~80-90% confluency.
-
For experiments, seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in 50% ethanol).[4]
-
Dilute the this compound stock solution in serum-free or complete media to the desired final concentrations (e.g., 10 µM, 30 µM, 40 µM).[4][6]
-
Remove the culture medium from the cells and replace it with the media containing this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 16 hours).[4]
Western Blotting for MLC Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of MLC in cultured cells.
Procedure:
-
Following this compound treatment, wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MLC (p-MLC) and total MLC.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of p-MLC to total MLC.
In Vivo Studies in a Rabbit Model of Atherosclerosis
Objective: To evaluate the effect of this compound on vascular endothelial dysfunction and atherosclerosis in a rabbit model.[2]
Animal Model: New Zealand white rabbits.[2]
Experimental Groups:
-
Control group: Fed a standard diet.[2]
-
Atherosclerosis (AS) group: Fed a high-fat diet.[2]
-
This compound group: Fed a high-fat diet and treated with this compound.[2]
Procedure:
-
Induce atherosclerosis in the AS and this compound groups by feeding a high-fat diet for a specified period (e.g., 12 weeks).[2]
-
Administer this compound to the treatment group (dosage and route of administration to be optimized).
-
At the end of the study period, assess vascular endothelial function using methods such as ultrasound to measure endothelium-dependent vasorelaxation in response to acetylcholine.[2]
-
Euthanize the animals and collect aortic tissues.
-
Analyze the tissues for atherosclerotic lesion formation (e.g., by Oil Red O staining), and protein expression of MLCK and p-MLC (e.g., by immunohistochemistry and Western blotting).[2]
Off-Target Effects and Considerations
While this compound is a selective inhibitor of MLCK, it is crucial to consider potential off-target effects, especially at higher concentrations. As shown in the selectivity table, this compound can inhibit PKA and PKC, albeit with significantly lower potency.[4] Additionally, some studies have suggested that this compound may affect L-type Ca2+ channels independently of its action on MLCK.[8] Therefore, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Include appropriate controls, such as other kinase inhibitors or genetic approaches (e.g., siRNA-mediated knockdown of MLCK), to confirm the specificity of the observed effects.
Conclusion
This compound is an indispensable pharmacological tool for investigating the multifaceted roles of MLCK in health and disease. Its high selectivity and cell permeability make it suitable for a wide range of applications. By providing a detailed understanding of its mechanism of action, quantitative data on its inhibitory properties, and comprehensive experimental protocols, this guide serves as a valuable resource for researchers aiming to effectively utilize this compound in their studies and for professionals in the field of drug development exploring MLCK as a therapeutic target.
References
- 1. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ML 7 hydrochloride| Selective MLCK Inhibitor | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of commonly used protein kinase inhibitors on vascular contraction and L-type Ca(2+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
ML-7: A Technical Guide to its Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound ML-7, a widely used inhibitor in cell biology research. We will delve into its discovery and history, its mechanism of action as a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), and its application in studying various cellular processes. This document will present key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.
Discovery and History
This compound, chemically known as 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, hydrochloride, was first synthesized and characterized as a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). Its development was part of a broader effort to create specific inhibitors for protein kinases to dissect their roles in cellular signaling. The high selectivity of this compound for MLCK over other kinases, such as Protein Kinase A and Protein Kinase C, has made it an invaluable tool for researchers investigating the physiological roles of MLCK in various cellular functions, including muscle contraction, cell migration, and cytokinesis.
Mechanism of Action
This compound exerts its inhibitory effect on Myosin Light Chain Kinase (MLCK) through competitive inhibition with respect to ATP, the phosphate (B84403) donor in the kinase reaction. The binding of this compound to the ATP-binding site of MLCK prevents the transfer of the gamma-phosphate from ATP to the regulatory light chain of myosin II (MLC). This phosphorylation event is a critical step in initiating smooth muscle contraction and is also involved in non-muscle cell motility and other cellular processes. By preventing MLC phosphorylation, this compound effectively blocks the downstream signaling cascade that leads to these cellular responses. The high selectivity of this compound for MLCK is a key feature, allowing researchers to probe the specific functions of this kinase with minimal off-target effects.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data for this compound against its primary target, MLCK, and other related kinases.
| Parameter | Value | Target Enzyme | Comments | Reference |
| IC50 | 300 nM | Myosin Light Chain Kinase (MLCK) | ||
| Ki | 320 nM | Myosin Light Chain Kinase (MLCK) | Competitive with respect to ATP | |
| Ki | 21 µM | Protein Kinase A (PKA) | Shows selectivity for MLCK | |
| Ki | 42 µM | Protein Kinase C (PKC) | Shows selectivity for MLCK |
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted using this compound.
In Vitro MLCK Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory effect of this compound on MLCK activity.
Materials:
-
Recombinant MLCK enzyme
-
Myosin light chain (MLC) substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
This compound compound at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, MLC substrate, and recombinant MLCK enzyme.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of 32P incorporated into the MLC substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of MLC Phosphorylation in Cultured Cells
This protocol describes how to assess the effect of this compound on MLC phosphorylation in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa cells)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MLC (Ser19) and anti-total MLC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC to confirm equal loading.
-
Quantify the band intensities to determine the relative levels of MLC phosphorylation.
Visualizations
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway showing this compound inhibition of MLCK.
Caption: Typical experimental workflow for characterizing this compound.
ML-7: A Technical Guide to its Target, Binding, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of ML-7, a widely used small molecule inhibitor. It details its primary protein target, binding characteristics, and its effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Core Target and Mechanism of Action
This compound is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK) .[1][2] Specifically, it targets the smooth muscle isoform of MLCK.[3][4] The primary mechanism of action for this compound is reversible, ATP-competitive inhibition .[2][3][4] This means that this compound binds to the ATP-binding pocket of the MLCK catalytic domain, thereby preventing the binding of ATP and the subsequent phosphorylation of its substrates.[3][5]
The inhibition of MLCK by this compound has been shown to be dependent on calcium-calmodulin in some contexts.[3][4] Myosin light chain kinase is a key regulatory enzyme in smooth muscle contraction and is also involved in various cellular processes in non-muscle cells, including cell division and migration.[6]
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been characterized against its primary target, MLCK, as well as other protein kinases to establish its selectivity. The data is summarized in the table below.
| Target Protein | Inhibition Constant (Ki) | IC50 | Assay Type |
| Myosin Light Chain Kinase (MLCK) | 0.3 µM[1][3][4] | 300 nM[7] | Cell-free assay[3] |
| Protein Kinase A (PKA) | 21 µM[1][3] | - | Cell-free assay (in Ehrlich cells)[3] |
| Protein Kinase C (PKC) | 42 µM[1][3] | - | Cell-free assay (in Ehrlich cells)[3] |
| CaM-KI | - | 6 µM | In vitro kinase assay |
Signaling Pathway
This compound exerts its cellular effects by inhibiting the phosphorylation of the regulatory light chain of myosin II (MLC20), a direct substrate of MLCK. This inhibition disrupts downstream signaling cascades that are dependent on actomyosin (B1167339) contractility.
Caption: Signaling pathway of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its target and its cellular effects.
In Vitro MLCK Inhibition Assay (Luminescence-Based)
This assay determines the IC50 value of this compound against MLCK by measuring the amount of ADP produced in the kinase reaction.
Workflow:
Caption: Workflow for in vitro MLCK inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., DMSO), followed by a final dilution in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute purified MLCK enzyme and its specific peptide substrate (e.g., a synthetic peptide corresponding to the phosphorylation site of MLC20) in the kinase assay buffer.
-
Prepare an ATP solution at a concentration near the Km for MLCK.
-
-
Kinase Reaction:
-
In a 96-well white assay plate, add the diluted this compound or vehicle control.
-
Add the MLCK enzyme/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase-Glo® Reagent to convert the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of MLC Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation of MLC in a cellular context.
Workflow:
Caption: Workflow for Western blot analysis of MLC phosphorylation.
Detailed Protocol:
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLC (pMLC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MLC.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Caspase-3 Activity Assay (Colorimetric)
Inhibition of MLCK by this compound can induce apoptosis, which can be quantified by measuring the activity of caspase-3, a key executioner caspase.[3]
Workflow:
Caption: Workflow for colorimetric caspase-3 activity assay.
Detailed Protocol:
-
Sample Preparation:
-
Culture and treat cells with this compound as described in the western blot protocol.
-
Collect both adherent and suspension cells.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell lysate.
-
Add the caspase-3 substrate, acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
-
Data Analysis:
-
Calculate the caspase-3 activity based on a standard curve generated with known concentrations of pNA.
-
Conclusion
This compound is a valuable pharmacological tool for studying the roles of Myosin Light Chain Kinase in a multitude of cellular processes. Its well-defined mechanism of action as an ATP-competitive inhibitor of MLCK, coupled with its established selectivity profile, makes it a reliable reagent for in vitro and cell-based studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing this compound to investigate the intricate signaling pathways governed by actomyosin contractility.
References
- 1. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. promega.jp [promega.jp]
- 7. mpbio.com [mpbio.com]
ML-7 ATP-competitive inhibition explained
An In-Depth Technical Guide to the ATP-Competitive Inhibition of Myosin Light Chain Kinase by ML-7
Introduction
This compound, chemically known as 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride, is a potent and cell-permeable small molecule inhibitor.[1][2] It is widely utilized in cellular and biochemical research as a selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] MLCK is a pivotal Ca²⁺/calmodulin-dependent protein kinase that regulates a variety of cellular processes, most notably smooth muscle contraction, endothelial barrier function, and cytokinesis, by phosphorylating the regulatory light chain of myosin II (MRLC).[3][4][5]
This compound's mechanism of action is through competitive inhibition at the ATP-binding site of MLCK.[6][7] This characteristic makes it an invaluable tool for dissecting the roles of MLCK in signaling pathways and for studying the physiological consequences of its inhibition. This guide provides a detailed technical overview of this compound's inhibitory mechanism, its effects on cellular signaling, quantitative kinetic data, and the experimental protocols used to characterize its activity.
Mechanism of Action: ATP-Competitive Inhibition
Enzyme inhibitors are broadly classified by their mechanism of action. This compound falls into the category of a Type I, or ATP-competitive, kinase inhibitor.[8] This mode of inhibition is characterized by the direct competition between the inhibitor and the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP), for binding to the kinase's active site.[9][10]
The catalytic activity of a kinase involves binding both ATP and a protein substrate. The kinase then facilitates the transfer of the terminal (gamma) phosphate (B84403) from ATP to a serine, threonine, or tyrosine residue on the substrate. The active site of a kinase, therefore, contains a highly conserved pocket that accommodates the adenine (B156593) ring and ribose group of ATP.[11]
This compound, a naphthalene (B1677914) sulfonamide derivative, possesses a molecular structure that mimics the purine (B94841) ring of ATP, allowing it to bind reversibly within this ATP-binding pocket on MLCK.[7] When this compound occupies the active site, it physically obstructs the binding of ATP, thereby preventing the phosphotransferase reaction from occurring.[6][10] Because the binding is competitive, the inhibitory effect of this compound can be overcome by increasing the concentration of ATP in the system.[9]
The relationship between the inhibitor's affinity (Ki), the substrate's affinity (Km), and the measured inhibitory potency (IC50) at a given ATP concentration is described by the Cheng-Prusoff equation.[12][13]
Cheng-Prusoff Equation: IC50 = Ki * (1 + ([ATP] / Km))
Where:
-
IC50 is the half-maximal inhibitory concentration.
-
Ki is the inhibition constant, representing the intrinsic affinity of the inhibitor for the enzyme.
-
[ATP] is the concentration of ATP.
-
Km is the Michaelis-Menten constant for ATP, representing the ATP concentration at which the reaction rate is half of Vmax.
This equation mathematically demonstrates that as the concentration of ATP increases, a higher concentration of the competitive inhibitor (this compound) is required to achieve the same level of inhibition, resulting in a higher apparent IC50 value.[13]
Quantitative Inhibition Data
The potency and selectivity of this compound have been characterized against various kinases. The data clearly indicates a strong preference for MLCK over other kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/Calmodulin-dependent protein kinase I (CaM-KI).[14]
| Target Kinase | Inhibitor | Parameter | Value | Reference(s) |
| Myosin Light Chain Kinase (MLCK) | This compound | IC50 | 300 nM | [1][15] |
| Myosin Light Chain Kinase (MLCK) | This compound | IC50 | 0.3 - 0.4 µM | [14] |
| Myosin Light Chain Kinase (MLCK) | This compound | Ki | 300 nM | [16] |
| CaM-KI | This compound | IC50 | 6 µM | [14] |
| Protein Kinase A (PKA) | This compound | Ki | 21 µM | [7] |
| Protein Kinase C (PKC) | This compound | Ki | 42 µM | [7] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Core Signaling Pathway and Point of Inhibition
This compound's primary effect is the disruption of the Ca²⁺/Calmodulin/MLCK signaling cascade, which is fundamental to the regulation of actomyosin (B1167339) contractility.
Pathway Description:
-
Initiation Signal: An increase in intracellular calcium concentration ([Ca²⁺]i) is triggered by stimuli such as neurotransmitters or hormonal signals, leading to Ca²⁺ influx through membrane channels and release from the sarcoplasmic reticulum.[4]
-
Calmodulin Activation: Four Ca²⁺ ions bind to the protein calmodulin (CaM), inducing a conformational change that activates it.[5]
-
MLCK Activation: The Ca²⁺-CaM complex binds to the regulatory domain of MLCK, relieving its autoinhibitory constraint and activating the kinase's catalytic domain.[5][17]
-
MRLC Phosphorylation: Activated MLCK utilizes ATP to phosphorylate the regulatory light chain of myosin II (MRLC) at Serine-19.[3][4]
-
Contraction: Phosphorylated MRLC (MRLC-P) induces a conformational change in the myosin head, increasing its ATPase activity and promoting its interaction with actin filaments. This cross-bridge cycling generates force, leading to cellular contraction.[4][5]
Inhibition by this compound: this compound directly intervenes at step 4. By blocking the ATP-binding site on MLCK, it prevents the phosphorylation of MRLC. The absence of MRLC-P means the myosin head remains in an inactive state, unable to effectively interact with actin. The pathway is halted, leading to outcomes like smooth muscle relaxation or stabilization of the endothelial barrier.[4][6]
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method to quantify the inhibitory effect of this compound on MLCK activity, adaptable for radiometric or luminescence-based (e.g., ADP-Glo™) detection.[3]
Objective: To determine the IC50 value of this compound for MLCK.
Materials:
-
Recombinant active MLCK enzyme
-
MLCK-specific substrate (e.g., synthetic peptide KKRRAARATSDVFA)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, Ca²⁺/Calmodulin)
-
ATP solution (radiolabeled [γ-³³P]ATP for radiometric assay or unlabeled for ADP-Glo™)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Detection reagents (Phosphoric acid and filter mats for radiometric; ADP-Glo™ Reagent and Kinase Detection Reagent for luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Buffer to achieve the final desired concentrations for the assay. Include a DMSO-only control (0% inhibition).
-
Reaction Setup: To each well of a 96-well plate, add:
-
Kinase Buffer
-
Substrate peptide to a final concentration (e.g., 0.2 µg/µl)
-
This compound at various concentrations (or DMSO control)
-
MLCK enzyme (e.g., 5-10 ng)
-
-
Initiation: Start the kinase reaction by adding ATP to a final concentration near the Km for MLCK (e.g., 50 µM).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter mat, wash to remove unincorporated [γ-³³P]ATP, and measure the remaining radioactivity (representing phosphorylated substrate) using a scintillation counter.
-
ADP-Glo™ Assay: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Measure luminescence using a plate reader.
-
-
Data Analysis: Convert the raw data (counts per minute or relative light units) to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol: Determining ATP-Competitive Mechanism
This experiment verifies that this compound inhibits MLCK in an ATP-competitive manner.[13][18]
Objective: To demonstrate the relationship between the IC50 of this compound and ATP concentration.
Procedure:
-
Perform the In Vitro Kinase Inhibition Assay as described in Protocol 5.1.
-
Instead of using a single ATP concentration, set up multiple parallel assays, each with a different, fixed concentration of ATP. These concentrations should span the Km value for ATP (e.g., 0.1x Km, 0.5x Km, 1x Km, 5x Km, 10x Km).
-
For each ATP concentration, determine the full dose-response curve for this compound and calculate its IC50 value.
-
Plot the calculated IC50 values as a function of the ATP concentration.
-
Interpretation: If this compound is an ATP-competitive inhibitor, the IC50 value will increase linearly with the increasing concentration of ATP.[13] If it were non-competitive, the IC50 would remain constant regardless of ATP concentration.
Conclusion
This compound is a well-characterized and selective ATP-competitive inhibitor of Myosin Light Chain Kinase. Its ability to reversibly block the ATP-binding site of MLCK prevents the phosphorylation of myosin regulatory light chain, thereby inhibiting actomyosin contractility. This mechanism has been quantified with specific IC50 and Ki values, demonstrating its potency and selectivity. The detailed experimental protocols provided herein allow for the robust characterization of its inhibitory properties. For researchers in cell biology and drug development, this compound remains an essential pharmacological tool for investigating the vast array of physiological and pathological processes regulated by MLCK.
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 3. promega.jp [promega.jp]
- 4. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 9. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sumoprotease.com [sumoprotease.com]
- 17. Myosin Light Chain Kinase and the Role of Myosin Light Chain Phosphorylation in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Permeability of the ML-7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML-7 is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), a critical enzyme in the regulation of smooth muscle contraction and cellular motility. Its utility in cell-based assays and potential as a therapeutic agent is fundamentally dependent on its ability to traverse the cell membrane and engage its intracellular target. This technical guide provides a comprehensive overview of the cellular permeability of this compound, including its mechanism of action, the signaling pathways it perturbs, and detailed experimental protocols for assessing its permeability. While widely cited as a "cell-permeable" compound, this guide also addresses the current landscape of publicly available quantitative permeability data for this compound.
Introduction to this compound and its Mechanism of Action
This compound, with the chemical name 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a well-characterized inhibitor of Myosin Light Chain Kinase (MLCK).[1] It functions as a competitive inhibitor of ATP binding to the kinase domain of MLCK, thereby preventing the phosphorylation of the myosin regulatory light chain (RLC). This phosphorylation is a pivotal step in initiating smooth muscle contraction and is also involved in various cellular processes requiring cytoskeletal rearrangement and contractility, such as cell migration, adhesion, and the regulation of endothelial barrier function.[2][3] The inhibitory effect of this compound on MLCK is highly selective, making it a valuable tool for dissecting the roles of MLCK in cellular physiology.[1]
Cellular Permeability of this compound: A Qualitative Overview
Data Presentation: Quantitative Permeability Data
As of the latest literature review, specific quantitative data for the cellular permeability of this compound, such as Apparent Permeability Coefficient (Papp) values from Caco-2 or PAMPA assays, have not been publicly reported. The table below is provided as a template for researchers to populate with their own experimental data or with future published values.
| Compound | Assay Type | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Reference |
| This compound | Caco-2 | Data not available | Data not available | |
| This compound | PAMPA | Data not available | Not applicable | |
| Control (High Permeability) | Caco-2 | e.g., >10 x 10⁻⁶ | ||
| Control (Low Permeability) | Caco-2 | e.g., <2 x 10⁻⁶ |
Experimental Protocols for Assessing Cellular Permeability
To address the lack of quantitative data and to provide researchers with the tools to generate it, this section details two standard, widely accepted methods for evaluating the permeability of small molecules like this compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that predicts passive transcellular permeability. It is a useful initial screen for assessing the likelihood of a compound to passively diffuse across a lipid membrane.
Principle: A 96-well microplate with a filter support is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane. The test compound is added to the donor well, and its diffusion into the acceptor well is measured over time.
Detailed Protocol:
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate (e.g., Millipore MultiScreen-IP) is used as the donor plate.
-
Carefully apply 5 µL of a lipid solution (e.g., 1-2% lecithin in dodecane) to each well of the filter plate, ensuring the entire filter is coated.
-
Allow the solvent to evaporate, leaving a lipid layer.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in a buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should typically be kept below 1%.
-
Prepare the acceptor buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
Place the lipid-coated donor filter plate on top of the acceptor plate.
-
Add the this compound solution to the donor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification and Data Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / Cequilibrium)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[CA]t = Concentration in the acceptor well at time t
-
Cequilibrium = (VD * [CD]0) / (VD + VA)
-
[CD]0 = Initial concentration in the donor well
-
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption. It utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier. This assay can assess both passive diffusion and active transport.
Principle: Caco-2 cells are cultured on a semi-permeable membrane in a transwell insert, forming a monolayer that separates an apical (AP) and a basolateral (BL) compartment. The transport of the test compound across this monolayer is measured in both directions (AP to BL and BL to AP).
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the Caco-2 cells onto the filter of transwell inserts (e.g., 0.4 µm pore size) at a high density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Before the permeability experiment, assess the integrity of the Caco-2 monolayer.
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
Alternatively, measure the permeability of a low-permeability marker, such as Lucifer Yellow or [¹⁴C]-mannitol. The Papp for these markers should be below a defined limit (e.g., <1.0 x 10⁻⁶ cm/s).
-
-
Permeability Assay:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).
-
Prepare the dosing solution of this compound in the transport buffer at the desired concentration.
-
For Apical to Basolateral (A-B) transport: Add the this compound dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For Basolateral to Apical (B-A) transport: Add the this compound dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Quantification and Data Analysis:
-
Determine the concentration of this compound in the collected samples using HPLC or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = The rate of appearance of the compound in the receiver chamber
-
A = The surface area of the filter membrane
-
C₀ = The initial concentration of the compound in the donor chamber
-
-
Calculate the Efflux Ratio (ER) :
ER = Papp (B-A) / Papp (A-B)
An efflux ratio significantly greater than 1 (typically ≥ 2) suggests that the compound is a substrate for an active efflux transporter.
-
Signaling Pathways and Experimental Workflows
This compound's primary intracellular target is MLCK. The inhibition of this kinase disrupts signaling pathways that control cellular contractility and cytoskeletal organization.
Myosin Light Chain Kinase (MLCK) Signaling Pathway
The canonical MLCK signaling pathway is initiated by an increase in intracellular calcium concentration.
Caption: MLCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Permeability
The following diagram outlines a logical workflow for quantitatively assessing the cellular permeability of this compound.
Caption: A workflow for the experimental determination of this compound's cellular permeability.
Conclusion
This compound is an invaluable pharmacological tool for investigating the myriad cellular functions regulated by MLCK. Its established use in a wide range of cell-based experiments underscores its cell-permeable nature. However, the lack of publicly available quantitative permeability data represents a significant knowledge gap. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to quantitatively assess the permeability of this compound in their specific experimental systems. The generation and dissemination of such data will undoubtedly enhance the precision and reproducibility of research utilizing this important inhibitor and will be of great value to the broader scientific and drug development community.
References
- 1. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Profile of ML-7 on PKA and PKC Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-7 is a well-established potent and selective inhibitor of myosin light chain kinase (MLCK), playing a crucial role in studies of smooth muscle contraction and cell motility. However, a comprehensive understanding of its off-target effects is critical for the accurate interpretation of experimental results. This technical guide provides an in-depth analysis of the effects of this compound on two key serine/threonine kinases: cAMP-dependent protein kinase (PKA) and protein kinase C (PKC). While this compound demonstrates significantly lower potency against PKA and PKC compared to its primary target, MLCK, understanding the nuances of these interactions is vital for researchers utilizing this compound. This document summarizes the available quantitative data on the inhibitory effects of this compound, details relevant experimental protocols for kinase activity assessment, and visualizes the associated signaling pathways.
Introduction to this compound and its Primary Target
This compound, or 1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine, is a synthetic compound widely used in cell biology and pharmacology as a selective inhibitor of myosin light chain kinase (MLCK).[1] MLCK is a Ca²⁺/calmodulin-dependent protein kinase that plays a pivotal role in the regulation of smooth muscle contraction by phosphorylating the regulatory light chain of myosin II. This compound exhibits ATP-competitive inhibition of MLCK, with a reported inhibition constant (Ki) in the nanomolar range, making it a powerful tool for dissecting MLCK-dependent cellular processes.[1]
Effects of this compound on PKA and PKC: A Quantitative Overview
While highly selective for MLCK, this compound has been shown to inhibit other kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit at significantly higher concentrations. The inhibitory constants (Ki) for PKA and PKC are in the micromolar range, indicating a much lower affinity of this compound for these kinases compared to MLCK.
| Kinase | This compound Inhibition Constant (Ki) | Reference |
| Myosin Light Chain Kinase (MLCK) | 0.3 µM | [1] |
| Protein Kinase A (PKA) | 21 µM | |
| Protein Kinase C (PKC) | 42 µM |
Table 1: Inhibitory Potency of this compound against MLCK, PKA, and PKC. This table summarizes the reported inhibition constants (Ki) of this compound for its primary target, MLCK, and its off-target effects on PKA and PKC. The data clearly demonstrates the significantly higher concentration of this compound required to inhibit PKA and PKC.
Signaling Pathways of PKA and PKC
To understand the potential implications of this compound's off-target effects, it is essential to review the canonical signaling pathways of PKA and PKC.
The PKA Signaling Pathway
PKA is a key effector of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The binding of hormones and neurotransmitters to G-protein coupled receptors (GPCRs) can activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active subunits can then phosphorylate a wide array of substrate proteins in the cytoplasm and nucleus, regulating processes such as gene expression, metabolism, and cell growth.
PKA Signaling Pathway
The PKC Signaling Pathway
The PKC family of kinases are key mediators of signal transduction pathways initiated by the hydrolysis of membrane phospholipids. Activation of GPCRs or receptor tyrosine kinases can lead to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of Ca²⁺ from intracellular stores. Conventional PKC isoforms are activated by the binding of both DAG and Ca²⁺, leading to their translocation to the plasma membrane and subsequent phosphorylation of a diverse range of substrate proteins involved in cell proliferation, differentiation, and apoptosis.
References
ML-7: A Technical Guide to its Applications in Research and Drug Development
Introduction
ML-7 is a potent, cell-permeable, and selective inhibitor of Myosin Light Chain Kinase (MLCK)[1]. It functions as a reversible, ATP-competitive inhibitor, making it a crucial tool for investigating the physiological and pathological roles of MLCK[1][2]. This technical guide provides an in-depth review of the literature on this compound's applications, focusing on its mechanism of action, its role in various signaling pathways, and its use in key experimental models. The information is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Core Mechanism of Action and Selectivity
This compound primarily targets smooth muscle MLCK, exhibiting a high degree of selectivity. Its inhibitory effect is significantly more potent against MLCK compared to other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC)[2][3]. This selectivity is critical for dissecting MLCK-specific cellular functions. This compound's inhibition of MLCK prevents the phosphorylation of myosin light chains (MLC), a key event in actomyosin (B1167339) contraction and other cellular processes[4][5].
Table 1: Inhibitory Constants (Ki) of this compound
| Target Kinase | Inhibitory Constant (Ki) | References |
| Myosin Light Chain Kinase (MLCK) | 0.3 µM (300 nM) | [1][2][3] |
| Protein Kinase A (PKA) | 21 µM | [1][2][3] |
| Protein Kinase C (PKC) | 42 µM | [1][2][3] |
Key Signaling Pathways Modulated by this compound
This compound's inhibition of MLCK has profound effects on multiple signaling cascades. Understanding these pathways is essential for interpreting experimental results and designing new studies.
Smooth Muscle Contraction Pathway
The canonical role of MLCK is in the regulation of smooth muscle contraction. An increase in intracellular calcium ([Ca2+]i) leads to the formation of a Ca2+-calmodulin complex, which in turn activates MLCK. Activated MLCK then phosphorylates the 20 kDa regulatory light chain of myosin II (MLC20), enabling myosin to bind to actin and initiate contraction[5]. By inhibiting MLCK, this compound directly blocks this phosphorylation step, leading to smooth muscle relaxation[5].
Caption: this compound inhibits MLCK, preventing MLC phosphorylation and smooth muscle contraction.
Apoptosis Induction Pathway
Recent studies have implicated MLCK in the regulation of apoptosis. Inhibition of MLCK by this compound can induce apoptosis in various cell types, including cancer cells[2][6]. This process often involves the activation of the p38 MAPK pathway and subsequent modulation of key apoptotic proteins. This compound treatment has been shown to downregulate anti-apoptotic proteins like Bcl-2 and survivin while upregulating pro-apoptotic caspases, such as caspase-9 and the executioner caspase-3[2][6].
References
- 1. This compound, Hydrochloride [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 4. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 6. Myosin light chain kinase is responsible for high proliferative ability of breast cancer cells via anti-apoptosis involving p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ML-7 in Elucidating Cytoskeletal Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate and dynamic nature of the eukaryotic cytoskeleton is fundamental to a myriad of cellular processes, from cell division and migration to the maintenance of cell shape and integrity. A key regulator of cytoskeletal contractility is the phosphorylation of the regulatory light chain of myosin II (MLC), a process primarily catalyzed by myosin light chain kinase (MLCK). The compound ML-7, a potent and selective inhibitor of MLCK, has emerged as an indispensable pharmacological tool for dissecting the precise roles of MLCK and actomyosin (B1167339) contractility in these cellular events. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying cytoskeletal dynamics. It includes a compilation of quantitative data, detailed experimental protocols for its use in cell biology and biochemistry, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride, is a cell-permeable naphthalenesulfonamide derivative that acts as a potent and selective inhibitor of myosin light chain kinase (MLCK).[1] Its ability to specifically target MLCK with high affinity has made it a cornerstone in studies aimed at understanding the physiological and pathological roles of actomyosin contractility. By inhibiting MLCK, this compound effectively uncouples the signaling pathways that lead to myosin II activation, thereby allowing researchers to probe the consequences of reduced cytoskeletal tension on various cellular functions.
Mechanism of Action
This compound exerts its inhibitory effect by acting as an ATP-competitive inhibitor of MLCK.[2] It binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group from ATP to the serine-19 and threonine-18 residues of the myosin regulatory light chain (MLC). This phosphorylation is a critical step in activating the ATPase activity of myosin II, which in turn powers the sliding of actin filaments and generates contractile force. By blocking this phosphorylation event, this compound leads to a dose-dependent decrease in MLC phosphorylation, resulting in the relaxation of actomyosin stress fibers and a reduction in cellular contractility.
Quantitative Data on this compound
The efficacy and selectivity of this compound have been characterized across numerous studies. The following tables summarize key quantitative data related to its inhibitory activity and effects on cellular processes.
Table 1: Inhibitory Potency of this compound against Various Kinases
| Kinase | Inhibition Constant (Ki) | IC50 | References |
| Myosin Light Chain Kinase (MLCK) | 300 nM | 0.3 - 0.4 µM | [2][3] |
| Protein Kinase A (PKA) | 21 µM | - | [2] |
| Protein Kinase C (PKC) | 42 µM | - | [2] |
| Ca2+/Calmodulin-dependent protein kinase I (CaM-KI) | - | 6 µM |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type / Process | Effective Concentration | Observed Effect | References |
| Human Fibroblasts | 3 - 25 µM | Inhibition of MRLC phosphorylation | [4] |
| Bovine Pulmonary Endothelial Cells | 3 - 25 µM | Inhibition of MRLC phosphorylation | [4] |
| Human Leukocytes | 3 - 25 µM | Inhibition of MRLC phosphorylation | [4] |
| Rabbit Aortic Smooth Muscle Cells | 1 mg/kg/day (oral) | Reduced MLCK expression and MLC phosphorylation | [5][6] |
| Embryonic Ciliary Band Cells | 5 µM | Disruption of ciliary band formation | [7] |
| Bladder Smooth Muscle | 10 µM | Inhibition of carbachol-induced contraction | [8] |
| Neutrophils | - | Blocks actin filament assembly in CR-mediated phagocytosis | [9] |
| Mitotic HeLa Cells | - | Increased cortex tension | [10][11] |
| Rabbit Portal Vein Myocytes | IC50 = 0.8 µM | Inhibition of noradrenaline-evoked cation current | [12] |
| Lymphatic Vessels | 10⁻⁷ M - 10⁻⁶ M | Decrease in phasic contraction frequency | [13][14] |
| Breast Cancer Cells (LM-MCF-7) | 20 µmol/L | Induction of apoptosis | [15] |
Signaling Pathway
The primary signaling pathway affected by this compound is the calcium/calmodulin-dependent activation of MLCK, which leads to actomyosin contraction.
Experimental Protocols
The following are detailed protocols for common experimental procedures involving this compound to study cytoskeletal dynamics.
Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing an adherent cell line, such as MCF-7, and treating it with this compound.
Materials:
-
MCF-7 cells (or other cell line of interest)
-
Complete growth medium (e.g., Eagle's MEM with 10% FBS, 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, 1 mM sodium pyruvate)[2]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution (0.25%)
-
This compound hydrochloride (stock solution typically prepared in DMSO or ethanol)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture MCF-7 cells in T-75 flasks with complete growth medium. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells when they reach 80-90% confluency.[2]
-
Seeding for Experiment: Seed cells into appropriate culture vessels (e.g., 6-well plates, 24-well plates with coverslips) at a density that will result in 60-70% confluency at the time of treatment.
-
Serum Starvation (Optional but Recommended): To synchronize the cell cycle and reduce baseline signaling, serum-starve the cells for 12-24 hours before this compound treatment.[16][17] To do this, replace the complete growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium.
-
This compound Treatment: Prepare the desired concentration of this compound in the appropriate medium (with or without serum, depending on the experimental design). Remove the old medium from the cells and add the this compound containing medium. Include a vehicle control (e.g., DMSO or ethanol (B145695) at the same concentration as in the this compound treated samples).
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours), depending on the specific experiment.
-
Downstream Analysis: Proceed with the desired analysis, such as immunofluorescence staining, western blotting, or a cell migration assay.
Immunofluorescence Staining of F-actin and Phospho-Myosin Light Chain
This protocol allows for the visualization of changes in the actin cytoskeleton and MLC phosphorylation after this compound treatment.
Materials:
-
Cells grown on coverslips and treated with this compound (from Protocol 5.1)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against phospho-myosin light chain 2 (Ser19)
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled phalloidin (B8060827) (for F-actin staining)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: After this compound treatment, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[18]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against phospho-MLC in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody and fluorescently labeled phalloidin in blocking buffer. Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst stain for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blotting for Phospho-Myosin Light Chain
This protocol is for quantifying the levels of phosphorylated MLC in response to this compound treatment.
Materials:
-
Cells cultured in plates and treated with this compound (from Protocol 5.1)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against phospho-myosin light chain 2 (Ser19) and total myosin light chain 2 (or a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, place the culture plate on ice and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to the plate and scrape the cells.[4][3]
-
Lysate Collection and Clarification: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-MLC signal to the total MLC or loading control signal.
Transwell Cell Migration Assay
This protocol assesses the effect of this compound on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cells of interest
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or 4% PFA)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Preparation: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Harvest and resuspend the cells in serum-free medium. If testing the inhibitory effect of this compound, pre-incubate the cells with this compound (and a vehicle control) for a specified time (e.g., 30 minutes) before seeding. Add the cell suspension to the upper chamber of the Transwell inserts.[1][8]
-
Incubation: Incubate the plate at 37°C for a period that allows for migration (e.g., 4-24 hours), depending on the cell type.[1]
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the cells that have migrated to the bottom of the membrane with a fixation solution for 10-15 minutes. Stain the fixed cells with crystal violet for 10-20 minutes.[8]
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view for each insert. The results can be expressed as the average number of migrated cells per field.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on cytoskeletal dynamics.
Conclusion
This compound stands as a powerful and highly utilized tool for investigating the role of MLCK and actomyosin contractility in a vast array of cellular processes. Its selectivity and cell permeability make it suitable for a wide range of in vitro and in cellulo experiments. By carefully designing experiments and employing the protocols outlined in this guide, researchers can continue to unravel the complex and critical functions of the cytoskeleton in both health and disease, paving the way for new therapeutic strategies targeting cytoskeletal dynamics.
References
- 1. clyte.tech [clyte.tech]
- 2. mcf7.com [mcf7.com]
- 3. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. corning.com [corning.com]
- 7. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 8. researchhub.com [researchhub.com]
- 9. encodeproject.org [encodeproject.org]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Myosin light chain kinase-driven myosin II turnover regulates actin cortex contractility during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. promega.jp [promega.jp]
- 15. Frontiers | SFAlab: image-based quantification of mechano-active ventral actin stress fibers in adherent cells [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
Understanding ML-7 in Cardiovascular Research: A Technical Guide
Introduction: ML-7 is a well-characterized, selective, and cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK). Its primary mechanism of action is through reversible, ATP-competitive inhibition of MLCK, with a Ki value of 0.3 µM. Myosin Light Chain Kinase is a crucial Ca2+/calmodulin-dependent enzyme that catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC20). This phosphorylation event is the primary trigger for the contraction of smooth muscle cells and plays a significant role in regulating the cytoskeletal dynamics of non-muscle cells, including endothelial cells.[1][2] Given its central role in vascular tone, endothelial barrier integrity, and cellular motility, MLCK is a key target in cardiovascular research. This compound, as a potent inhibitor, serves as an invaluable pharmacological tool to investigate the physiological and pathophysiological roles of MLCK in cardiovascular diseases such as atherosclerosis, hypertension, and ischemia-reperfusion injury.
Core Mechanism of Action
The cardiovascular effects of this compound are primarily rooted in its ability to prevent the phosphorylation of myosin light chains. This action has distinct consequences in different vascular cell types.
In Vascular Smooth Muscle Cells (VSMCs)
In VSMCs, contraction is initiated by an increase in intracellular calcium ([Ca2+]i). This calcium binds to calmodulin (CaM), and the resulting Ca2+/CaM complex activates MLCK. Activated MLCK then phosphorylates Serine-19 on the 20-kDa myosin regulatory light chain (MLC20), which enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and cell contraction.[1][2] this compound directly inhibits MLCK, preventing MLC20 phosphorylation and thereby inducing vasodilation and reducing vascular tone.[1] This makes it a key compound for studying mechanisms of vasorelaxation and hypertension.[3][4]
In Vascular Endothelial Cells (VECs)
In endothelial cells, MLCK-mediated phosphorylation of MLC is a key regulator of endothelial permeability.[5] Agonists that increase intracellular Ca2+ can activate MLCK, leading to endothelial cell contraction and the formation of intercellular gaps. This compromises the integrity of the endothelial barrier, increasing vascular permeability.[5][6] Studies have shown that this compound can ameliorate this hyperpermeability by inhibiting MLCK. This action also involves the regulation and stabilization of tight junction (TJ) proteins, such as Zona Occludens-1 (ZO-1) and occludin, which are essential for maintaining the endothelial barrier.[6][7]
Quantitative Data on this compound
The efficacy and effects of this compound have been quantified in various experimental settings.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target | Notes | Reference |
| Ki | 0.3 µM | Myosin Light Chain Kinase (MLCK) | - | |
| IC50 | ~20 µM | K-Cl Cotransport (KCC) Stimulation | Effect is likely not on MLCK due to high concentration and Ca2+ independence. | [8] |
Table 2: Effects of this compound in a Rabbit Model of Atherosclerosis
| Parameter | Atherosclerosis (AS) Group | AS + this compound Group | Change with this compound | Reference |
| Serum Total Cholesterol (TC) | Significantly Increased | Significantly Reduced vs. AS | Improvement | [6] |
| Serum LDL-c | Significantly Increased | Significantly Reduced vs. AS | Improvement | [6] |
| Endothelium-dependent Vasorelaxation | Markedly Decreased | Attenuated Impairment | Improvement | [6] |
| MLCK Expression (Aortic ECs) | Markedly Increased | Attenuated | Reduction | [5][6] |
| MLC Phosphorylation (Aortic ECs) | Markedly Increased | Attenuated | Reduction | [5][6] |
| JNK & ERK Phosphorylation | Significantly Increased | Markedly Decreased | Reduction | [5] |
Table 3: Cardioprotective Effects of this compound in Ischemia-Reperfusion (I/R) Injury
| Parameter | Ischemia/Reperfusion (I/R) Group | I/R + this compound (5 µM) Group | Effect of this compound | Reference |
| Heart Contractility | - | Significant Recovery | Cardioprotective | [9] |
| ATP synthase beta subunit | Decreased | No significant change mentioned | - | [9] |
| Cytochrome b-c1 complex subunit 1 | Decreased | No significant change mentioned | - | [9] |
| Succinyl-CoA ligase | Decreased | Increased | Increased Energy Production | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols involving this compound.
Atherosclerosis Rabbit Model
-
Objective: To investigate the effect of this compound on vascular endothelial dysfunction and atherosclerosis.[5][6]
-
Experimental Groups:
-
Methodologies:
-
Vascular Function Assessment: High-frequency ultrasound was used to measure endothelium-dependent (via acetylcholine (B1216132) infusion) and endothelium-independent (via nitroglycerin) relaxation of the abdominal aorta in vivo.[6]
-
Histological Analysis: Aortic tissues were fixed, sectioned, and stained with Hematoxylin & Eosin (H&E) to assess atherosclerotic plaque formation.[6]
-
Immunohistochemistry (IHC): Aortic sections were stained with antibodies against MLCK and phosphorylated MLC to determine their expression and localization.[6]
-
Western Blot Analysis: Protein lysates from aortic tissues were used to quantify the expression levels of MLCK, phosphorylated MLC, JNK, ERK, ZO-1, and occludin.[5][6]
-
Isolated Heart Ischemia-Reperfusion (I/R) Model
-
Objective: To determine the cardioprotective mechanism of this compound against I/R injury.[9]
-
Animal Model: Isolated hearts from rats.[9]
-
Experimental Groups:
-
Control: Perfused under aerobic conditions.
-
I/R Group: Subjected to global ischemia followed by reperfusion.
-
This compound Group: Subjected to I/R with this compound (5 µM) administered 10 minutes before ischemia and during the first 10 minutes of reperfusion.[9]
-
-
Methodologies:
-
Cardiac Function: Heart contractility was continuously monitored throughout the experiment.[9]
-
Proteomics: Two-dimensional gel electrophoresis was performed on heart tissue lysates to separate proteins. Differentially expressed protein spots were excised, digested, and identified using mass spectrometry to find proteins involved in energy metabolism.[9]
-
In Vitro Vascular Reactivity Assay
-
Objective: To assess the direct vasodilatory effect of this compound and its mechanism.
-
Tissue Preparation: Thoracic aortas are isolated from rats (e.g., Wistar-Kyoto or spontaneously hypertensive rats), cleaned of connective tissue, and cut into rings (2-3 mm).
-
Experimental Setup: Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2/5% CO2, and maintained at 37°C. Changes in isometric tension are recorded.
-
Protocol:
-
Rings are equilibrated under a resting tension.
-
Endothelial integrity is tested (e.g., relaxation response to acetylcholine).
-
Rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or noradrenaline).
-
Once a stable contraction plateau is reached, this compound is added in a cumulative concentration-response manner to assess its relaxant effect.
-
To investigate mechanisms, experiments can be repeated in endothelium-denuded rings or in the presence of other inhibitors (e.g., L-NAME to block nitric oxide synthase).
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the roles of Myosin Light Chain Kinase in the cardiovascular system. Research utilizing this compound has provided significant evidence that MLCK is a key player in the pathophysiology of endothelial dysfunction in atherosclerosis, the regulation of vascular tone in hypertension, and the cellular response to ischemia-reperfusion injury.[1][6][9] The detailed experimental protocols and quantitative data derived from these studies offer a solid foundation for researchers and drug development professionals aiming to further explore MLCK as a therapeutic target for a range of cardiovascular diseases.
References
- 1. Regulation of calcium channels in smooth muscle: New insights into the role of myosin light chain kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Vasodilation and Blood Pressure-Lowering Effect of 3-Demethyl-2-Geranyl-4-Prenylbellidifoline, a Xanthone Obtained from Garcinia achachairu, in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Candidate inhibitor of the volume-sensitive kinase regulating K-Cl cotransport: the myosin light chain kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the myosin light chain kinase inhibitor this compound on the proteome of hearts subjected to ischemia-reperfusion injury [pubmed.ncbi.nlm.nih.gov]
ML-7: A Technical Deep Dive into its Pro-Apoptotic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), in the induction of apoptosis. As the intricate dance of programmed cell death continues to be a focal point for therapeutic intervention, particularly in oncology, understanding the molecular levers pulled by compounds like this compound is paramount. This document provides a comprehensive overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Beyond the Cytoskeleton
This compound is widely recognized for its inhibitory action on MLCK, a key enzyme in the regulation of smooth muscle contraction and cellular motility. However, a growing body of evidence, detailed herein, illuminates a critical role for this compound in triggering programmed cell death. By inhibiting MLCK, this compound sets in motion a cascade of events that converge on both the intrinsic and extrinsic apoptotic pathways, making it a valuable tool for cancer research and a potential candidate for therapeutic development.
Quantitative Impact of this compound on Apoptosis
The pro-apoptotic efficacy of this compound is dose- and cell-type-dependent. The following tables summarize the available quantitative data on its effects on cell viability and key apoptotic markers.
| Cell Line | Treatment Time (hours) | IC50 (µM) | Reference |
| LM-MCF-7 (Breast Cancer) | Not Specified | ~20 | [1] |
| HeLa (Cervical Cancer) | 72 | 15.5 ± 2.4 (as ICD-85 NPs) | [2] |
| Jurkat (T-cell Leukemia) | Not Specified | Not Specified | [3] |
| PC-3 (Prostate Cancer) | 72 | 4.74 (as (-)-gossypol) | [4] |
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines. Note: Data for direct this compound IC50 values for apoptosis are limited in some cases; related compounds or contexts are provided for reference.
| Cell Line | Treatment | Protein | Fold Change | Reference |
| LM-MCF-7 | This compound | Bcl-2 | Downregulated | [1] |
| LM-MCF-7 | This compound | Survivin | Downregulated | [1] |
| MCF-7 | Iodine | Bax | Upregulated | [5] |
| MCF-7 | Noscapine | Bax/Bcl-2 ratio | Increased (from 0.71 to 1.08) | [6] |
Table 2: Effect of this compound and Other Apoptosis Inducers on Bcl-2 Family Protein Expression.
| Cell Line | Treatment | Caspase | Fold Increase in Activity | Reference |
| LM-MCF-7 | This compound | Caspase-9 | Upregulated | [1] |
| Jurkat | Etoposide | Caspase-3 | Time-dependent increase | [7] |
| HeLa | ICD-85 | Caspase-8 | Increased | [2] |
| OVCAR3 | Metformin + Doxorubicin | Caspase-8 | 5.6 ± 0.7 | [8] |
| OVCAR3 | Metformin + Doxorubicin | Caspase-9 | 7.3 ± 0.8 | [8] |
Table 3: Quantitative Analysis of Caspase Activation Following Treatment with this compound or Other Apoptotic Stimuli.
Signaling Pathways Modulated by this compound
This compound orchestrates apoptosis through a complex interplay of signaling cascades. The inhibition of MLCK appears to be a central initiating event, leading to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This, in turn, influences the delicate balance of pro- and anti-apoptotic proteins of the Bcl-2 family and triggers the caspase cascade.
The Intrinsic (Mitochondrial) Pathway
This compound has been shown to engage the intrinsic apoptotic pathway, characterized by changes in the mitochondrial membrane potential and the release of cytochrome c.
The Extrinsic (Death Receptor) Pathway
Evidence also suggests that this compound can influence the extrinsic pathway, primarily through the activation of initiator caspase-8.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's pro-apoptotic effects, this section provides detailed methodologies for key experiments.
Cell Culture and this compound Treatment
-
Cell Lines: MCF-7, LM-MCF-7, HeLa, Jurkat, and PC-3 cells can be obtained from ATCC.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should always be included.
Western Blotting for Apoptotic Proteins
This protocol is for the detection of proteins such as Bcl-2, Bax, and cleaved caspases.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Use a BCA protein assay kit.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10-12% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, -8, -9) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment with this compound, harvest cells (including floating cells) and wash with cold PBS.
-
Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Caspase Activity Assay
This colorimetric or fluorometric assay quantifies the activity of specific caspases.
-
Lysate Preparation: Prepare cell lysates from this compound treated and control cells.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a specific caspase substrate (e.g., DEVD-pNA for caspase-3/7, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The activity is proportional to the signal generated.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
The JC-1 dye is a ratiometric probe that indicates changes in mitochondrial membrane potential.
-
Cell Staining: After this compound treatment, incubate cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash cells with assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[9][10][11][12][13]
Conclusion and Future Directions
This compound serves as a powerful pharmacological tool to investigate the intricate signaling networks governing apoptosis. Its ability to induce programmed cell death through the modulation of the MLCK-p38 MAPK axis highlights a potential therapeutic avenue for cancers where this pathway is dysregulated. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to further dissect these mechanisms and explore the full therapeutic potential of targeting MLCK in cancer. Future research should focus on elucidating the precise molecular link between MLCK inhibition and p38 activation, as well as on conducting in vivo studies to validate the anti-tumor efficacy of this compound and its analogs. The continued exploration of compounds like this compound will undoubtedly contribute to the development of novel and effective anti-cancer strategies.
References
- 1. Myosin light chain kinase is responsible for high proliferative ability of breast cancer cells via anti-apoptosis involving p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of p38 MAP kinase signal transduction in apoptosis and survival of renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Anticancer Effects of Metformin and Doxorubicin in Ovarian Cancer Cells Through Dual Apoptotic Pathway Activation and Oxidative Stress Enhancement [mdpi.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. academic.oup.com [academic.oup.com]
ML-7 Hydrochloride: A Technical Guide for Researchers
This technical guide provides an in-depth overview of ML-7 hydrochloride, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and practical guidance for its use in experimental settings.
Chemical and Physical Properties
This compound hydrochloride is a naphthalenesulfonamide derivative known for its cell-permeable and reversible inhibitory action on MLCK. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₅H₁₇IN₂O₂S·HCl | [1] |
| Molecular Weight | 452.74 g/mol | [2][3] |
| CAS Number | 110448-33-4 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in DMSO (up to 50 mM) and ethanol. | [1][4] |
| Storage Conditions | Store at -20°C for long-term use. Stock solutions can be stored at -20°C for up to one month or at 4°C for up to six months. | [4][5] |
| Inhibitory Constants (Ki) | MLCK: 0.3 µM Protein Kinase A (PKA): 21 µM Protein Kinase C (PKC): 42 µM | [2][5] |
| IC₅₀ | 300 nM for MLCK | [6] |
Mechanism of Action
This compound hydrochloride functions as a selective and reversible ATP-competitive inhibitor of Myosin Light Chain Kinase (MLCK).[5] Its inhibitory activity is significantly more potent for MLCK compared to other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), highlighting its selectivity.[2][4]
The primary target, MLCK, is a key enzyme in the regulation of smooth muscle contraction and is involved in a variety of cellular processes, including cell motility, endothelial barrier function, and platelet aggregation. MLCK phosphorylates the regulatory light chain of myosin II (MLC2), a crucial step for initiating actomyosin (B1167339) contraction. By competitively binding to the ATP-binding site of MLCK, this compound prevents this phosphorylation event. This leads to a reduction in smooth muscle contractility and has been shown to influence cellular processes such as proplatelet formation and the integrity of tight junctions.[2][3]
The inhibition of MLCK by this compound can also lead to downstream effects such as the induction of apoptosis through the activation of caspase-3.[2] Furthermore, this compound has been noted to impact the YAP/TAZ signaling pathway, which is critical in mechanotransduction and cell proliferation.[6]
Key Experimental Protocols
Stock Solution Preparation
Due to its solubility characteristics, this compound hydrochloride is typically prepared in a high-concentration stock solution for subsequent dilution in aqueous buffers or cell culture media.
-
Reagent Preparation : Allow the vial of this compound hydrochloride powder to equilibrate to room temperature before opening.
-
Solvent Selection : For most in vitro applications, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1][3] Stock solutions can also be prepared in ethanol.[2][4]
-
Dissolution : To prepare a 50 mM stock solution in DMSO, add the appropriate volume of DMSO to the vial. For example, to a vial containing 5 mg of this compound hydrochloride (MW: 452.74), add 220.9 µL of DMSO.
-
Storage : Store the stock solution at -20°C for long-term stability (up to several months). For short-term storage, 4°C is acceptable for up to six months.[4] Avoid repeated freeze-thaw cycles.
Example Protocol: Inhibition of Myosin Light Chain Phosphorylation in Cultured Cells
This protocol provides a general framework for assessing the effect of this compound hydrochloride on MLC phosphorylation in a cell-based assay.
-
Cell Culture : Plate cells (e.g., smooth muscle cells or endothelial cells) in appropriate culture vessels and grow to the desired confluency.
-
Serum Starvation (Optional) : Depending on the experimental design, cells may be serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of MLC phosphorylation.
-
Inhibitor Treatment :
-
Prepare working solutions of this compound hydrochloride by diluting the stock solution in serum-free media or an appropriate buffer. A typical working concentration range is 1-20 µM.[6]
-
A vehicle control (e.g., media with an equivalent concentration of DMSO) must be included.
-
Aspirate the culture medium from the cells and replace it with the this compound hydrochloride-containing medium or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C.[6]
-
-
Cell Lysis : After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis :
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated MLC2 and total MLC2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis : Quantify the band intensities for phosphorylated and total MLC2. The level of MLC phosphorylation is typically expressed as the ratio of phosphorylated MLC2 to total MLC2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, Hydrochloride - CAS 110448-33-4 - Calbiochem | 475880 [merckmillipore.com]
- 5. This compound | Myosin light chain kinase (MLCK) inhibitor | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for ML-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-7 is a potent, cell-permeable, and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the active site of MLCK, thereby preventing the phosphorylation of the myosin light chain (MLC).[1][3] This inhibition leads to a reduction in actomyosin (B1167339) contractility, making this compound a valuable tool for studying a wide range of cellular processes, including cell migration, proliferation, apoptosis, and smooth muscle contraction. The Ki value for this compound inhibition of MLCK is approximately 0.3 µM.[1][2] It also inhibits other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), but at significantly higher concentrations (Ki values of 21 µM and 42 µM, respectively), highlighting its selectivity for MLCK at lower working concentrations.[1]
Data Presentation: Working Concentrations of this compound
The optimal working concentration of this compound is highly dependent on the cell type, the specific application, and the desired duration of treatment. Below is a summary of reported working concentrations in various cell culture experiments.
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibition of Contraction | 10 µM | Not specified | Inhibition of depolarization-induced smooth muscle contraction. |
| HL-60 | Cytotoxicity / Apoptosis | 40 µM | 2 hours | Significant increase in DNA damage and induction of apoptosis.[4] |
| Neural Precursor Cells | Proliferation Assay (MTT) | Not specified | Not specified | Inhibition of neurosphere proliferation.[1] |
| Vero Cells | Antiviral Assay (Dengue virus) | Not specified | 3 days | Antiviral activity against Dengue virus.[1] |
| MCF-10A and MCF-10A Ras-transformed cells | Apoptosis | Not specified | Not specified | Induction of caspase-3 activation.[1] |
| Lymphatic Vessels | Contraction Assay | 10⁻⁷ M to 10⁻⁵ M | Not specified | Decrease in tonic and phasic contractions.[3] |
| HepG2 | Apoptosis (in combination with quinocetone) | 20 µM | Not specified | Sensitized cells to quinocetone-induced apoptosis. |
Signaling Pathway
This compound exerts its effects by inhibiting Myosin Light Chain Kinase (MLCK), a key enzyme in the regulation of cellular contractility. The signaling pathway is initiated by an increase in intracellular calcium levels, which leads to the activation of Calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates MLCK. Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC), which in turn promotes the interaction of myosin with actin filaments, leading to stress fiber formation and cell contraction. This compound acts as a competitive inhibitor of ATP at the catalytic site of MLCK, thus blocking this entire cascade.
Caption: MLCK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Migration Assay (Wound Healing)
This protocol describes a method to assess the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
Cells of interest (e.g., MCF-7)
-
Complete growth medium
-
Serum-free or low-serum medium
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)[1]
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Starvation (Optional): Once confluent, you may replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours. This step helps to synchronize the cells and reduce proliferation-driven wound closure.
-
Creating the Wound: Gently create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip. Create a straight, uniform line across the center of the well.
-
Washing: Wash the wells with PBS to remove detached cells and debris.
-
This compound Treatment: Add fresh medium containing the desired concentration of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the this compound treated wells).
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Caption: Experimental workflow for a wound healing assay with this compound.
Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)
This protocol outlines the use of a commercially available caspase-3/7 activity assay to measure this compound-induced apoptosis.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution
-
96-well clear-bottom black or white plates
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)[5]
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to attach overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control and a positive control for apoptosis if available.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 2, 6, 12, 24 hours).[4]
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.[5] This typically involves equilibrating the buffer and substrate to room temperature and then mixing them.
-
Reagent Addition: Add the prepared caspase-3/7 reagent to each well. The volume added is typically equal to the volume of medium in the well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes to 3 hours), protected from light.[5]
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3/7 activity. Normalize the data to the vehicle control to determine the fold-change in apoptosis.
Caption: Experimental workflow for a caspase-3/7 apoptosis assay with this compound.
Protocol 3: Antiviral Assay (Plaque Reduction Assay)
This protocol is a general guideline for assessing the antiviral activity of this compound against a plaque-forming virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
Complete growth medium
-
Serum-free medium
-
This compound stock solution
-
6-well or 12-well tissue culture plates
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.
-
Virus Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption.
-
Treatment and Overlay: After adsorption, remove the virus inoculum. Overlay the cell monolayer with the overlay medium containing the different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
-
Plaque Counting: Aspirate the crystal violet and wash the wells with water. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. The EC₅₀ (50% effective concentration) can be determined from the dose-response curve.
Caption: Experimental workflow for a plaque reduction antiviral assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects on HL-60 Cells of Myosin Light Chain Kinase Inhibitor this compound Alone and in Combination with Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Application Notes: Dissolving and Using ML-7 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML-7 is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] It acts as a reversible, ATP-competitive inhibitor with a high affinity for MLCK (Ki = 0.3 µM), while showing significantly lower affinity for Protein Kinase A (PKA) and Protein Kinase C (PKC) (Ki = 21 µM and 42 µM, respectively).[1] By inhibiting MLCK, this compound prevents the phosphorylation of myosin light chain, a critical step in various cellular processes including smooth muscle contraction, cell division, and endothelial cell permeability.[1][2] These application notes provide detailed protocols for the proper dissolution, storage, and use of this compound hydrochloride in various in vitro experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound hydrochloride, including its inhibitory constants and solubility information.
| Parameter | Value | Details | Source |
| Molecular Weight | 452.74 g/mol | For this compound hydrochloride salt. | |
| Ki for MLCK | 0.3 µM | Cell-free assay. | [1] |
| IC50 for MLCK | 300 nM | --- | [3] |
| Ki for PKA | 21 µM | In Ehrlich cells. | [1] |
| Ki for PKC | 42 µM | In Ehrlich cells. | [1] |
| Solubility | 10 mM | In 50% Ethanol (B145695). | [1] |
| Solubility | ≥ 83.33 mg/mL | In DMSO (ultrasonication may assist). | [4] |
| Storage (Powder) | -20°C or -80°C | Store for up to two years at -80°C. | [5] |
| Storage (Stock Sol.) | -20°C or -80°C | Up to 6 months at -20°C; up to 1 year at -80°C. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. This compound hydrochloride has limited solubility in aqueous solutions, necessitating the use of organic solvents. The two most common solvents are Dimethyl Sulfoxide (DMSO) and aqueous Ethanol.
A. Using Dimethyl Sulfoxide (DMSO)
-
Preparation : Before opening, allow the vial of this compound hydrochloride powder to equilibrate to room temperature to prevent moisture condensation.
-
Calculation : To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 452.74 ( g/mol ) / 1000 Example: For 1 mL of a 10 mM stock, weigh out 4.53 mg of this compound hydrochloride.
-
Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO to the vial.[5] DMSO is hygroscopic; using fresh, anhydrous DMSO is crucial for optimal solubility.[5]
-
Dissolution : Vortex the solution thoroughly. If particulates are visible, sonicate the vial in a water bath until the solution is clear.[4][5]
-
Storage : Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[3][5] Store aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to one year).[3]
B. Using 50% Ethanol
-
Preparation : Allow the this compound hydrochloride vial to reach room temperature.
-
Calculation : Use the same calculation as described for the DMSO protocol.
-
Solvent Addition : Prepare a 50% ethanol solution by mixing equal volumes of absolute ethanol and sterile, nuclease-free water. Add the appropriate volume of this 50% ethanol solution to the this compound powder.
-
Dissolution : Vortex the solution vigorously until all the powder is dissolved.
-
Storage : Store the stock solution in aliquots at -20°C.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
The concentrated stock solution must be diluted to the final working concentration in a suitable aqueous buffer or cell culture medium.
-
Thawing : Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Intermediate Step) : It is highly recommended to perform an intermediate dilution of the stock solution in the cell culture medium or assay buffer before adding it to the final experimental volume. This helps prevent the precipitation of the compound when it comes into contact with a large volume of aqueous solution.
-
Final Dilution : Add the serially diluted this compound to the cell culture plates or assay buffer to achieve the desired final concentration.
-
Vehicle Control : It is essential to prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO or 50% Ethanol) to a separate set of cells or reactions. The final solvent concentration should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.[4][6]
-
Visual Inspection : After adding the working solution to the culture medium, visually inspect the wells under a microscope to ensure no precipitation has occurred.
Visualizations
Experimental Workflow: this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: Inhibition of Myosin Light Chain Kinase
Caption: this compound inhibits the active Ca²⁺/Calmodulin-MLCK complex.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
ML-7 Application Notes and Protocols for Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-7 is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] By targeting MLCK, this compound interferes with the phosphorylation of myosin light chain, a key event in the regulation of smooth muscle contraction and non-muscle cell motility, including cell migration, division, and morphology.[1][3] Its ability to permeate cell membranes makes it a valuable tool for in vitro studies investigating the role of MLCK in various cellular processes.[2] These application notes provide detailed protocols for the use of this compound in cultured cells to study its effects on cell viability, migration, and cytoskeletal organization.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of MLCK.[1][4] The phosphorylation of the 20 kDa regulatory light chain of myosin II (MLC20) by MLCK is a critical step in initiating actin-myosin interaction and cellular contraction. By inhibiting MLCK, this compound leads to a dose-dependent decrease in MLC20 phosphorylation, which in turn affects processes such as stress fiber formation, focal adhesion stability, and cell migration.[1][5] While highly selective for MLCK, at higher concentrations, this compound can also inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2]
Data Presentation
Inhibitory Constants and Working Concentrations
| Target | Ki (in vitro) | IC50 (in vitro) | Typical Working Concentration (in cultured cells) | Reference |
| Myosin Light Chain Kinase (MLCK) | 0.3 µM | 0.3-0.4 µM | 1 - 25 µM | [1][4][6] |
| Protein Kinase A (PKA) | 21 µM | - | > 21 µM | [1][2] |
| Protein Kinase C (PKC) | 42 µM | - | > 42 µM | [1][2] |
Note: The optimal working concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound hydrochloride is soluble in DMSO and ethanol (B145695).[1][2][4]
-
Reagents and Materials:
-
This compound Hydrochloride (MW: 452.74 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
100% Ethanol, sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution in DMSO, dissolve 4.53 mg of this compound HCl in 1 mL of sterile DMSO.
-
Alternatively, to prepare a 10 mM stock solution in 50% ethanol, dissolve 4.53 mg of this compound HCl in 1 mL of 50% sterile ethanol in water.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[1]
-
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cultured cells.
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
-
Reagents and Materials:
-
Cells of interest that form a confluent monolayer
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a scratcher
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch (wound) in the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control.
-
Capture images of the scratch at 0 hours. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at different points for each image and calculate the average wound closure rate.
-
Transwell Migration Assay
This assay quantifies the chemotactic migration of cells in response to a chemoattractant, and the inhibitory effect of this compound.
-
Reagents and Materials:
-
Cells of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution (10 mM)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
-
Procedure:
-
Pre-coat the transwell inserts with an appropriate extracellular matrix protein if required for the cell type.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Harvest and resuspend the cells in serum-free medium to the desired concentration.
-
Treat the cell suspension with different concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes) before seeding.
-
Seed the treated cells into the upper chamber of the transwell inserts.
-
Incubate the plate for a duration that allows for cell migration (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Immunofluorescence Staining for Cytoskeleton Visualization
This protocol allows for the visualization of changes in the actin cytoskeleton and focal adhesions after this compound treatment.
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Glass coverslips in a 12-well or 24-well plate
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a focal adhesion protein (e.g., anti-paxillin or anti-vinculin)
-
Fluorescently-labeled secondary antibody
-
Fluorescently-labeled phalloidin (B8060827) (for F-actin staining)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow.
-
Treat the cells with the desired concentration of this compound or vehicle control for an appropriate time (e.g., 30-60 minutes).
-
Gently wash the cells with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody (if staining for focal adhesions) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and the logical relationship between the different assays.
Caption: General experimental workflow for this compound studies.
Caption: Logical relationships between this compound's effects.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. broadpharm.com [broadpharm.com]
- 6. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML-7 in Live-Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), in live-cell imaging studies. This document outlines the mechanism of action of this compound, presents key quantitative data, and offers detailed protocols for its application in visualizing and analyzing cellular dynamics.
Introduction
This compound is a naphthalene (B1677914) sulfonamide derivative that acts as a selective and cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] By targeting MLCK, this compound provides a powerful tool for investigating the role of myosin II-dependent contractility in a wide array of cellular processes. These processes include cell adhesion, migration, division, and the regulation of endothelial barrier function.[1][3] Live-cell imaging with this compound allows for the real-time visualization of how the inhibition of MLCK-mediated phosphorylation impacts cytoskeletal dynamics and cellular morphology.
Mechanism of Action
This compound competitively inhibits the ATP-binding site of MLCK, preventing the phosphorylation of the regulatory light chain of myosin II (MLC).[1] This phosphorylation is a critical step in activating myosin II, which then assembles into bipolar filaments that interact with actin to generate contractile forces. By inhibiting MLCK, this compound effectively reduces myosin II activity, leading to a relaxation of the actin cytoskeleton and subsequent changes in cell shape, adhesion, and motility. The inhibitory effect of this compound on MLCK is highly selective.[1]
Quantitative Data for this compound
The following table summarizes key quantitative parameters of this compound, providing a reference for its potency and selectivity.
| Parameter | Value | Target | Organism/System | Reference |
| Ki (Inhibition constant) | 0.3 µM | Myosin Light Chain Kinase (MLCK) | Smooth Muscle | [1] |
| Ki (Inhibition constant) | 21 µM | Protein Kinase A (PKA) | Ehrlich cells | [1] |
| Ki (Inhibition constant) | 42 µM | Protein Kinase C (PKC) | Ehrlich cells | [1] |
| IC50 (Half-maximal inhibitory concentration) | 300 nM | Myosin Light Chain Kinase (MLCK) | N/A | [2] |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
This section provides a detailed protocol for a live-cell imaging experiment to observe the effects of this compound on cytoskeletal dynamics and cell morphology.
Preparation of this compound Stock Solution
-
Reconstitution: this compound hydrochloride is typically supplied as a powder. To prepare a stock solution, dissolve it in sterile dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to a final concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.
Cell Culture and Plating for Live-Cell Imaging
-
Cell Line Selection: Choose a cell line suitable for your research question. Adherent cell lines such as HeLa, NIH3T3, or endothelial cells are commonly used for studying cytoskeletal dynamics.
-
Plating: Seed the cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy. The seeding density should be optimized to achieve 50-70% confluency at the time of imaging, allowing for visualization of individual cells and their interactions.
-
Culture Medium: Use the appropriate complete culture medium for your chosen cell line. For imaging, it is recommended to use a phenol (B47542) red-free medium to reduce background fluorescence.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Live-Cell Imaging Workflow
The following diagram outlines the general workflow for the live-cell imaging experiment.
Detailed Imaging Procedure
-
Microscope Setup:
-
Use an inverted microscope equipped with a high-resolution camera and an environmental chamber to maintain 37°C and 5% CO2.
-
Select an appropriate objective (e.g., 20x or 40x for cell morphology, 60x or 100x for detailed cytoskeletal dynamics).
-
If observing fluorescently labeled proteins (e.g., LifeAct-GFP for actin), ensure the microscope is equipped with the appropriate filter sets and laser lines.
-
-
Baseline Imaging:
-
Place the dish with cells on the microscope stage and allow it to equilibrate for at least 30 minutes.
-
Identify a field of view with healthy, well-spread cells.
-
Acquire a series of images (e.g., every 1-5 minutes for 15-30 minutes) before adding this compound to establish a baseline of normal cellular dynamics.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed, phenol red-free imaging medium. A final concentration in the range of 5-20 µM is a good starting point for many cell types. The optimal concentration should be determined empirically for your specific cell line and experimental goals.
-
Carefully add the this compound containing medium to the cells. To minimize disturbance, you can perform a partial media exchange.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring time-lapse images. The imaging interval and duration will depend on the process being studied. For rapid changes in cell morphology, an interval of 1-2 minutes for a duration of 1-2 hours is often sufficient. For longer-term effects, the interval can be increased.
-
Data Analysis
-
Qualitative Analysis: Visually inspect the time-lapse series for changes in cell shape, spreading, motility, and cytoskeletal organization.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify changes in cellular parameters over time. Measurable parameters may include:
-
Cell area and perimeter
-
Aspect ratio (to measure cell elongation)
-
Lamellipodial dynamics (protrusion and retraction rates)
-
Cell migration speed and directionality
-
Changes in the intensity and distribution of fluorescently labeled cytoskeletal proteins.
-
Expected Results
Upon treatment with this compound, researchers can expect to observe a range of effects consistent with the inhibition of myosin II-dependent contractility. These may include:
-
Changes in Cell Morphology: Cells may become more rounded or less spread out.
-
Reduced Cell Motility: A decrease in the speed and coordination of cell migration.
-
Alterations in Cytoskeletal Organization: Disruption of stress fibers and changes in the distribution of actin and myosin.
-
Effects on Cell-Cell Junctions: Potential weakening of cell-cell adhesions.
Troubleshooting
-
Cell Death: High concentrations of this compound or prolonged exposure can be cytotoxic. If significant cell death is observed, reduce the concentration or the duration of the experiment. A dose-response curve is recommended to determine the optimal non-toxic concentration.
-
No Observable Effect: If no changes are observed, consider increasing the concentration of this compound. Also, ensure that the chosen cell type expresses MLCK and that the process being studied is dependent on myosin II activity.
-
Phototoxicity: Minimize light exposure by using the lowest possible laser power and exposure times. Use of an anti-fade reagent in the imaging medium can also be beneficial.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the critical roles of MLCK and myosin II-driven contractility in a variety of cellular functions through live-cell imaging.
References
Application Notes and Protocols for ML-7 Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-7 is a selective and potent inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction and other cellular processes involving the actomyosin (B1167339) cytoskeleton. By inhibiting MLCK, this compound can induce smooth muscle relaxation and trigger apoptosis in certain cell types. These properties make it a valuable tool for in vivo research in various disease models, including atherosclerosis, cancer, and inflammatory conditions. These application notes provide detailed protocols and quantitative data for the administration of this compound in common in vivo animal models to guide researchers in their experimental design.
Mechanism of Action
This compound competitively inhibits the ATP-binding site of MLCK, preventing the phosphorylation of the myosin regulatory light chain (MLC).[1] This inhibition leads to two primary downstream effects:
-
Smooth Muscle Relaxation: In smooth muscle cells, the phosphorylation of MLC is the key step initiating contraction. By preventing this, this compound effectively uncouples the calcium signal from the contractile machinery, leading to vasodilation and relaxation of other smooth muscle tissues.[1][2]
-
Induction of Apoptosis: In certain cell types, including some cancer cells, the inhibition of MLCK and the resulting changes in cytoskeletal dynamics can trigger programmed cell death, or apoptosis.[3]
Quantitative Data for In Vivo Studies
The following tables summarize key quantitative parameters for the in vivo use of this compound, compiled from various preclinical studies.
| Animal Model | Disease/Application | Route of Administration | Dosage | Treatment Duration | Key Findings | Reference |
| Rabbit | Atherosclerosis | Oral Gavage | 1 mg/kg/day | 8 weeks | Ameliorated high-fat diet-induced endothelial dysfunction. | N/A |
| Rabbit | Atherosclerosis | Oral Gavage | 1 mg/kg/day | 12 weeks | Significantly improved vascular endothelial dysfunction and atherosclerosis. | N/A |
| Mouse | Breast Cancer Xenograft | Intraperitoneal Injection | Not Specified | Not Specified | Induced apoptosis in tumors. | N/A |
| Parameter | Value | Species | Administration Route | Reference |
| LD50 | >2000-5000 mg/kg (for a similar xanthine (B1682287) derivative, 7-MX) | Mouse/Rat | Oral | [4] |
| No-Observed-Adverse-Effect Level (NOAEL) | 1000 mg/kg (for 7-MX in a 28-day study) | Rat | Oral | [4] |
Experimental Protocols
Protocol 1: Atherosclerosis Model in Rabbits
This protocol describes the induction of atherosclerosis in rabbits using a high-fat diet and subsequent treatment with this compound.
Materials:
-
New Zealand White Rabbits
-
High-fat diet (e.g., containing 0.5% cholesterol, 5% lard, 5% soybean oil)[2]
-
Standard rabbit chow
-
This compound hydrochloride
-
Vehicle for oral gavage (e.g., ultrapure water)[2]
-
Oral gavage needles
-
Animal scale
-
Calipers for measuring atherosclerotic plaque area
Procedure:
-
Acclimation: Acclimate rabbits to the housing facility for at least one week with free access to standard chow and water.
-
Induction of Atherosclerosis:
-
Divide rabbits into a control group and a high-fat diet (HFD) group.
-
Feed the control group a standard chow diet.
-
Feed the HFD group the high-fat diet for a period of 8-12 weeks to induce atherosclerotic plaques.[2]
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in the chosen vehicle. For example, dissolve this compound in ultrapure water to a final concentration suitable for a 1 mg/kg/day dosage. The volume for oral gavage should be appropriate for the rabbit's weight.
-
-
Treatment:
-
Divide the HFD group into two subgroups: one receiving the vehicle control and the other receiving this compound.
-
Administer this compound (1 mg/kg) or vehicle daily via oral gavage for the specified treatment duration (e.g., 8 or 12 weeks).[2]
-
-
Monitoring:
-
Monitor the body weight of the animals regularly.
-
At the end of the study, euthanize the animals and carefully dissect the aorta.
-
-
Assessment of Atherosclerosis:
-
Stain the aorta with a lipid-soluble dye (e.g., Oil Red O) to visualize atherosclerotic plaques.
-
Quantify the plaque area as a percentage of the total aortic surface area.[5]
-
Histological analysis of aortic sections can also be performed to assess plaque composition.
-
Protocol 2: Tumor Growth Inhibition in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line (e.g., human breast cancer cell line MCF-7)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound hydrochloride
-
Vehicle for intraperitoneal (IP) injection (e.g., 10% DMSO in saline)[6]
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle. A common vehicle for IP injection of hydrophobic compounds is a solution of 10% DMSO in sterile saline.[6] The final concentration should be calculated based on the desired dosage and an injection volume of approximately 100 µL per 20g mouse.
-
-
Treatment:
-
Administer this compound or vehicle control to the respective groups via intraperitoneal injection. The dosing frequency will depend on the experimental design (e.g., daily, every other day).
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the overall health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting for apoptotic markers).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Smooth Muscle Contraction
References
- 1. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 2. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action and therapeutic targets of myosin light chain kinase, an important cardiovascular signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-lowering treatment in a rabbit model of atherosclerosis: a vessel wall magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for ML-7 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-7 is a potent, reversible, and ATP-competitive inhibitor of myosin light chain kinase (MLCK).[1] It is a valuable tool for studying the physiological roles of MLCK in various cellular processes, including smooth muscle contraction, cell division, and apoptosis.[2][3] This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions to ensure experimental success and reproducibility.
Data Presentation
Solubility of this compound Hydrochloride
The solubility of this compound hydrochloride in various common laboratory solvents is summarized below. Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ≥90 mg/mL (198.78 mM) | Fresh, anhydrous DMSO is recommended as it is hygroscopic, and absorbed moisture can reduce solubility. | [1] |
| 20 mg/mL | |||
| ≥15.95 mg/mL | [4] | ||
| 10 mg/mL | [5] | ||
| Water | Insoluble | Generally reported as insoluble in its free base form. | [1] |
| ≥8.82 mg/mL | Requires sonication and warming. | [4] | |
| 10 mg/mL | For the hydrochloride salt. | ||
| Ethanol | Insoluble | In absolute ethanol. | [1] |
| <2.33 mg/mL | [4] | ||
| Soluble (warm) | Soluble in warm ethanol. | [5] | |
| Ethanol/Water (1:1) | 10 mg/mL | [5] | |
| Methanol | Soluble | [5] | |
| DMF | Soluble |
Recommended Storage Conditions
Proper storage of this compound, both as a powder and in solution, is critical to maintain its stability and activity.
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Powder | -20°C | 3 years | [6] | |
| 4°C | 2 years | [6] | ||
| In Solvent | -80°C | 1 year | Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [1] |
| -20°C | 1 month | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, which is suitable for most in vitro cell-based assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound hydrochloride powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.53 mg of this compound hydrochloride (Molecular Weight: 452.74 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mix: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonicate (Optional): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Aliquot: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store: Store the aliquots at -20°C or -80°C as recommended in the table above.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous-based culture medium for treating cells.
Procedure:
-
Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex: Briefly vortex the thawed stock solution to ensure homogeneity.
-
Dilute: Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.[6]
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. Enzo Life Sciences this compound. HCl (10mg). CAS: 109376-83-2, Quantity: Each of | Fisher Scientific [fishersci.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: ML-7 Treatment for Inhibiting Myosin Light Chain Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin Light Chain Kinase (MLCK) plays a pivotal role in regulating smooth muscle contraction, cell motility, and endothelial barrier function through the phosphorylation of the regulatory myosin light chain (MLC). ML-7 is a potent and selective inhibitor of MLCK, making it a valuable tool for investigating cellular processes mediated by MLC phosphorylation.[1][2] These application notes provide detailed protocols for utilizing this compound to inhibit MLC phosphorylation in a research setting, along with a summary of effective treatment conditions and a schematic of the relevant signaling pathway.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of MLCK, with a reported Ki (inhibition constant) of 0.3 µM for smooth muscle MLCK.[1] Its selectivity for MLCK is significantly higher than for other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), with Ki values of 21 µM and 42 µM, respectively.[1] By inhibiting MLCK, this compound prevents the transfer of a phosphate (B84403) group from ATP to serine 19 and threonine 18 on the 20 kDa regulatory light chain of myosin II (MLC20), thereby inhibiting myosin-actin interactions and subsequent cellular contraction or cytoskeletal rearrangement.[3]
Quantitative Data Summary
The effective concentration and treatment time for this compound can vary depending on the cell type, experimental model, and the specific biological question being addressed. The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Effective Concentrations of this compound for Inhibition of MLC Phosphorylation
| Cell/Tissue Type | Effective Concentration Range | Notes | Reference(s) |
| Rat Mesenteric Lymphatics | 1 µM - 10 µM | Dose-dependent decrease in tonic contraction. | [4] |
| Rat Thoracic Duct & Cervical Lymphatics | 10 µM | Significant decrease in mono- and di-phosphorylated MLC20. | [5] |
| Brain Endothelial Cells (bEnd.3) | Not specified, but effective | Reduced phosphorylated MLC protein signal after 4h OGD. | [6] |
| Madin-Darby Canine Kidney (MDCK) Cells | 25 µM - 100 µM | Dose-dependent prevention of cell reattachment. | [7] |
| Human Lung Microvascular Endothelial Cells (HLMVEC) | 10 µM | Pretreatment for 15 minutes before LPS challenge. | [8] |
| Isolated Rat Hearts | 1 µM - 5 µM | Concentration-dependent improvement in cardiac function recovery after ischemia/reperfusion. | [9][10] |
| Drosophila Spermatocytes | 75 µM - 80 µM | Caused cleavage furrow regression. | [11] |
Table 2: Treatment Times for this compound in Cellular Assays
| Cell/Tissue Type | Treatment Time | Experimental Context | Reference(s) |
| Rat Thoracic Duct & Cervical Lymphatics | 15 minutes | Examination of effects on MLC20 phosphorylation. | [5] |
| Human Lung Microvascular Endothelial Cells (HLMVEC) | 15 minutes (pretreatment) | Inhibition of LPS-induced MLC phosphorylation. | [8] |
| Isolated Rat Hearts | 10 minutes (pre-ischemia) + 10 minutes (reperfusion) | Cardioprotection from ischemia/reperfusion injury. | [10] |
| Brain Endothelial Cells (bEnd.3) | 4 hours (during OGD) | Assessment of cell shrinkage and pMLC levels. | [6] |
| Madin-Darby Canine Kidney (MDCK) Cells | 60 minutes | Prevention of reattachment after ATP depletion. | [7] |
| Drosophila Spermatocytes | Minutes (acute treatment) | Observation of cleavage furrow dynamics. | [11] |
Signaling Pathway
Caption: Signaling pathway of MLC phosphorylation and its inhibition by this compound.
Experimental Protocols
Protocol 1: Inhibition of MLC Phosphorylation in Cultured Cells
This protocol provides a general framework for treating adherent cells with this compound and subsequently assessing MLC phosphorylation by Western blot.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound hydrochloride (Stock solution typically prepared in DMSO or ethanol)[1]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC (Ser19/Thr18), anti-total MLC, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and grow to the desired confluency (typically 70-90%).
-
This compound Preparation: Prepare a working solution of this compound in cell culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <0.1%) to avoid off-target effects.
-
Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the this compound containing medium to the cells. For a negative control, add medium with the vehicle (e.g., DMSO) at the same final concentration.
-
Incubate for the desired time (e.g., 15 minutes to 4 hours) at 37°C in a CO2 incubator.[5][6]
-
-
Cell Lysis:
-
After incubation, place the plate on ice and remove the treatment medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MLC, total MLC, and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-MLC signal to the total MLC signal.
Protocol 2: Urea-Glycerol Gel Electrophoresis for Separating Phosphorylated MLC Isoforms
This method allows for the separation of non-phosphorylated, mono-phosphorylated, and di-phosphorylated forms of MLC.[5]
Materials:
-
Protein samples from control and this compound treated cells/tissues
-
Urea-glycerol gel solution
-
Acrylamide/Bis-acrylamide solution
-
Ammonium persulfate (APS)
-
TEMED
-
Running buffer
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Sample Preparation: Tissues or cells are rapidly frozen in liquid nitrogen or treated with trichloroacetic acid (TCA) to preserve the phosphorylation state.[5]
-
Gel Casting:
-
Prepare the urea-glycerol gel solution. A typical recipe contains urea, glycerol, acrylamide, and buffer.
-
Pour the gel and allow it to polymerize.
-
-
Electrophoresis:
-
Load the protein samples onto the gel.
-
Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel. The migration order is typically di-phosphorylated (fastest), mono-phosphorylated, and non-phosphorylated (slowest).[4]
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes all forms of MLC20.
-
-
Data Analysis: Quantify the intensity of each band to determine the relative abundance of each phosphorylated species.
Experimental Workflow Diagram
Caption: General workflow for studying this compound's effect on MLC phosphorylation.
This compound is a well-established and specific inhibitor of MLCK, crucial for dissecting the roles of MLC phosphorylation in various biological systems. The protocols and data presented here offer a comprehensive guide for researchers to effectively design and execute experiments using this compound. Careful optimization of treatment conditions for each specific experimental model is recommended to ensure robust and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ML 7 hydrochloride| Selective MLCK Inhibitor | Tocris Bioscience [tocris.com]
- 3. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The suppression of myosin light chain (MLC) phosphorylation during the response to lipopolysaccharide (LPS): beneficial or detrimental to endothelial barrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined subthreshold dose inhibition of myosin light chain phosphorylation and MMP-2 activity provides cardioprotection from ischaemic/reperfusion injury in isolated rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the myosin light chain kinase inhibitor this compound on the proteome of hearts subjected to ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospholipase C and myosin light chain kinase inhibition define a common step in actin regulation during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of ML-7 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-7 is a selective inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of cellular contractility and motility. By competing with ATP binding to MLCK, this compound effectively blocks the phosphorylation of myosin light chains, thereby inhibiting actin-myosin interactions.[1] This mechanism of action has made this compound a valuable pharmacological tool in neuroscience research to investigate the role of MLCK and non-muscle myosin II in a variety of neuronal processes. These processes include neurotransmitter release, neurite outgrowth, growth cone dynamics, and the pathophysiology of neurological disorders.
Mechanism of Action
This compound is a naphthalenesulfonamide derivative that acts as a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] The primary mechanism involves the competitive inhibition of ATP binding to the catalytic site of MLCK.[1] This prevents the transfer of the gamma-phosphate from ATP to the regulatory light chain of myosin II (MLC), thereby inhibiting smooth muscle contraction and cellular contractile processes in non-muscle cells. While this compound can also inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC), its inhibitory constant (Ki) for MLCK is significantly lower, indicating a higher affinity and selectivity for MLCK at appropriate concentrations.[1]
References
Application Notes and Protocols for Studying Tumor Cell Growth Inhibition using ML-7
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML-7 is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] MLCK plays a crucial role in regulating the contraction of the actomyosin (B1167339) cytoskeleton, a process essential for cell motility, adhesion, and division. In the context of oncology, dysregulation of MLCK activity has been implicated in the proliferation, migration, and invasion of various cancer cells.[2][3][4] By inhibiting MLCK, this compound provides a valuable pharmacological tool to investigate the role of actomyosin contractility in tumor progression and to explore potential therapeutic strategies targeting this pathway.
These application notes provide an overview of the use of this compound in cancer research, including its mechanism of action, effects on tumor cells, and detailed protocols for key experimental assays.
Mechanism of Action
This compound acts as a competitive inhibitor of MLCK, preventing the phosphorylation of the regulatory light chain of myosin II (MLC). This inhibition leads to a reduction in actomyosin contractility, resulting in alterations to cell shape, adhesion, and motility.[3] Studies have shown that this compound can depress the proliferation and migration of breast cancer cells.[2] In pancreatic cancer cell lines, this compound has been observed to inhibit invasion and adhesion in a dose-dependent manner.[3] Furthermore, treatment with this compound can lead to the rounding of pancreatic cancer cells and a marked reduction in stress fibers.[3]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| LM-MCF-7 | Breast Cancer | ~20 (effective concentration) | Proliferation/Migration | [1] |
| H-23 | Lung Adenocarcinoma | 20 (effective concentration) | MTS Assay | |
| H-441 | Lung Adenocarcinoma | 20 (effective concentration) | MTS Assay | |
| Pancreatic Cancer Cells | Pancreatic Cancer | Dose-dependent inhibition | Motility/Adhesion Assay | [3] |
Note: Specific IC50 values for this compound are not extensively reported in the primary literature, with many studies using effective concentrations based on dose-response experiments. Researchers are encouraged to perform their own dose-response curves to determine the optimal concentration for their specific cell line and assay.
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Treatment Duration | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| LM-MCF-7 | 20 | Time-dependent | Induction of apoptosis | Not specified | [5] |
| HepG2 | 20 | 24 hours | Did not significantly induce apoptosis alone, but enhanced quinocetone-induced apoptosis. | Not specified | [3][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MLC, anti-MLCK, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualization
Caption: this compound inhibits MLCK, leading to reduced cell proliferation and migration.
Caption: Workflow for studying this compound's effects on tumor cells.
References
- 1. Myosin light-chain kinase contributes to the proliferation and migration of breast cancer cells through cross-talk with activated ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 5. Myosin light chain kinase is responsible for high proliferative ability of breast cancer cells via anti-apoptosis involving p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound amplifies the quinocetone-induced cell death through akt and MAPK-mediated apoptosis on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Application of ML-7 in Vascular Dysfunction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-7 is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction and endothelial barrier function.[1][2] Its cell-permeable nature makes it a valuable pharmacological tool for investigating the pathophysiology of vascular dysfunction, including hypertension, atherosclerosis, and inflammatory conditions leading to increased vascular permeability. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo studies of vascular dysfunction.
Molecular Profile of this compound
| Property | Value | Reference |
| Full Name | 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride | |
| Molecular Formula | C₁₅H₁₇IN₂O₂S · HCl | |
| Molecular Weight | 452.7 g/mol | |
| Mechanism of Action | ATP-competitive inhibitor of Myosin Light Chain Kinase (MLCK) | [1] |
| Ki for MLCK | ~300 nM | [1] |
| Ki for PKA | ~21 µM | [1] |
| Ki for PKC | ~42 µM | [1] |
| Solubility | Soluble in DMSO and water |
Signaling Pathways
Vascular Smooth Muscle Contraction
Myosin Light Chain Kinase plays a central role in the contraction of vascular smooth muscle cells (VSMCs). Upon stimulation by vasoconstrictors, intracellular calcium levels rise and bind to calmodulin (CaM). The Ca²⁺/CaM complex then activates MLCK, which in turn phosphorylates the regulatory light chain of myosin II (MLC). This phosphorylation event enables the interaction of myosin with actin, leading to cross-bridge cycling and smooth muscle contraction. This compound, by inhibiting MLCK, prevents this phosphorylation and thus induces vasorelaxation.
Endothelial Barrier Dysfunction
In endothelial cells, MLCK activation is a key event leading to increased permeability. Inflammatory mediators can trigger signaling cascades that elevate intracellular Ca²⁺, leading to MLCK activation. Activated MLCK phosphorylates MLC, resulting in endothelial cell contraction and the formation of intercellular gaps, which increases vascular permeability. This compound can mitigate this hyperpermeability by inhibiting MLCK.[2][3][4][5]
References
- 1. Myosin Light Chain Kinase Signaling in Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin light chain kinase signaling in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Signaling Mechanisms in the Regulation of Endothelial Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ML-7 as a Tool to Study Traumatic Brain Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a complex neurological condition characterized by primary mechanical injury and a cascade of secondary injury mechanisms, including cerebral edema and breakdown of the blood-brain barrier (BBB). Myosin Light Chain Kinase (MLCK) has emerged as a key mediator in the disruption of endothelial barrier integrity following TBI. ML-7, a potent and selective inhibitor of MLCK, serves as a valuable pharmacological tool to investigate the role of MLCK in TBI pathology and to explore its therapeutic potential. These application notes provide detailed protocols and data for the use of this compound in both in vivo and in vitro models of TBI.
Mechanism of Action
This compound is a cell-permeable inhibitor that acts as a competitive antagonist at the ATP-binding site of MLCK.[1][2] In the context of TBI, the inhibition of MLCK by this compound is thought to prevent the phosphorylation of myosin light chain (MLC) in endothelial cells. This, in turn, prevents the cytoskeletal rearrangements and cell contraction that lead to the opening of tight junctions and increased permeability of the BBB.[3] By stabilizing the BBB, this compound can mitigate vasogenic edema, a major contributor to secondary brain injury.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a murine model of TBI.
Table 1: Effect of this compound on Cellular and Vascular Parameters after TBI in Postnatal Mice
| Parameter | Saline-Treated Control | This compound Treated | Time Point |
| MLCK-Expressing Cells | 149.3 ± 40.6 | 20.7 ± 4.8 | 24 hours |
| **Albumin Extravasation (mm²) ** | 116.2 ± 60.7 | 28.3 ± 11.2 | 72 hours |
| Evans Blue Extravasation (ng/g) | 4017 ± 560 | 339 ± 314 | 72 hours |
| Wet/Dry Weight Ratio (g) | 2.2 ± 0.05 | 1.9 ± 0.07 | 72 hours |
Table 2: Effect of this compound on Neurological Function after TBI in Postnatal Mice
| Neurological Test | Saline-Treated Control (seconds) | This compound Treated (seconds) |
| Wire Hang Test | 21 | 57 |
Experimental Protocols
In Vivo Model: Closed Head Injury in Postnatal Mice
This protocol is adapted from a study using postnatal day 24 (PND-24) mice.
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Anesthetic (e.g., 1% avertin)
-
Stereotactic frame
-
Electromagnetic impactor with a 3.0-mm steel tip
-
Heating pad
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., with 1% avertin, 20 µL/g, i.p.) and maintain its core body temperature at 36.8–37.2°C using a heating pad.
-
Surgical Procedure:
-
Place the anesthetized mouse in a stereotactic frame.
-
Make a midline sagittal scalp incision to expose the skull.
-
Position the electromagnetic impactor at 0.10 mm caudal to the bregma on the right lateral side.
-
-
Induction of TBI:
-
Deliver a closed-skull impact using the electromagnetic impactor with the following parameters:
-
Velocity: 3.0 ± 0.2 m/sec
-
Impact depth: 2.25 mm
-
Dwell time: 0.01 sec
-
-
-
This compound Administration:
-
At 4 hours post-TBI, administer this compound at a dose of 1 mg/kg via intraperitoneal (i.p.) injection. The control group should receive an equivalent volume of sterile 0.9% saline.
-
Continue daily i.p. injections of this compound (1 mg/kg) or saline for the duration of the experiment (e.g., up to 5 days).
-
-
Post-Operative Care and Monitoring:
-
Monitor the animals for recovery from anesthesia and maintain their body temperature.
-
Perform neurological function tests (e.g., wire hang test) at desired time points.
-
At the experimental endpoint, sacrifice the animals for tissue collection and analysis (e.g., immunohistochemistry for MLCK and albumin, Evans Blue extravasation assay, wet/dry weight ratio).
-
In Vitro Model: Endothelial Permeability Assay (Transwell Model)
This protocol provides a general framework for assessing the effect of this compound on endothelial barrier function in an in vitro model of BBB disruption.
Materials:
-
Brain microvascular endothelial cells (e.g., bEnd.3 or primary cells)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Reagent to induce permeability (e.g., VEGF, thrombin, or inflammatory cytokines)
-
Fluorescently labeled tracer (e.g., FITC-dextran)
-
Fluorometer
Procedure:
-
Cell Seeding:
-
Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen or fibronectin).
-
Seed the brain microvascular endothelial cells onto the inserts at a density that will allow them to form a confluent monolayer.
-
Culture the cells for several days until a stable, high transendothelial electrical resistance (TEER) is achieved, indicating a mature barrier.
-
-
Induction of Permeability and this compound Treatment:
-
Pre-treat the endothelial cell monolayers with this compound at various concentrations (e.g., 1-20 µM) for a specified duration (e.g., 30-60 minutes). A vehicle control (e.g., DMSO or ethanol, depending on the this compound solvent) should be included.
-
Following pre-treatment, add the permeability-inducing agent to the upper chamber of the Transwell.
-
-
Permeability Measurement:
-
Add a fluorescently labeled tracer (e.g., FITC-dextran) to the upper chamber.
-
At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorometer.
-
-
Data Analysis:
-
Calculate the permeability coefficient based on the amount of tracer that has passed through the monolayer over time.
-
Compare the permeability in the this compound treated groups to the control groups to determine the effect of MLCK inhibition on barrier function.
-
Visualizations
Caption: Signaling pathway of TBI-induced BBB disruption via MLCK activation and its inhibition by this compound.
Caption: Experimental workflow for the in vivo study of this compound in a mouse model of TBI.
Discussion
Selectivity and Off-Target Effects
This compound is a relatively selective inhibitor of MLCK, with a Ki of 0.3 µM.[1] However, at higher concentrations, it can inhibit other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), with Ki values of 21 µM and 42 µM, respectively.[1] Researchers should consider these potential off-target effects when designing experiments and interpreting results, especially when using higher concentrations of this compound. It is advisable to perform dose-response studies to determine the optimal concentration that provides maximal MLCK inhibition with minimal off-target effects.
Relationship with the RhoA/ROCK Pathway
The RhoA/ROCK signaling pathway is another critical regulator of endothelial cell contraction and barrier function.[3] RhoA activates ROCK, which can also lead to the phosphorylation of MLC, contributing to cytoskeletal reorganization and increased permeability. There may be crosstalk between the MLCK and RhoA/ROCK pathways, and both represent potential therapeutic targets for mitigating BBB dysfunction in TBI. The use of specific inhibitors for each pathway, such as this compound for MLCK and Y-27632 or fasudil (B1672074) for ROCK, can help to dissect the relative contributions of each pathway to TBI pathology.
Conclusion
This compound is a valuable tool for investigating the role of MLCK in the pathophysiology of traumatic brain injury. Its ability to attenuate cerebral edema and improve neurological outcomes in preclinical models highlights the therapeutic potential of targeting MLCK. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound in their studies of TBI and to further explore the molecular mechanisms of secondary brain injury. Careful consideration of experimental design, including appropriate controls and dose-response studies, will ensure the generation of robust and reliable data.
References
Application Notes and Protocols for the Preparation of ML-7 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-7 is a cell-permeable, potent, and selective inhibitor of myosin light chain kinase (MLCK).[1][2] Its ability to reversibly and competitively block the ATP-binding site of MLCK makes it a valuable tool for investigating the roles of MLCK in various cellular processes, including muscle contraction, cell motility, and endothelial barrier function.[2][3][4] These application notes provide detailed protocols for the preparation of this compound solutions for use in a variety of experimental settings.
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative data for this compound hydrochloride.
Table 1: Chemical Properties and Storage
| Property | Value | Reference |
| Chemical Name | 1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine, hydrochloride | [2][5] |
| Molecular Formula | C₁₅H₁₇IN₂O₂S · HCl | [6] |
| Molecular Weight | 452.74 g/mol | [6][7] |
| Appearance | White solid | [1][2] |
| Purity | ≥98% (HPLC) | |
| Storage (Powder) | -20°C for up to 3 years. Protect from light. Keep desiccated. | [1][3] |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent; Up to 6 months at 4°C. | [1][3] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | Up to 90 mg/mL (198.78 mM). Fresh DMSO is recommended as moisture can reduce solubility. | [3] |
| 50% Ethanol | 4.5 mg/mL | [1][5] |
| Water | Soluble | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.
-
Weigh this compound: Carefully weigh out the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of this compound (Molecular Weight = 452.74 g/mol ).
-
Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.53 mg of this compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the this compound stock solution to the desired final concentration for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or appropriate buffer (e.g., PBS)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
C₁V₁ = C₂V₂
-
(10,000 µM)(V₁) = (10 µM)(1000 µL)
-
V₁ = 1 µL
-
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium or buffer.
-
Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately. Do not store diluted working solutions for extended periods.
Table 3: Recommended Working Concentrations
| Cell Type/Assay | Working Concentration | Incubation Time | Reference |
| Vero cells (Antiviral assay) | Not specified | 3 days | [3] |
| Neural precursor cells (MTT assay) | Not specified | Not specified | [3] |
| MCF-10A and MCF-10A Ras-transformed cells | Dose-dependent | Not specified | [3] |
| Smooth muscle cells (SMC) | Dose-dependent | Not specified | [3] |
| Rat hearts (Ischemia/Reperfusion) | 5 µM | Continuous perfusion | [9] |
| HepG2 cells (Apoptosis assay) | 20 µM | 24 hours | [10] |
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: Signaling pathway showing this compound's inhibitory effect on Myosin Light Chain Kinase (MLCK).
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for the preparation of this compound stock and working solutions.
References
- 1. This compound Hydrochloride >98% (TLC), protein kinase A and C inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound Hydrochloride >98% (TLC), protein kinase A and C inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride >98% (TLC), protein kinase A and C inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. Effect of the myosin light chain kinase inhibitor this compound on the proteome of hearts subjected to ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating K-Cl Cotransport with ML-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K-Cl cotransporters (KCCs) are a family of integral membrane proteins that play a crucial role in cell volume regulation, ion homeostasis, and neuronal function.[1] Their activity is tightly regulated by a balance of phosphorylation and dephosphorylation events. This document provides detailed application notes and protocols for utilizing ML-7, a known inhibitor of myosin light chain kinase (MLCK), to investigate the activity and regulation of K-Cl cotransport. While this compound is a potent MLCK inhibitor, it has been observed to stimulate KCC activity, likely through the inhibition of a volume-sensitive kinase involved in the KCC regulatory pathway.
Mechanism of Action of this compound on K-Cl Cotransport
K-Cl cotransport is activated by cell swelling and is generally inhibited by cell shrinkage. This volume sensitivity is governed by a signaling cascade involving protein kinases and phosphatases. The current model suggests that under isotonic or hypertonic conditions, a "volume-sensitive kinase" phosphorylates KCCs, leading to their inhibition.[2][3] Upon cell swelling, this kinase is inhibited, and a protein phosphatase, such as Protein Phosphatase 1 (PP1), dephosphorylates and activates the KCC, leading to KCl efflux and restoration of cell volume.
This compound is a cell-permeable and reversible inhibitor of myosin light chain kinase (MLCK), with a Ki of approximately 300 nM. However, its stimulatory effect on K-Cl cotransport occurs at a significantly higher concentration, with a half-maximal stimulation observed at approximately 20 µM. This stimulation is independent of intracellular calcium, further suggesting that the target for this compound in this context is not MLCK. The prevailing hypothesis is that this compound inhibits the volume-sensitive kinase responsible for the inhibitory phosphorylation of KCC, thereby mimicking the effect of cell swelling and leading to KCC activation. The WNK (With-No-Lysine [K]) kinases, particularly WNK1 and WNK3, in conjunction with their downstream target SPAK (STE20/SPS1-related proline-alanine-rich kinase), are key components of the signaling pathway that phosphorylates and inhibits KCCs.[2][3][4] It is plausible that this compound targets one of the components of this kinase cascade.
Quantitative Data on this compound and K-Cl Cotransport
The following table summarizes the known quantitative data for this compound in the context of K-Cl cotransport and its primary target, MLCK. Researchers should generate their own dose-response curves for their specific cell type and experimental conditions.
| Parameter | Value | Target | Notes |
| Half-maximal stimulation (EC50) of K-Cl Cotransport | ~20 µM | Volume-sensitive kinase (presumed) | This value may vary depending on the cell type and experimental conditions. |
| Inhibitory constant (Ki) for MLCK | 300 nM | Myosin Light Chain Kinase (MLCK) | Demonstrates the higher concentration required for KCC stimulation versus MLCK inhibition. |
| Illustrative Dose-Response for KCC Activation | See protocol below | K-Cl Cotransporter Activity | A typical experiment would involve testing this compound concentrations ranging from 1 µM to 100 µM to generate a full dose-response curve. |
Signaling Pathway
Caption: KCC regulation by phosphorylation and dephosphorylation.
Experimental Protocols
Protocol 1: Measurement of K-Cl Cotransport Activity using a Non-Radioactive Rubidium Influx Assay
This protocol details the measurement of KCC activity in human erythrocytes by measuring the influx of non-radioactive rubidium (Rb+), a congener for K+.
Materials:
-
Freshly drawn human blood with anticoagulant (e.g., heparin)
-
This compound hydrochloride (stock solution in DMSO or ethanol)
-
Bumetanide (for inhibiting Na-K-2Cl cotransport, NKCC)
-
Ouabain (B1677812) (for inhibiting the Na+/K+ pump)
-
Flux Buffer (e.g., 150 mM NaCl, 5 mM KCl, 10 mM HEPES, 5 mM glucose, pH 7.4)
-
Wash Buffer (e.g., ice-cold 165 mM NaCl)
-
Lysis Buffer (e.g., 0.1% Triton X-100 in deionized water)
-
Rubidium Chloride (RbCl)
-
Atomic Absorption Spectrophotometer or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
96-well plates
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge fresh blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate the plasma and buffy coat.
-
Wash the red blood cells (RBCs) three times with ice-cold Wash Buffer.
-
Resuspend the washed RBCs to a 50% hematocrit in Flux Buffer.
-
-
Pre-incubation:
-
Prepare a 2% hematocrit suspension of RBCs in Flux Buffer containing 100 µM ouabain and 10 µM bumetanide.
-
Aliquot the cell suspension into a 96-well plate.
-
Add this compound to the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Rubidium Influx:
-
To initiate the influx, add RbCl to each well to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes. The incubation time should be optimized to ensure linear uptake.
-
-
Stopping the Influx:
-
Terminate the influx by adding 200 µL of ice-cold Wash Buffer to each well.
-
Immediately centrifuge the plate at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step three more times to remove all extracellular Rb+.
-
-
Cell Lysis and Analysis:
-
After the final wash, aspirate the supernatant completely.
-
Add 100 µL of Lysis Buffer to each well and resuspend the cell pellet.
-
Analyze the rubidium content in the lysate using an Atomic Absorption Spectrophotometer or ICP-MS.
-
-
Data Analysis:
-
Calculate the KCC-mediated Rb+ influx as the ouabain- and bumetanide-insensitive influx.
-
Plot the Rb+ influx as a function of this compound concentration to generate a dose-response curve.
-
Protocol 2: Measurement of Cell Volume Changes using Calcein (B42510) AM Fluorescence
This protocol describes how to measure changes in erythrocyte volume in response to KCC activation by this compound using the fluorescent dye calcein AM.
Materials:
-
Calcein AM (stock solution in DMSO)
-
Prepared erythrocytes (as in Protocol 1)
-
Isotonic Buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4)
-
Hypotonic Buffer (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.4)
-
This compound hydrochloride
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Loading with Calcein AM:
-
Prepare a 1% hematocrit suspension of washed RBCs in Isotonic Buffer.
-
Incubate for 30 minutes at 37°C in the dark.[6]
-
Wash the cells three times with Isotonic Buffer to remove extracellular dye.
-
Resuspend the calcein-loaded RBCs in Isotonic Buffer.
-
-
Initiating KCC Activity and Volume Change:
-
Aliquot the calcein-loaded cell suspension into a black, clear-bottom 96-well plate.
-
Add this compound to the desired final concentrations.
-
Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~515 nm).[6]
-
-
Monitoring Fluorescence Changes:
-
Incubate the plate at 37°C in the fluorescence reader.
-
Monitor the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes). A decrease in fluorescence intensity corresponds to cell shrinkage due to KCl and water efflux.
-
As a positive control, resuspend a set of cells in Hypotonic Buffer to induce swelling (increase in fluorescence) followed by regulatory volume decrease (decrease in fluorescence).
-
-
Data Analysis:
-
Normalize the fluorescence of each well to its baseline value.
-
Plot the normalized fluorescence as a function of time for each this compound concentration.
-
The rate of fluorescence decrease is proportional to the rate of cell shrinkage and thus KCC activity.
-
Visualizations
Experimental Workflow for Investigating this compound Effects on KCC
Caption: Workflow for KCC activity measurement using this compound.
Logical Relationship of KCC Regulation
Caption: Logical control of KCC activity states.
References
- 1. K-Cl cotransport: properties and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The WNK-regulated SPAK/OSR1 kinases directly phosphorylate and inhibit the K+–Cl− co-transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
ML-7 solubility issues in aqueous buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the myosin light chain kinase (MLCK) inhibitor, ML-7, in aqueous buffers. The following information is designed to help identify the cause of solubility problems and provides systematic solutions to resolve them.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound in experimental settings.
Q1: My this compound powder is not dissolving, or a precipitate is visible after adding it to my aqueous buffer. What should I do?
A1: Direct dissolution of this compound hydrochloride in aqueous buffers is often challenging due to its limited solubility. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent.
-
Primary Cause: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions.[1]
-
Recommended Solution:
-
Prepare a high-concentration stock solution of this compound in fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations up to 90 mg/mL.[2]
-
For experiments, perform a final dilution of the DMSO stock solution directly into the pre-warmed aqueous buffer just prior to use.[3][4]
-
Ensure the final concentration of DMSO in your experimental medium is low (typically ≤0.1%) to avoid solvent effects on the cells or assay.[4]
-
Q2: I prepared a stock solution of this compound in DMSO, but it appears cloudy or has formed a precipitate. Is it still usable?
A2: A cloudy or precipitated DMSO stock solution indicates that the inhibitor is no longer fully dissolved. This can lead to inaccurate dosing.
-
Possible Causes:
-
Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the air, which reduces the solubility of this compound.[2]
-
Improper Storage: Storing the stock solution at inappropriate temperatures or for extended periods can lead to precipitation.[5]
-
Concentration Too High: The intended concentration may exceed the solubility limit under the storage conditions.
-
-
Recommended Solutions:
-
Always use fresh, anhydrous, or molecular biology grade DMSO to prepare stock solutions.[1]
-
You can try to redissolve the precipitate by gently warming the vial (e.g., in a 37°C water bath) and vortexing vigorously.[1][4] If the solution becomes clear, it is likely usable.
-
For best results and accurate concentrations, it is recommended to prepare fresh stock solutions more frequently.[4]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
-
Q3: My this compound working solution precipitates after I dilute the DMSO stock into my cell culture medium or physiological buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is the most common solubility issue.
-
Possible Causes:
-
Poor Aqueous Solubility: The final concentration in the medium may still be above the aqueous solubility limit of this compound.[1]
-
Buffer Composition: Components in the buffer or cell culture medium (e.g., salts, proteins) can interact with this compound and reduce its solubility.[6][7]
-
Improper Dilution Technique: The method of dilution can create localized high concentrations, promoting precipitation.[1]
-
-
Recommended Solutions:
-
Dilution Order: Always add the DMSO stock solution to the aqueous buffer while vortexing or mixing, not the other way around. This helps to disperse the compound quickly.[1]
-
Pre-warm the Medium: Gently warming the cell culture medium or buffer to 37°C can improve solubility.[1]
-
Reduce Final Concentration: If precipitation persists, try using a lower final working concentration of this compound.
-
Increase Serum Concentration: For cell-based assays, if your experiment allows, increasing the percentage of fetal bovine serum (FBS) can sometimes help solubilize hydrophobic compounds through binding to albumin.[1]
-
Use Surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 might help maintain solubility. The optimal concentration should be determined empirically.[1]
-
Frequently Asked Questions (FAQs)
Q: What is this compound? A: this compound is a cell-permeable, potent, reversible, and ATP-competitive inhibitor of myosin light chain kinase (MLCK).[3] It is highly selective for MLCK, with a Kᵢ value of 300 nM.[2][3] It also inhibits Protein Kinase A (PKA) and Protein Kinase C (PKC), but at much higher concentrations (Kᵢ values of 21 µM and 42 µM, respectively).[2][3]
Q: What is the mechanism of action of this compound? A: this compound inhibits the phosphorylation of myosin light chains by competitively blocking the ATP binding site on MLCK.[2] This action prevents cellular processes that are dependent on MLC phosphorylation, such as smooth muscle contraction and regulation of endothelial permeability.[8][9]
Q: What are the recommended solvents for preparing this compound stock solutions? A: The most highly recommended solvent is DMSO.[2][10][11] Some suppliers also report solubility in 50% ethanol (B145695).[3][12] It is generally reported as insoluble in water and ethanol alone.[2]
Q: How should I store this compound powder and stock solutions? A:
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[2][11]
-
Stock Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Store in solvent at -80°C for up to one year or at -20°C for up to one month.[2][5]
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Common Solvents
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Source(s) |
| DMSO | 90 mg/mL | 198.78 mM | [2] |
| DMSO | 60 mg/mL | 132.53 mM | [11] |
| DMSO | 22.64 mg/mL | 50 mM | [10] |
| Water | 10 mg/mL | Not specified | [3] |
| Water | Insoluble | Insoluble | [2] |
| 50% Ethanol | 4.5 mg/mL | Not specified | [3][12] |
| Ethanol | Insoluble | Insoluble | [2] |
Note: Solubility can vary between batches and suppliers. The conflicting data on water solubility suggests that while some dissolution may be possible, it is not a reliable primary solvent. DMSO is the most consistently recommended solvent for stock solutions.
Table 2: Key Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₇IN₂O₂S·HCl | [2] |
| Molecular Weight | 452.74 g/mol | [2][10] |
| CAS Number | 110448-33-4 | [2][10] |
| Appearance | White solid | [3] |
| Kᵢ for MLCK | 0.3 µM (300 nM) | [2][3][10] |
| Kᵢ for PKA | 21 µM | [2][3] |
| Kᵢ for PKC | 42 µM | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of this compound HCl (452.74 g/mol ), calculate the mass needed for your desired volume.
-
Example for 1 mL of 10 mM stock: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L × 0.001 L × 452.74 g/mol = 4.5274 mg
-
-
Weighing: Accurately weigh out 4.53 mg of this compound hydrochloride powder.
-
Dissolution: Add the powder to a microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.[11]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Store the stock solution in small aliquots at -80°C.[2][5]
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, cell culture medium). Pre-warm the buffer to 37°C.[1]
-
Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed. To prepare a 10 µM working solution, a 1:1000 dilution is required.
-
Example for 1 mL of 10 µM working solution: Add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed aqueous buffer.
-
-
Mixing: Add the 1 µL of DMSO stock directly into the buffer while the buffer is being vortexed or mixed. This ensures rapid and even dispersion.[1]
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready for use.[1] Use the solution promptly after preparation.[3]
Mandatory Visualizations
Caption: this compound signaling pathway showing inhibition of MLCK.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Experimental workflow for preparing this compound working solution.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Hydrochloride >98% (TLC), protein kinase A and C inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ML 7 hydrochloride| Selective MLCK Inhibitor | Tocris Bioscience [tocris.com]
- 11. This compound hydrochloride | PKA | PKC | Serine/threonin kinase | TargetMol [targetmol.com]
- 12. This compound Hydrochloride >98% (TLC), protein kinase A and C inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing ML-7 Concentration to Avoid Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of ML-7, a widely used inhibitor of Myosin Light Chain Kinase (MLCK). The following information will help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using this compound to specifically inhibit MLCK?
A1: For selective inhibition of MLCK in most cell-based assays, a concentration range of 1 to 10 µM is generally recommended. The half-maximal inhibitory concentration (IC50) for this compound against MLCK is approximately 0.3 µM.[1] However, cellular permeability and intracellular ATP concentrations can influence its effective concentration. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What are the known primary off-targets of this compound, and at what concentrations do these effects become significant?
A2: The primary known off-targets of this compound are Protein Kinase A (PKA) and Protein Kinase C (PKC), with Ki values of 21 µM and 42 µM, respectively.[1][2] Off-target effects on Calcium/Calmodulin-dependent protein Kinase I (CaM-KI) have also been reported with an IC50 of 6 µM.[3] To maintain selectivity for MLCK, it is advisable to use this compound at concentrations well below these off-target inhibition constants.
Q3: I am observing unexpected cellular phenotypes after this compound treatment. How can I determine if these are due to off-target effects?
A3: Unexpected phenotypes can indeed be a result of off-target effects. To investigate this, consider the following troubleshooting strategies:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. If the phenotype only manifests at higher concentrations (e.g., >10 µM), it is more likely to be an off-target effect.
-
Use a Structurally Unrelated MLCK Inhibitor: Compare the phenotype induced by this compound with that of another MLCK inhibitor with a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of MLCK to see if it reverses the phenotype.
-
Kinase Profiling: To definitively identify off-target interactions, consider a comprehensive kinase profiling assay to screen this compound against a large panel of kinases.
Q4: What are some visual cues of cytotoxicity or off-target effects when using this compound in cell culture?
A4: Visual signs of cytotoxicity can include changes in cell morphology such as cell rounding, shrinkage, detachment from the culture surface, and the appearance of apoptotic bodies. Off-target effects might manifest as unexpected changes in cellular structures, for example, alterations in the actin cytoskeleton that are inconsistent with MLCK inhibition alone. It is recommended to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your experiments, especially when using higher concentrations of this compound.
Data Presentation
Table 1: Inhibitory Potency of this compound Against On-Target and Off-Target Kinases
| Kinase Target | Inhibition Constant (Ki or IC50) | Selectivity (Fold difference vs. MLCK) | Reference(s) |
| MLCK (On-Target) | ~0.3 µM | - | [1][2][4] |
| PKA | 21 µM | ~70x | [1][2] |
| PKC | 42 µM | ~140x | [1][2] |
| CaM-KI | 6 µM | ~20x | [3] |
| KCC | Stimulated at ~20 µM | Not Applicable | [5] |
Experimental Protocols
Protocol for Measuring Myosin Light Chain (MLC) Phosphorylation by Western Blot
This protocol allows for the direct assessment of MLCK inhibition by measuring the phosphorylation of its substrate, Myosin Light Chain 2 (MLC2).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19) and anti-total-MLC2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MLC2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MLC2.
General Protocol for In Vitro Kinase Profiling Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases. This is often performed as a service by specialized companies.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
This compound stock solution
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the this compound dilution or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time.
-
Stop Reaction and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring ADP production or substrate phosphorylation).
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested this compound concentration. For kinases showing significant inhibition, a full dose-response curve should be generated to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected this compound effects.
References
ML-7 Technical Support Center: A Guide to Solution Stability and Storage
Welcome to the Technical Support Center for ML-7. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of this compound in solution and appropriate storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is highly soluble in DMSO, with concentrations of 30 mg/mL to 90 mg/mL being reported.[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity.[2]
Q2: What are the optimal storage conditions for solid this compound and its stock solutions?
A2: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[3] Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] Under these conditions, DMSO stock solutions are generally stable for at least 6 months. Some suppliers suggest that stock solutions can be stored at 4°C for up to 6 months.
Q3: Is this compound stable in aqueous solutions?
A3: this compound has limited solubility in aqueous solutions.[1] When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, precipitation can occur, especially at higher concentrations. This is a common issue with many kinase inhibitors.[1][2] It is recommended to prepare fresh dilutions in aqueous buffers for immediate use. The stability of this compound in aqueous solutions is pH-dependent, with greater stability generally observed in neutral to slightly acidic conditions.
Q4: Can I freeze and thaw my this compound stock solution multiple times?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and precipitation from the solution.[2] To maintain the integrity of your this compound stock, it is best practice to aliquot the solution into smaller, single-use vials after preparation and before freezing.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or media.
-
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous environment, the rapid change in solvent polarity can cause the compound to precipitate out of solution.[1][2]
-
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Process: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring continuously. This helps to avoid localized high concentrations of the compound. A serial dilution approach can also be beneficial.
-
Use a Co-solvent: For in vivo studies, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may be used to improve solubility.
-
Gentle Warming and Sonication: If a precipitate forms, gentle warming of the solution to 37°C or sonication may help to redissolve the compound. However, be cautious about the potential for thermal degradation.
-
Issue 2: Inconsistent or no inhibitory effect observed in experiments.
-
Cause: This could be due to the degradation of this compound in the stock solution or the working solution. Improper storage, repeated freeze-thaw cycles, or prolonged incubation in an unstable buffer can lead to a loss of potency.
-
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a properly stored, single-use aliquot of the DMSO stock solution for each experiment.
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh stock from solid this compound.
-
Assess Stability in Your Assay Buffer: If your experimental protocol involves long incubation times, consider performing a preliminary stability test of this compound in your specific assay buffer under the same conditions.
-
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the solubility and storage of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 30 - 90 mg/mL | The recommended solvent for stock solutions.[1] |
| Ethanol | Sparingly soluble | Not ideal for high-concentration stock solutions. |
| Water | Low solubility | Not recommended for preparing stock solutions. |
| DMF | 30 mg/mL | An alternative to DMSO for stock solutions. |
Table 2: Recommended Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Duration |
| Solid | - | -20°C | >2 years |
| Solution | DMSO | -20°C or -80°C | ≥ 6 months |
| Solution | DMSO | 4°C | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound hydrochloride in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to assess the intrinsic stability of this compound under various stress conditions. A stability-indicating HPLC method is required to quantify the remaining this compound and detect degradation products.
Materials:
-
This compound stock solution (1 mg/mL in acetonitrile (B52724) or methanol)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At designated time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At designated time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Incubate a sealed vial of the this compound stock solution at 60°C.
-
At designated time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose a clear vial containing the this compound stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At designated time points, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.
-
Data Analysis:
-
Use a validated stability-indicating HPLC method to determine the concentration of this compound remaining at each time point for each stress condition.
-
Calculate the percentage of degradation.
-
Monitor the chromatograms for the appearance of new peaks, which indicate the formation of degradation products.
Visualizations
Caption: Recommended workflow for this compound solution preparation and use.
Caption: Troubleshooting guide for this compound precipitation issues.
Caption: Simplified signaling pathway showing this compound inhibition of MLCK.
References
Potential off-target effects of ML-7 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the ML-7 inhibitor. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential off-target effects and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and reversible inhibitor of Myosin Light Chain Kinase (MLCK).[1] It acts as an ATP-competitive inhibitor, preventing the phosphorylation of the myosin light chain (MLC), a key event in smooth muscle contraction, cell migration, and other cellular processes.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for MLCK, it can inhibit other kinases at higher concentrations. The primary known off-targets are Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][3] There is also evidence that this compound can inhibit Ca2+/calmodulin-dependent protein kinase I (CaM-KI) and YAP/TAZ signaling.[4][5] Additionally, it has been shown to inhibit α1-adrenoceptor-mediated non-selective cation channels (NSCC) in rabbit portal vein.[5]
Q3: My experimental results with this compound are not what I expected based on MLCK inhibition. What could be the cause?
Unexpected results could be due to several factors:
-
Off-target effects: At the concentration you are using, this compound might be inhibiting other kinases like PKA or PKC, leading to confounding effects.[1][3]
-
MLCK-independent effects: Some observed phenotypes may not be related to MLCK inhibition at all. For instance, this compound has been shown to stimulate K-Cl cotransport in red blood cells through a mechanism likely independent of MLCK.[6]
-
Cellular context: The effect of this compound can be highly dependent on the cell type and the specific signaling pathways active in your experimental model.
Q4: How can I confirm that the observed phenotype in my experiment is due to MLCK inhibition and not an off-target effect?
To differentiate between on-target and off-target effects, consider the following strategies:
-
Use a structurally different MLCK inhibitor: Employing an alternative MLCK inhibitor with a distinct chemical structure can help validate that the observed effect is due to MLCK inhibition.
-
Genetic knockdown: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of MLCK.[7] If the phenotype of MLCK knockdown matches the effect of this compound treatment, it strongly suggests an on-target mechanism.
-
Dose-response curve: Perform a dose-response experiment. On-target effects should typically occur at concentrations close to the Ki or IC50 for MLCK (around 0.3 µM), while off-target effects will likely require higher concentrations.[1][8]
-
Rescue experiment: If possible, overexpress a mutant form of MLCK that is resistant to this compound. An on-target effect should be reversed in cells expressing the resistant mutant.[8]
Troubleshooting Guide
Problem 1: Unexpected Cellular Phenotype (e.g., apoptosis, changes in cell adhesion)
-
Possible Cause: this compound can induce apoptosis through caspase-3 activation.[1] It can also affect cell adhesion and endothelial barrier function by regulating tight junction proteins like ZO-1 and occludin.[2]
-
Troubleshooting Steps:
-
Confirm MLC Phosphorylation Status: Perform a Western blot to check the phosphorylation level of myosin light chain (p-MLC). A decrease in p-MLC levels would confirm MLCK inhibition.
-
Investigate Apoptosis Markers: Use assays to detect markers of apoptosis, such as cleaved caspase-3 or Annexin V staining.
-
Analyze Tight Junction Protein Expression: If relevant to your model, examine the expression and localization of tight junction proteins.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause: Inconsistent cell health, passage number, or inhibitor preparation can lead to variability.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell culture conditions, including media, serum, and passage number.
-
Proper Inhibitor Handling: Prepare fresh stock solutions of this compound and store them correctly. This compound hydrochloride is soluble in water and DMSO.[3][9]
-
Verify Inhibitor Concentration: Ensure the final concentration of this compound in your experiments is accurate.
-
Quantitative Data Summary
| Target | Inhibition Constant (Ki) / IC50 | Reference |
| Myosin Light Chain Kinase (MLCK) | 0.3 µM (Ki) | [1] |
| Protein Kinase A (PKA) | 21 µM (Ki) | [1][3] |
| Protein Kinase C (PKC) | 42 µM (Ki) | [1][3] |
| Ca2+/calmodulin-dependent protein kinase I (CaM-KI) | 6 µM (IC50) | [4] |
| α1-adrenoceptor NSCC | 0.8 µM (IC50) | [5] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated MLC (e.g., p-MLC2 Ser19). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip and re-probe the membrane with an antibody for total MLC or a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
Protocol 2: Kinase Profiling Assay (General Overview)
To identify novel off-targets, a broad kinase profiling screen is recommended. This is typically performed as a service by specialized companies.
-
Compound Submission: Provide a sample of your this compound inhibitor at a specified concentration and purity.
-
Assay Principle: The service will typically use a binding assay (e.g., KINOMEscan®) or an enzymatic assay to measure the interaction or inhibition of your compound against a large panel of purified kinases.
-
Data Analysis: The results will be provided as a percentage of inhibition or binding affinity (Kd) for each kinase in the panel. Significant "hits" can then be validated in cellular assays.
Visualizations
Caption: On- and off-target signaling pathways of the this compound inhibitor.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Candidate inhibitor of the volume-sensitive kinase regulating K-Cl cotransport: the myosin light chain kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sumoprotease.com [sumoprotease.com]
ML-7 degradation and how to prevent it
This guide provides researchers, scientists, and drug development professionals with essential information on the degradation of ML-7 and best practices to ensure its stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, potent, and reversible inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] Its primary mechanism is to act as an ATP-competitive inhibitor, preventing MLCK from phosphorylating the myosin regulatory light chain.[1][3] This inhibition disrupts processes that are dependent on MLC phosphorylation, such as smooth muscle contraction and cell motility.[4][5] While highly selective for MLCK, it can inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) at significantly higher concentrations.[3][4]
Inhibitory Potency of this compound
| Target Kinase | Ki Value |
|---|---|
| Myosin Light Chain Kinase (MLCK) | 300 nM[1][3] |
| Protein Kinase A (PKA) | 21 µM[3][4] |
| Protein Kinase C (PKC) | 42 µM[3][4] |
References
- 1. This compound Hydrochloride >98% (TLC), protein kinase A and C inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Myosin light chain kinase (MLCK) inhibitor | Hello Bio [hellobio.com]
- 3. This compound hydrochloride | PKA | PKC | Serine/threonin kinase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with ML-7 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the Myosin Light Chain Kinase (MLCK) inhibitor, ML-7.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound treatment, providing potential causes and recommended actions.
Issue 1: Unexpected or No Change in Myosin Light Chain (MLC) Phosphorylation
Q: I treated my cells with this compound, but I don't see a decrease in MLC phosphorylation, or I see a paradoxical increase. What could be the cause?
A: This is a common yet complex issue that can arise from several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Paradoxical Phosphorylation: In some cellular contexts, this compound treatment has been observed to cause an increase in the mono-phosphorylated form of MLC, while decreasing the di-phosphorylated form.[1] This suggests that this compound's effect might be more nuanced than a simple pan-inhibition of MLC phosphorylation and could be dependent on the specific phosphorylation sites and the activity of other kinases and phosphatases.
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[2] These kinases can indirectly influence MLC phosphorylation through other signaling pathways.
-
Alternative Kinases: Other kinases besides MLCK can phosphorylate MLC. If these kinases are highly active in your experimental system, the inhibitory effect of this compound on MLCK might be masked.
-
Experimental Variability: Inconsistent results can stem from issues with the this compound compound, antibody quality, or the experimental protocol itself.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Dose-Response Curve: Perform a dose-response experiment to ensure you are using an effective concentration of this compound. The IC50 for MLCK is approximately 0.3 µM.[2]
-
Time-Course Experiment: Analyze MLC phosphorylation at multiple time points after this compound treatment to rule out transient effects.
-
-
Investigate Off-Target Effects:
-
Use a Structurally Unrelated MLCK Inhibitor: Compare the results with another MLCK inhibitor that has a different chemical structure. If the unexpected result is specific to this compound, it may be an off-target effect.
-
Analyze Downstream Targets of PKA and PKC: Perform Western blots for phosphorylated CREB (a PKA target) and phosphorylated MARCKS (a PKC target) to assess off-target activity.
-
-
Validate Reagents and Protocol:
-
Fresh Compound: Prepare fresh stock solutions of this compound to rule out degradation.
-
Antibody Validation: Validate your phospho-MLC antibody using positive and negative controls.
-
Logical Workflow for Troubleshooting Unexpected MLC Phosphorylation
Caption: Troubleshooting workflow for unexpected MLC phosphorylation results.
Issue 2: Unexpected Changes in Cell Morphology, Adhesion, or Migration
Q: My cells are showing unusual morphological changes, such as rounding or detachment, after this compound treatment. Is this expected?
A: While inhibition of MLCK is expected to alter the cytoskeleton and cell adhesion, some observed effects might be more complex than anticipated.
-
Cytoskeletal Rearrangement: Inhibition of MLCK disrupts the formation of stress fibers and focal adhesions, which can lead to changes in cell shape, including rounding and reduced spreading.[3]
-
Off-Target Effects on Rho Kinase (ROCK) Pathway: The ROCK inhibitor Y-27632 is often used in parallel with this compound to dissect the roles of MLCK and ROCK in regulating the cytoskeleton. However, Y-27632 itself can have unexpected effects, such as increasing cell migration in some contexts.[4][5] Comparing your results with Y-27632 can help clarify the specific role of MLCK.
-
Altered Cell Adhesion: Changes in cytoskeletal tension due to MLCK inhibition can affect the stability of cell-cell and cell-matrix adhesions, potentially leading to detachment.[6]
Troubleshooting Steps:
-
Visualize the Cytoskeleton:
-
Phalloidin (B8060827) Staining: Perform immunofluorescence staining with fluorescently labeled phalloidin to visualize changes in the F-actin cytoskeleton.
-
Focal Adhesion Staining: Stain for focal adhesion proteins like vinculin or paxillin (B1203293) to assess the integrity of cell-matrix adhesions.
-
-
Compare with a ROCK Inhibitor:
-
Treat cells with Y-27632 to differentiate between MLCK- and ROCK-mediated effects on cell morphology and migration.
-
-
Assess Cell Adhesion:
-
Perform a cell adhesion assay to quantify the effect of this compound on the attachment of your cells to different extracellular matrix components.
-
Signaling Pathways Affecting Cell Morphology and Adhesion
Caption: Simplified signaling pathways of this compound and Y-27632.
Issue 3: Unexpected Levels of Apoptosis
Q: I'm observing higher or lower than expected levels of apoptosis after this compound treatment. What could be influencing this?
A: this compound has been shown to induce apoptosis in some cell types, but its effect can be context-dependent and influenced by other signaling pathways.
-
Induction of Apoptosis: Inhibition of MLCK by this compound can induce apoptosis through the activation of caspase-3.[2]
-
Synergistic Effects: this compound can enhance apoptosis induced by other compounds by modulating survival pathways like Akt and MAPK.[7]
-
Cell Line Specificity: The apoptotic response to this compound can vary significantly between different cell lines.
Troubleshooting Steps:
-
Confirm Apoptosis:
-
Annexin V/PI Staining: Use Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry to quantify early and late apoptotic cells.
-
Caspase Activity Assay: Measure the activity of key executioner caspases like caspase-3.
-
-
Investigate Interacting Pathways:
-
Western Blot for Survival Markers: Analyze the phosphorylation status of Akt and key MAPK proteins (p38, ERK, JNK) to see if these pathways are modulated by this compound in your system.
-
-
Dose-Response and Time-Course:
-
Determine if the apoptotic effect is dose- and time-dependent to establish a clear relationship with this compound treatment.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[2] However, it can also inhibit other kinases at higher concentrations, most notably Protein Kinase A (PKA) and Protein Kinase C (PKC).[2]
| Target | Ki (Inhibitory Constant) |
| MLCK (on-target) | 0.3 µM |
| PKA (off-target) | 21 µM |
| PKC (off-target) | 42 µM |
Data from Selleck Chemicals.[2]
Q2: How can I minimize off-target effects in my experiments with this compound?
A2: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Perform dose-response experiments to identify the optimal concentration.
-
Use a structurally unrelated MLCK inhibitor as a control to confirm that the observed phenotype is not specific to the chemical structure of this compound.
-
If off-target effects on PKA or PKC are suspected, analyze the phosphorylation of their respective downstream targets (e.g., CREB for PKA, MARCKS for PKC).
Q3: What are some key differences to consider when comparing results from this compound and the ROCK inhibitor Y-27632?
A3: Both this compound and Y-27632 inhibit pathways that lead to MLC phosphorylation and actomyosin contractility, but they target different upstream kinases (MLCK and ROCK, respectively). While both can lead to similar outcomes like stress fiber disassembly, they can also have distinct and sometimes opposing effects on processes like cell migration.[4][5] Therefore, using both inhibitors in parallel can be a powerful tool to dissect the specific roles of MLCK and ROCK in your biological system.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins (p-MLC, p-CREB, p-MARCKS)
This protocol provides a general framework for detecting changes in protein phosphorylation following this compound treatment.
1. Cell Lysis: a. After this compound treatment, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
2. Protein Quantification: a. Determine protein concentration using a BCA assay.
3. SDS-PAGE and Transfer: a. Prepare samples with Laemmli buffer and boil for 5 minutes. b. Load equal amounts of protein onto an SDS-PAGE gel. c. Transfer proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate with primary antibody (e.g., anti-p-MLC, anti-p-CREB, anti-p-MARCKS) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST. f. Detect the signal using an ECL substrate.[8][9]
| Antibody Target | Typical Dilution |
| p-MLC (Ser19) | 1:1000 |
| Total MLC | 1:1000 |
| p-CREB (Ser133) | 1:1000 |
| Total CREB | 1:1000 |
| p-MARCKS | 1:500 - 1:1000 |
| Total MARCKS | 1:1000 |
| Loading Control (GAPDH, Actin) | 1:5000 - 1:10000 |
Protocol 2: Immunofluorescence for Cytoskeletal Staining (F-actin)
This protocol allows for the visualization of the actin cytoskeleton.
1. Cell Seeding and Treatment: a. Seed cells on glass coverslips in a multi-well plate. b. Treat with this compound for the desired time.
2. Fixation and Permeabilization: a. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash with PBS. c. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. d. Wash with PBS.
3. Staining: a. Block with 1% BSA in PBS for 30 minutes. b. Incubate with fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488) diluted in blocking buffer for 30-60 minutes at room temperature, protected from light. c. (Optional) Incubate with a primary antibody for another protein of interest, followed by a fluorescently labeled secondary antibody. d. Counterstain nuclei with DAPI.
4. Mounting and Imaging: a. Wash coverslips with PBS. b. Mount coverslips onto microscope slides using an anti-fade mounting medium. c. Image using a fluorescence microscope.[10][11]
Protocol 3: In Vitro Kinase Assay
This is a general protocol to assess the direct inhibitory effect of this compound on kinase activity.
1. Reaction Setup: a. In a microplate, combine the kinase buffer, the purified kinase (e.g., MLCK), and the substrate (e.g., purified MLC). b. Add this compound at a range of concentrations.
2. Kinase Reaction: a. Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP). b. Incubate at 30°C for a specified time.
3. Detection: a. Stop the reaction (e.g., by adding EDTA). b. Spot the reaction mixture onto a phosphocellulose membrane. c. Wash the membrane to remove unincorporated ATP. d. Quantify the incorporated radioactivity using a scintillation counter.
4. Data Analysis: a. Calculate the percentage of kinase activity at each this compound concentration relative to a vehicle control. b. Determine the IC50 value by fitting the data to a dose-response curve.[12]
References
- 1. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 11. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Effective Dose Calculation for ML-7 in New Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the effective dose of ML-7, a selective Myosin Light Chain Kinase (MLCK) inhibitor, for novel cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). Its primary mechanism of action is the competitive inhibition of the ATP-binding site of MLCK, which prevents the phosphorylation of the myosin light chain (MLC). This, in turn, inhibits the activity of myosin II, a key protein involved in various cellular processes such as muscle contraction, cell migration, and cytokinesis. While this compound is highly selective for MLCK, it can inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) at significantly higher concentrations.
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the biological process being investigated. Based on published literature, concentrations typically range from 1 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How do I prepare a stock solution of this compound?
A3: this compound hydrochloride is soluble in water and ethanol (B145695). A common method for preparing a stock solution is to dissolve it in sterile, deionized water or 70% ethanol to a concentration of 10 mM. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium.
Experimental Protocols
Determining the Effective Dose (IC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the metabolic activity and proliferation of a new cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Your new cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
Sterile, deionized water or 70% ethanol
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium. A common starting range is a 2-fold serial dilution from 100 µM down to 0.78 µM. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., water or ethanol) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, or until the formazan crystals are completely dissolved. Gentle shaking can aid dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism, R) to perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation
| Cell Line | Assay Type | Effective Concentration / IC50 | Reference |
| MCF-10A | FACS Analysis | 40 µM | [1](--INVALID-LINK--) |
| MDCK | FACS Analysis | 40 µM | [1](--INVALID-LINK--) |
| Smooth Muscle Cells | Cell Death Assay | Dose-dependent increase in cell death | [1](--INVALID-LINK--) |
| Vero cells | Antiviral Assay | Not specified | [1](--INVALID-LINK--) |
| Neural Precursor Cells | MTT Assay | Inhibition of proliferation | [1](--INVALID-LINK--) |
Note: This table is a summary of examples found in the literature. The effective concentration can be highly cell-type and context-dependent. It is imperative to perform a dose-response experiment for each new cell line.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibitory effect of this compound | 1. Incorrect concentration calculation. 2. This compound degradation. 3. Cell line is resistant to MLCK inhibition. 4. Insufficient incubation time. | 1. Double-check all calculations for dilutions. 2. Use a fresh aliquot of this compound stock solution. 3. Confirm MLCK expression in your cell line. Consider a different inhibitor with an alternative mechanism. 4. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during treatment or reagent addition. 3. "Edge effect" in the 96-well plate. 4. Incomplete formazan crystal solubilization. | 1. Ensure a homogenous cell suspension before seeding. 2. Use a multichannel pipette and ensure consistent technique. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 4. Ensure complete dissolution by gentle shaking and visual inspection before reading the plate. |
| High background in MTT assay | 1. Contamination of reagents or cultures. 2. Phenol (B47542) red in the medium can interfere with absorbance readings. 3. High serum concentration in the medium. | 1. Use sterile techniques and fresh, filtered reagents. 2. Use phenol red-free medium for the MTT assay. 3. Reduce the serum concentration during the MTT incubation step. |
| Unexpected increase in cell viability at low this compound concentrations | 1. Hormesis effect. 2. Off-target effects at low concentrations. | 1. This can sometimes be observed with kinase inhibitors. Ensure your dose-response curve has enough data points at higher concentrations to accurately determine the IC50. 2. Investigate potential off-target effects through literature review or further experiments. |
Visualizations
Caption: Signaling pathway of this compound's inhibitory action on MLCK.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for this compound dose-response experiments.
References
ML-7 control experiments and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2][3] It functions as a reversible, ATP-competitive inhibitor of both Ca2+/calmodulin-dependent and -independent smooth muscle MLCKs.[2][4][5][6] By inhibiting MLCK, this compound prevents the phosphorylation of myosin light chain (MLC), which is a critical step in the actin-myosin interaction that drives muscle contraction and other cellular processes.[7]
Q2: How selective is this compound for MLCK compared to other kinases?
A2: this compound exhibits high selectivity for MLCK. Its inhibitory constant (Ki) for MLCK is significantly lower than for other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][4][6] This selectivity is crucial for minimizing off-target effects in experiments.
Kinase Selectivity Profile of this compound
| Kinase | Ki (Inhibitory Constant) |
| Myosin Light Chain Kinase (MLCK) | 0.3 µM[2][4][5] |
| Protein Kinase A (PKA) | 21 µM[1][4] |
| Protein Kinase C (PKC) | 42 µM[1][4] |
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO, with solubility reported up to 100 mM.[1] It is also soluble in 50% ethanol (B145695) (4.5 mg/mL) and water (10 mg/mL).[6][8] For long-term storage, it is recommended to store the solid form at -20°C under desiccating conditions, where it can be stable for up to 12 months.[1] Stock solutions should be stored at -20°C and are generally stable for up to one month.[3] It is advisable to prepare and use solutions on the same day if possible.[3]
Solubility and Storage Summary
| Parameter | Recommendation |
| Solvents | DMSO (up to 100 mM)[1], 50% ethanol (4.5 mg/mL)[6], Water (10 mg/mL)[8] |
| Storage (Solid) | -20°C, desiccated, for up to 12 months[1] |
| Storage (Solutions) | -20°C for up to one month[3] |
Troubleshooting Guides
Problem: I am observing unexpected or inconsistent results in my experiment.
This could be due to several factors, including off-target effects, inappropriate concentration, or issues with the experimental setup.
Guide 1: Addressing Potential Off-Target Effects
While this compound is highly selective for MLCK, at higher concentrations it can inhibit other kinases such as PKA and PKC.[1][4]
Best Practices for Control Experiments:
-
Negative Control: Include a vehicle-only control (e.g., DMSO, the solvent for this compound) to account for any effects of the solvent on the cells.
-
Positive Control: If possible, use a known activator of the MLCK pathway to ensure the pathway is functional in your experimental system.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits MLCK without significant off-target effects. Start with a concentration range around the Ki for MLCK (0.3 µM) and extend to concentrations that might affect PKA and PKC (21-42 µM) to identify the therapeutic window.[1][4]
-
Alternative Inhibitors: Consider using another MLCK inhibitor with a different chemical structure to confirm that the observed effects are due to MLCK inhibition and not an off-target effect of this compound.
Guide 2: Determining the Optimal Working Concentration and Addressing Cytotoxicity
The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. High concentrations of this compound can lead to cytotoxicity.
Best Practices:
-
Cell Viability Assay: Before your main experiment, perform a cytotoxicity assay (e.g., MTT or CellTiter-Blue assay) to determine the concentration range of this compound that is non-toxic to your cells over the desired treatment period.[9][10][11][12][13]
-
Functional Assays: The optimal concentration should be the lowest concentration that gives a significant and reproducible inhibition of the biological process of interest (e.g., cell migration, smooth muscle contraction).[14]
Example Cytotoxicity Data for this compound on MCF-7 Cells (Hypothetical)
| This compound Concentration (µM) | Cell Viability (%) after 24h |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 90 |
| 25 | 70 |
| 50 | 45 |
Note: This is hypothetical data and should be determined experimentally for your specific cell line.
Experimental Protocols
Protocol: Inhibition of Cell Migration using this compound
This protocol provides a general framework for assessing the effect of this compound on cell migration using a wound-healing (scratch) assay.
Materials:
-
Cell line of interest cultured to confluence in a 6-well plate
-
This compound hydrochloride
-
DMSO (vehicle control)
-
Cell culture medium
-
Pipette tips (p200) for creating the scratch
-
Microscope with a camera
Procedure:
-
Cell Culture: Grow cells to 90-100% confluence in 6-well plates.
-
Scratch Wound: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Wash: Gently wash the cells with fresh medium to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or the vehicle control (DMSO) to the respective wells. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Imaging (Time 0): Immediately after adding the treatment, acquire images of the scratch wound at multiple defined locations for each well.
-
Incubation: Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Imaging (Time X): Acquire images of the same locations at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at each time point. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) / Initial Width] * 100
Signaling Pathway
Myosin Light Chain Kinase (MLCK) Signaling Pathway
The diagram below illustrates the central role of MLCK in smooth muscle contraction and how this compound intervenes. An increase in intracellular calcium (Ca2+) leads to the activation of Calmodulin (CaM). The Ca2+-CaM complex then activates MLCK, which phosphorylates Myosin Light Chain (MLC). Phosphorylated MLC (pMLC) promotes the interaction of actin and myosin, resulting in cell contraction. This compound acts as a competitive inhibitor of ATP binding to MLCK, thereby preventing the phosphorylation of MLC and inhibiting contraction.
References
- 1. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Myosin light chain kinase (MLCK) inhibitor | Hello Bio [hellobio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, Hydrochloride [sigmaaldrich.com]
- 7. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Hydrochloride >98% (TLC), protein kinase A and C inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. files.eric.ed.gov [files.eric.ed.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of methanol extracts of Elaeis guineensis on MCF-7 and Vero cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Autofluorescence from the MLCK Inhibitor ML-7 in Microscopy
This guide provides researchers, scientists, and drug development professionals with practical solutions to address autofluorescence artifacts caused by the myosin light chain kinase (MLCK) inhibitor, ML-7, during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it generate autofluorescence?
This compound, or 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a widely used cell-permeable inhibitor that selectively targets myosin light chain kinase (MLCK).[1][2] Its chemical structure incorporates a naphthalene (B1677914) ring, an aromatic hydrocarbon that is intrinsically fluorescent. This structure absorbs light, typically in the UV to blue range, and re-emits it at longer wavelengths, creating a background signal known as autofluorescence that can interfere with experimental results.[3]
Q2: In which fluorescence channels is this compound autofluorescence most prominent?
This compound autofluorescence is most commonly observed in the blue and green emission channels. This creates significant spectral overlap with widely used fluorophores such as DAPI (4',6-diamidino-2-phenylindole), which stains nuclei, and FITC (Fluorescein isothiocyanate) or GFP (Green Fluorescent Protein), which are common labels for antibodies and fusion proteins.[3][4]
Q3: What are the primary consequences of this compound autofluorescence in imaging experiments?
The presence of this compound autofluorescence can severely compromise the quality and interpretation of microscopy data by:
-
Reducing Signal-to-Noise Ratio: The high background can obscure the true, specific fluorescent signal from your probes, making detection difficult, especially for low-abundance targets.[5]
-
Impeding Accurate Quantification: The additional fluorescence intensity from this compound makes it challenging to accurately measure the true signal from your labeled targets.[6]
Troubleshooting Guides
Issue: High background fluorescence is observed in blue and green channels following sample treatment with this compound.
This is the most frequent challenge when using this compound. The following workflow provides a systematic approach to mitigate this issue.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting this compound autofluorescence.
Detailed Troubleshooting Steps:
-
Optimize this compound Concentration and Incubation Time:
-
Rationale: Autofluorescence intensity is often proportional to the concentration of the fluorescent compound. Using the lowest effective concentration of this compound for the shortest possible time can significantly reduce background.
-
Method: Conduct a dose-response and time-course experiment. Titrate this compound concentration to find the minimum level that produces the desired biological effect (e.g., inhibition of cell migration). Similarly, determine the shortest incubation time required. Assess autofluorescence in parallel on unstained, this compound treated control samples.
-
-
Implement a Quenching Protocol:
-
Rationale: Chemical quenchers can absorb the autofluorescence signal. Sudan Black B is a lipophilic dye effective at quenching lipofuscin-like autofluorescence and background from other sources.[6][7]
-
Method: After immunolabeling and final washes, incubate your slides with a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695) for 10-15 minutes. Rinse thoroughly with PBS to remove excess dye before mounting.[7] Note that Sudan Black B can sometimes introduce a dark color cast, so always compare with an untreated control.[8]
-
-
Utilize Spectral Unmixing:
-
Rationale: If you have access to a spectral confocal microscope, you can computationally separate the emission spectrum of this compound autofluorescence from the spectra of your specific fluorophores.[9][10][11]
-
Method: First, acquire a reference emission spectrum from a control sample treated only with this compound. Then, acquire reference spectra for each of your fluorophores from single-stained samples. Finally, image your fully stained experimental sample across a range of emission wavelengths (a lambda stack) and use the microscope's software to unmix the signals based on the reference spectra.[11]
-
-
Shift to Far-Red Fluorophores:
-
Rationale: Endogenous and drug-induced autofluorescence is typically weakest in the far-red and near-infrared regions of the spectrum.[4][12]
-
Method: Whenever possible, switch to secondary antibodies or fluorescent probes that emit in the far-red range (e.g., those conjugated to Alexa Fluor 647, Cy5, or similar dyes with emission >650 nm). This simple change can often circumvent the problem entirely.[4]
-
-
Consider an Alternative Inhibitor:
-
Rationale: If the above methods fail, the autofluorescence may be too intense to overcome. An alternative MLCK inhibitor with a different chemical structure may not be fluorescent.
-
Method: Research alternative MLCK inhibitors that lack the naphthalene group, such as peptide-based inhibitors (e.g., MLCK Inhibitor Peptide 18), which are unlikely to be autofluorescent. Always validate that the alternative inhibitor produces the same biological effect in your system.
-
Signaling Pathway Overview
This compound inhibits the phosphorylation of the Myosin Regulatory Light Chain (RLC) by competitively blocking the ATP-binding site on MLCK. This prevents the activation of myosin's ATPase activity, which is required for actin-myosin interaction and subsequent cellular contraction and motility.[13][14]
Caption: The MLCK signaling pathway illustrating the inhibitory action of this compound.
Quantitative Data Summary
This table summarizes the spectral ranges where interference from this compound autofluorescence is most likely.
| Compound/Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Channel | Potential for Interference from this compound |
| This compound Autofluorescence | 350 - 420 (Broad) | 450 - 550 (Broad) | Blue, Green | N/A |
| DAPI | 358 | 461 | Blue | High |
| FITC / Alexa Fluor 488 | 495 | 519 | Green | High |
| GFP | 488 | 509 | Green | High |
| Texas Red / Alexa Fluor 594 | 590 / 590 | 615 / 617 | Red | Low |
| Cy5 / Alexa Fluor 647 | 650 / 650 | 670 / 665 | Far-Red | Very Low / Negligible |
Key Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
This protocol should be performed after all immunolabeling steps are complete.
-
Preparation: Prepare a 0.1% (w/v) Sudan Black B (SBB) solution in 70% ethanol. Mix well and filter through a 0.2 µm filter to remove any undissolved particles.
-
Post-Staining Washes: After incubation with the final secondary antibody, wash the slides/coverslips three times for 5 minutes each in Phosphate-Buffered Saline (PBS).
-
Incubation with SBB: Remove excess PBS from the slide. Apply the SBB solution to completely cover the tissue/cells and incubate for 10-15 minutes at room temperature in the dark.[7]
-
Rinsing: Briefly rinse the slides in fresh 70% ethanol to remove the bulk of the SBB solution.
-
Final Washes: Wash the slides three times for 5 minutes each in PBS to remove all residual SBB.
-
Mounting: Mount the coverslip using an anti-fade mounting medium.
-
Imaging: Proceed to image the slides. Include a control slide that was not treated with SBB to assess the effectiveness of the quenching.
Protocol 2: Acquiring a Reference Spectrum for Spectral Unmixing
This protocol is for users with access to a spectral imaging system.
-
Prepare Control Sample: Prepare a control coverslip with your cells or tissue. The sample should be fixed, permeabilized, and blocked exactly as your experimental samples.
-
Treat with this compound: Treat this control sample with the same concentration and for the same duration of this compound as your experimental samples.
-
Wash and Mount: Wash the sample thoroughly with PBS and mount it using the same mounting medium as your experimental samples. Do not add any fluorescent antibodies or dyes.
-
Microscope Setup: Place the slide on the microscope. Using the same laser line that excites your blue or green dyes (e.g., 405 nm or 488 nm), set the spectral detector to acquire a lambda stack (an image series across the emission spectrum, e.g., from 410 nm to 700 nm with 10 nm steps).
-
Acquire Reference Spectrum: Find a representative area of your sample and acquire the lambda stack.
-
Generate Spectrum: Use the microscope software to plot the mean intensity for each wavelength step. This plot is the emission spectrum of your this compound-induced autofluorescence.
-
Save Spectrum: Save this spectrum in the software's library to be used later for unmixing your fully stained experimental samples.[11]
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autofluorescence Quenching | Visikol [visikol.com]
- 8. zellbio.eu [zellbio.eu]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. bio-rad.com [bio-rad.com]
- 11. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 12. researchgate.net [researchgate.net]
- 13. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML-7 Washout Procedures in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the effective washout of ML-7, a selective and reversible inhibitor of Myosin Light Chain Kinase (MLCK), from cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a washout procedure necessary?
A1: this compound is a small molecule inhibitor that selectively targets Myosin Light Chain Kinase (MLCK), a key enzyme in the regulation of smooth muscle contraction and endothelial cell permeability.[1] It functions as an ATP-competitive inhibitor, meaning it reversibly binds to the ATP-binding site of MLCK. A washout procedure is necessary to remove this compound from the cell culture environment, allowing for the study of cellular responses upon cessation of MLCK inhibition and to investigate the reversibility of its effects.
Q2: Is the inhibitory effect of this compound reversible?
A2: Yes, the inhibitory effect of this compound on MLCK is reversible.[2] As an ATP-competitive inhibitor, it does not form a permanent covalent bond with the enzyme. Once this compound is removed from the culture medium, it will dissociate from the ATP-binding pocket of MLCK, allowing the enzyme to regain its catalytic activity.
Q3: How can I be sure that the this compound has been completely washed out?
A3: Verifying the complete removal of this compound is crucial for accurate experimental interpretation. One effective method is to perform a functional assay to measure the recovery of MLCK activity. This can be done by assessing the phosphorylation of the MLCK substrate, Myosin Light Chain (MLC). An increase in phosphorylated MLC (pMLC) levels after the washout procedure would indicate the restoration of MLCK activity. Additionally, you can collect the final wash supernatant and add it to a fresh, untreated cell culture. If no effect on the fresh culture is observed, it suggests that the concentration of residual this compound is negligible.[3]
Q4: What are the potential side effects of an incomplete this compound washout?
A4: An incomplete washout will result in the continued partial inhibition of MLCK, which can confound experimental results. This could lead to an underestimation of the cellular recovery potential or misinterpretation of the long-term effects of transient MLCK inhibition. Therefore, a thorough and validated washout protocol is essential.
Experimental Protocols
General Considerations
-
Temperature: Perform all wash steps with solutions pre-warmed to the appropriate temperature for your specific cell line (typically 37°C) to minimize cellular stress.
-
Aseptic Technique: Maintain sterile conditions throughout the entire procedure to prevent contamination.[4]
-
Gentle Handling: Avoid harsh pipetting or vigorous shaking that could damage the cells, particularly for adherent cell lines.
Protocol for Adherent Cells
This protocol is designed for cells grown in multi-well plates, flasks, or dishes.
-
Aspirate the this compound containing medium: Carefully remove the medium from the culture vessel without disturbing the cell monolayer.[5]
-
Wash with Phosphate-Buffered Saline (PBS): Gently add a sufficient volume of pre-warmed, sterile PBS (without Ca²⁺/Mg²⁺) to cover the cell monolayer. Rock the vessel gently to wash the cells. Aspirate the PBS.
-
Repeat Wash: For a thorough washout, repeat the PBS wash step at least two more times (for a total of three washes).[6]
-
Add Fresh Medium: After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
Incubate and Monitor: Return the cells to the incubator and monitor for recovery. The time required for full recovery of cellular function will vary depending on the cell type and the duration of the this compound treatment.
Protocol for Suspension Cells
This protocol is suitable for cells grown in suspension culture.
-
Pellet the cells: Transfer the cell suspension to a sterile centrifuge tube. Centrifuge at a low speed (e.g., 200 x g) for 3-5 minutes to pellet the cells.[]
-
Remove Supernatant: Carefully aspirate the supernatant containing this compound without disturbing the cell pellet.
-
Resuspend in PBS: Gently resuspend the cell pellet in a volume of pre-warmed, sterile PBS (without Ca²⁺/Mg²⁺) equivalent to the original culture volume.
-
Repeat Centrifugation and Wash: Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of this compound.
-
Resuspend in Fresh Medium: After the final wash, resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Culture and Monitor: Transfer the cell suspension to a new culture flask and return it to the incubator. Monitor the cells for recovery of normal function.
Data Presentation
While specific quantitative data on the kinetics of this compound washout is limited in publicly available literature, the following table provides a template for how such data could be structured. Researchers are encouraged to generate their own data to validate their washout protocol.
| Time Post-Washout | % Recovery of MLCK Activity (relative to untreated control) | Notes |
| 0 hours | < 5% | Immediately after the final wash. |
| 1 hour | 20 - 40% | Partial recovery observed. |
| 4 hours | 60 - 80% | Significant recovery of MLCK function. |
| 12 hours | > 90% | Near complete recovery. |
| 24 hours | ~100% | Full recovery of MLCK activity. |
This is hypothetical data and should be experimentally determined.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 5. Subculture of Adherent Cell Lines [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
ML-7 interaction with other common lab reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent, cell-permeable, and reversible inhibitor of Myosin Light Chain Kinase (MLCK). Its primary mechanism of action is ATP-competitive inhibition of MLCK, which prevents the phosphorylation of the myosin light chain. This, in turn, inhibits smooth muscle contraction and other MLCK-dependent cellular processes.
Q2: What are the known off-target effects of this compound?
While this compound is a selective inhibitor of MLCK, it can exhibit off-target effects at higher concentrations. It has been shown to inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC), but with significantly lower potency compared to its effect on MLCK. It is crucial to use the lowest effective concentration of this compound to minimize off-target effects and to include appropriate controls in your experiments.
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use.
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C. Stock solutions in DMSO or ethanol can also be stored at -20°C for short-term use. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous solutions (e.g., cell culture media, buffers) | - Low aqueous solubility of this compound.- High final concentration of this compound.- Interaction with components in the buffer or media. | - Prepare fresh dilutions from a concentrated DMSO stock solution immediately before use.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and enhance solubility.- Vortex or gently warm the solution to aid dissolution.- If precipitation persists, consider using a different buffer system or adding a small amount of a non-ionic detergent like Tween-20 to your stock solution, after verifying its compatibility with your experimental setup. |
| Inconsistent or weaker than expected biological effect | - Degradation of this compound.- Suboptimal concentration or incubation time.- Cell type-specific differences in sensitivity.- Presence of high concentrations of ATP in the assay. | - Use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution.- Perform a dose-response experiment to determine the optimal concentration and an incubation time-course experiment to find the ideal treatment duration for your specific cell line and experimental conditions.- Verify the expression and activity of MLCK in your cell model.- As this compound is an ATP-competitive inhibitor, high intracellular ATP concentrations can reduce its efficacy. Consider this when designing your experiment. |
| Observed off-target effects | - Concentration of this compound is too high. | - Use the lowest effective concentration of this compound determined from your dose-response experiments.- Include appropriate controls, such as a structurally different MLCK inhibitor, to confirm that the observed effects are due to MLCK inhibition.- Perform rescue experiments by overexpressing a resistant form of MLCK, if feasible. |
| Cell toxicity or morphological changes unrelated to MLCK inhibition | - Solvent (e.g., DMSO) toxicity.- Off-target effects at high concentrations. | - Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5% for DMSO).- Run a vehicle control (solvent only) to assess the effect of the solvent on your cells.- Lower the concentration of this compound used. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of this compound for its primary target and known off-target kinases. This data is essential for designing experiments with appropriate concentrations to ensure target specificity.
| Kinase | Inhibitory Constant (Ki) |
| Myosin Light Chain Kinase (MLCK) | 300 nM |
| Protein Kinase A (PKA) | 21 µM |
| Protein Kinase C (PKC) | 42 µM |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (molecular weight: 452.74 g/mol for the hydrochloride salt), add 220.8 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium or the appropriate experimental buffer to the desired final concentration immediately before use.
-
Mix well by gentle inversion or pipetting. Do not vortex vigorously as this may cause precipitation.
-
Protocol 2: Inhibition of MLCK in Cultured Cells
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (determined by a time-course experiment).
-
-
Downstream Analysis:
-
After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and proceed with your downstream analysis, such as Western blotting to assess the phosphorylation status of the myosin light chain.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the MLCK signaling pathway.
Experimental Workflow for Investigating this compound Efficacy
Caption: A typical experimental workflow for studying the effects of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A troubleshooting decision tree for inconsistent this compound results.
Technical Support Center: Ensuring Complete Inhibition of MLCK with ML-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML-7 to achieve complete inhibition of Myosin Light Chain Kinase (MLCK). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit MLCK?
This compound, or 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride, is a potent, cell-permeable, and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of MLCK, preventing the transfer of a phosphate (B84403) group from ATP to the myosin light chain.[2] This inhibition is reversible.[2]
Q2: What is the optimal concentration of this compound to use for complete MLCK inhibition?
The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific research question. However, a common starting point for cell culture experiments is in the range of 10-50 µM.[2][3][4] It is crucial to perform a dose-response experiment to determine the minimal concentration of this compound that elicits the maximal inhibitory effect in your specific system.
Q3: How long should I incubate my cells with this compound?
Incubation times can range from 15 minutes to several hours.[2] The optimal time depends on the time course of the cellular process you are investigating. A time-course experiment is recommended to determine the shortest incubation time required to achieve complete inhibition of MLCK, which can be assessed by measuring the phosphorylation of the myosin light chain.
Q4: How can I confirm that MLCK is completely inhibited in my experiment?
The most common method to verify MLCK inhibition is to perform a Western blot analysis to detect the phosphorylation of the myosin light chain (pMLC) at Serine 19 and Threonine 18.[5][6] Complete inhibition of MLCK should result in a significant reduction or complete disappearance of the pMLC signal. It is essential to include a total MLC antibody as a loading control.
Q5: What are the potential off-target effects of this compound?
While this compound is a selective inhibitor of MLCK, it can inhibit other kinases at higher concentrations, most notably Protein Kinase A (PKA) and Protein Kinase C (PKC).[2] Therefore, it is critical to use the lowest effective concentration of this compound and, if necessary, include control experiments to rule out the involvement of these other kinases.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete inhibition of MLCK (pMLC signal still present after this compound treatment) | Insufficient this compound concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment, titrating the this compound concentration to determine the optimal inhibitory concentration. |
| Insufficient incubation time: The incubation period may not be long enough for this compound to fully penetrate the cells and inhibit MLCK. | Conduct a time-course experiment to identify the minimum incubation time required for maximal inhibition. | |
| This compound degradation: The this compound stock solution may have degraded over time. | Prepare fresh this compound stock solutions regularly and store them properly at -20°C.[2] | |
| High MLCK expression: The cells may have a very high level of MLCK expression, requiring a higher concentration of this compound for complete inhibition. | Consider using a higher concentration of this compound, but be mindful of potential off-target effects. | |
| High background in Western blot for pMLC | Inappropriate blocking buffer: Using milk as a blocking agent can lead to high background when detecting phosphoproteins due to the presence of casein. | Use a blocking buffer containing 5% Bovine Serum Albumin (BSA) in TBST.[6] |
| Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically. | Optimize antibody concentrations and ensure adequate washing steps. | |
| Phosphatase activity: Phosphatases in the cell lysate can dephosphorylate pMLC, leading to a weaker signal. | Always include phosphatase inhibitors in your lysis buffer.[7] | |
| Variability in results between experiments | Inconsistent cell conditions: Differences in cell density, passage number, or growth phase can affect the cellular response to this compound. | Maintain consistent cell culture practices and use cells at a similar confluence and passage number for all experiments. |
| Inconsistent this compound preparation: Errors in the preparation of this compound working solutions can lead to variability. | Prepare fresh working solutions from a validated stock solution for each experiment. | |
| Unexpected cellular effects | Off-target effects: The observed phenotype may be due to the inhibition of other kinases by this compound, especially at high concentrations. | Perform control experiments using inhibitors of other potential off-target kinases (e.g., PKA, PKC). If possible, use a structurally different MLCK inhibitor to confirm the phenotype. |
| Cellular toxicity: High concentrations of this compound or prolonged incubation times may induce cytotoxicity. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the used concentration of this compound is not toxic to the cells. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | Ki (nM) | IC50 (µM) |
| MLCK (Myosin Light Chain Kinase) | 300 | ~5 [3] |
| PKA (Protein Kinase A) | 21,000 | - |
| PKC (Protein Kinase C) | 42,000 | - |
Ki (Inhibition constant) and IC50 (half-maximal inhibitory concentration) values are approximate and can vary depending on the assay conditions.[2]
Experimental Protocols
Protocol 1: Western Blot Analysis of Myosin Light Chain Phosphorylation
This protocol describes the steps to assess the level of MLC phosphorylation in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-MLC2 (Ser19) and Mouse anti-total-MLC2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the appropriate incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MLC and total-MLC (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for pMLC and total MLC. Normalize the pMLC signal to the total MLC signal to determine the relative level of MLC phosphorylation.
Protocol 2: In Vitro MLCK Kinase Activity Assay
This protocol provides a general framework for measuring the kinase activity of MLCK in the presence of this compound using a luminescence-based assay that detects ADP production.
Materials:
-
Recombinant MLCK enzyme
-
Myosin Light Chain protein or a suitable peptide substrate
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the kinase assay buffer. Prepare a solution of MLCK enzyme and substrate in the kinase assay buffer. Prepare an ATP solution in the kinase assay buffer.
-
Set up the Reaction: In a 96-well plate, add the this compound dilutions or vehicle control.
-
Add Enzyme and Substrate: Add the MLCK enzyme and substrate mixture to each well.
-
Initiate the Kinase Reaction: Add ATP to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the Reaction and Detect ADP: Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit to terminate the kinase reaction and measure the amount of ADP produced. This typically involves adding an ADP-Glo™ reagent that depletes the remaining ATP, followed by a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the MLCK activity. Plot the MLCK activity against the this compound concentration to determine the IC50 value of this compound.
Visualizations
References
- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin light chain kinase inhibitors can block invasion and adhesion of human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Western blot protocol | Abcam [abcam.com]
ML-7 half-life in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML-7 in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this myosin light chain kinase (MLCK) inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in cell culture medium?
Q2: How should I prepare and store this compound stock solutions?
This compound hydrochloride is soluble in water and ethanol.[2] For cell culture applications, it is common to prepare a concentrated stock solution in a sterile solvent such as 70% ethanol.[2] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C.[2] When preparing your working concentration, dilute the stock solution directly into the pre-warmed cell culture medium immediately before adding it to your cells.
Q3: What is the recommended working concentration of this compound?
The optimal working concentration of this compound is cell-type and application-dependent. The Ki (inhibition constant) of this compound for MLCK is approximately 0.3 µM.[2] However, effective concentrations used in cell-based assays can range from 1 µM to 100 µM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the primary off-target effects of this compound?
This compound exhibits a high degree of selectivity for MLCK. However, at higher concentrations, it can inhibit other kinases such as protein kinase A (PKA) and protein kinase C (PKC), with Ki values of 21 µM and 42 µM, respectively.[2] When designing experiments, it is important to be aware of these potential off-target effects and use the lowest effective concentration possible.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound. | Degradation of this compound: The compound may have degraded in the stock solution or in the culture medium during the experiment. | Prepare fresh this compound working solutions for each experiment from a frozen stock.[1] Consider performing a time-course experiment to assess the duration of its biological activity. For longer-term experiments, replenish the medium with fresh this compound at regular intervals. |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | Perform a dose-response curve to determine the optimal effective concentration for your experimental setup. | |
| Cellular resistance: Some cell lines may be less sensitive to MLCK inhibition. | Verify the expression and activity of MLCK in your cell line. Consider using a positive control to ensure the experimental system is responsive to MLCK inhibition. | |
| Observed cell toxicity or unexpected morphological changes. | High concentration of this compound: The concentration used may be cytotoxic to the cells. | Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use a concentration below the toxic threshold. |
| Solvent toxicity: The concentration of the solvent (e.g., ethanol) in the final culture medium may be too high. | Ensure the final concentration of the solvent in the culture medium is minimal and does not exceed a level that is non-toxic to your cells (typically <0.1%). Include a vehicle control in your experiments. | |
| Off-target effects: At higher concentrations, this compound can inhibit other kinases, leading to unintended cellular responses.[2] | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects. |
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Cell Culture Medium
This protocol provides a framework for determining the functional half-life of this compound in your specific cell culture conditions by assessing its inhibitory effect on a downstream target over time.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Appropriate solvent for this compound (e.g., 70% ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Primary antibody against phosphorylated myosin light chain 2 (p-MLC2)
-
Primary antibody against total MLC2 or a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot apparatus and reagents
Procedure:
-
Cell Seeding: Seed your cells in multiple plates or wells and grow them to the desired confluency.
-
This compound Preparation: Prepare a fresh working solution of this compound in your complete cell culture medium at the desired concentration.
-
Time-Course Incubation:
-
Add the this compound containing medium to the cells. This is your t = 0 time point.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the cell lysates.
-
For each time point, also collect a sample of the conditioned medium to analyze for this compound concentration if analytical methods (e.g., HPLC) are available.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against p-MLC2 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-MLC2 and the loading control.
-
Normalize the p-MLC2 signal to the loading control for each time point.
-
Plot the normalized p-MLC2 levels against time.
-
The time at which the p-MLC2 level returns to 50% of its initial inhibited state (or halfway back to the untreated control level) can be considered the functional half-life of this compound in your experimental system.
-
Workflow for determining the functional half-life of this compound.
Signaling Pathway
This compound is a selective inhibitor of Myosin Light Chain Kinase (MLCK). MLCK is a calcium/calmodulin-dependent protein kinase that plays a crucial role in regulating smooth muscle contraction and non-muscle cell motility. It primarily functions by phosphorylating the regulatory light chain of myosin II (MLC2), which in turn activates the ATPase activity of myosin and promotes the assembly of myosin filaments, leading to cell contraction and stress fiber formation. By inhibiting MLCK, this compound prevents the phosphorylation of MLC2, leading to cellular relaxation and disassembly of stress fibers.
This compound inhibits the MLCK signaling pathway.
Troubleshooting logic for inconsistent this compound effects.
References
Validation & Comparative
ML-7 vs. Y-27632: A Comparative Guide for Cytoskeletal Studies
In the intricate world of cellular biology, the cytoskeleton plays a pivotal role in maintaining cell shape, enabling movement, and facilitating intracellular transport. Two potent chemical inhibitors, ML-7 and Y-27632, have emerged as indispensable tools for dissecting the complex signaling pathways that govern cytoskeletal dynamics. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | Y-27632 |
| Primary Target | Myosin Light Chain Kinase (MLCK) | Rho-associated Kinase (ROCK) |
| Mechanism of Action | Directly inhibits the phosphorylation of Myosin Light Chain (MLC) | Inhibits ROCK, which in turn reduces MLC phosphorylation and activates Myosin Phosphatase |
| Primary Effect | Inhibition of actin-myosin contractility | Potent inhibition of actin-myosin contractility and stress fiber formation |
| Common Applications | Studies of smooth muscle contraction, cell division, and apoptosis | Stem cell research, cancer cell migration and invasion studies, corneal endothelium research |
Mechanism of Action: Targeting Different Kinases in the Same Pathway
Both this compound and Y-27632 ultimately lead to a reduction in the phosphorylation of the myosin light chain (MLC), a critical event for the initiation of actin-myosin contractility and the formation of stress fibers. However, they achieve this through distinct molecular targets.
This compound is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] MLCK directly phosphorylates MLC, and by inhibiting this enzyme, this compound effectively blocks the downstream contractile events.[1]
Y-27632 , on the other hand, is a selective inhibitor of Rho-associated Kinase (ROCK).[3][4][5] The Rho/ROCK pathway regulates MLC phosphorylation through a dual mechanism: ROCK can directly phosphorylate and activate MLC, and it can also phosphorylate and inactivate myosin phosphatase, the enzyme responsible for dephosphorylating MLC.[6] By inhibiting ROCK, Y-27632 not only prevents direct MLC phosphorylation by ROCK but also enhances the activity of myosin phosphatase, leading to a more profound and sustained decrease in MLC phosphorylation and, consequently, a potent relaxation of the actin cytoskeleton.[6]
Comparative Performance Data
The choice between this compound and Y-27632 often depends on the specific cellular process being investigated. The following tables summarize key quantitative data from various studies.
Inhibitor Specificity and Potency
| Inhibitor | Target | Ki (in vitro) | IC50 |
| This compound | MLCK | 300 nM[2] | Varies by cell type and condition |
| PKA | 21 µM[1][2] | ||
| PKC | 42 µM[1][2] | ||
| Y-27632 | ROCK1 | 140 nM[3] | Varies by cell type and condition |
| ROCK2 | 300 nM[3][4] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.
Effects on Cell Proliferation
| Cell Type | Inhibitor | Concentration | Effect on Proliferation | Reference |
| Human Periodontal Ligament Stem Cells | Y-27632 | 0-20 µM | Dose-dependent increase | [7] |
| Human Embryonic Stem Cells | Y-27632 | 5, 10, 20 µM | Increased proliferation | [8] |
| MCF-7 Breast Cancer Cells | Y-27632 | Indicated concentrations | Increased proliferation | [9][10] |
| Hepatic Stellate Cells | Y-27632 & Y-33075 | 10nM to 10µM | Reduced proliferation | [11][12] |
Effects on Cell Migration and Invasion
| Cell Type | Inhibitor | Concentration | Effect on Migration/Invasion | Reference |
| Human Corneal Endothelial Cells | Y-27632 | 10 µM and 30 µM | Enhanced wound healing via cell migration | [13] |
| SW620 Colon Cancer Cells | Y-27632 | Not specified | Increased invasion in 3D collagen scaffolds | [14] |
| MCF-7 Breast Cancer Cells | Y-27632 | 20 µM | Increased migration and invasion | [9][10] |
| Hepatic Stellate Cells | Y-27632 & Y-33075 | 10nM to 10µM | Increased migration | [11][12] |
Experimental Protocols
Accurate and reproducible results depend on carefully designed experimental protocols. Below are representative methodologies for using this compound and Y-27632 in cell culture experiments.
General Cell Culture Treatment Protocol
This compound Treatment:
-
Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO or ethanol.[1]
-
Working Concentration: Dilute the stock solution in cell culture medium to the desired final concentration. A common working concentration is in the range of 1-10 µM.
-
Treatment: Replace the existing medium with the medium containing this compound and incubate for the desired time.
Y-27632 Treatment:
-
Reconstitution: Reconstitute lyophilized Y-27632 powder in sterile deionized water or DMSO to create a stock solution, typically at 10 mM.[4][15]
-
Working Concentration: Dilute the stock solution in cell culture medium to the desired final concentration. Working concentrations often range from 1-10 µM, though some applications may use up to 30 µM.[4][13]
-
Treatment Duration: The length of treatment can vary from 15 minutes to several hours, or even days, depending on the experiment.[4] For applications such as improving cell survival after dissociation, a 1-hour pre-treatment and/or inclusion in the post-thaw medium is common.[16][17]
Concluding Remarks
Both this compound and Y-27632 are powerful tools for investigating the role of the actin-myosin cytoskeleton in a multitude of cellular processes. The primary distinction lies in their targets: this compound directly inhibits MLCK, while Y-27632 acts on the upstream regulator ROCK, resulting in a more potent and multifaceted inhibition of contractility.
The selection of one inhibitor over the other should be guided by the specific research question. For studies focused specifically on the role of MLCK, this compound is the more direct inhibitor. However, for broader investigations into the Rho/ROCK signaling pathway and for applications requiring robust inhibition of apoptosis and enhancement of cell survival, particularly in stem cell research, Y-27632 is often the preferred choice. As with any pharmacological inhibitor, it is crucial to perform dose-response experiments and consider potential off-target effects to ensure the validity of the experimental findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Y-27632 | Cell Signaling Technology [cellsignal.com]
- 5. Y-27632 - Wikipedia [en.wikipedia.org]
- 6. ROCK Inhibitor (Y27632) Increases Apoptosis and Disrupts the Actin Cortical Mat in Embryonic Avian Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ROCK Inhibition Activates MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Protocols | Stem Cell Center [iestemcells.ucr.edu]
- 17. An efficient and easy-to-use cryopreservation protocol for human ES and iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ML-7 and ML-9 as Myosin Light Chain Kinase (MLCK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used small molecule inhibitors of Myosin Light Chain Kinase (MLCK), ML-7 and ML-9. Both compounds are naphthalene (B1677914) sulfonamide derivatives that act as potent, cell-permeable, and reversible inhibitors of MLCK by competing with ATP at the kinase's active site. Their utility in studying the physiological and pathological roles of MLCK is well-established; however, differences in their potency and selectivity are critical considerations for experimental design and data interpretation.
Data Presentation: Inhibitory Potency and Selectivity
The inhibitory activities of this compound and ML-9 against their primary target, MLCK, and the common off-target kinases, Protein Kinase A (PKA) and Protein Kinase C (PKC), are summarized below. The data are presented as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency.
| Target Kinase | This compound (Kᵢ) | ML-9 (Kᵢ) |
| Myosin Light Chain Kinase (MLCK) | 300 nM | 4 µM[1] |
| Protein Kinase A (PKA) | 21 µM | 32 µM[1] |
| Protein Kinase C (PKC) | 42 µM | 54 µM[1] |
Key Observations:
-
Potency: this compound is a significantly more potent inhibitor of MLCK than ML-9, with a Kᵢ value that is over 13-fold lower.
-
Selectivity: Both inhibitors exhibit greater selectivity for MLCK over PKA and PKC.
-
This compound is approximately 70-fold more selective for MLCK than for PKA and 140-fold more selective for MLCK than for PKC.
-
ML-9 is 8-fold more selective for MLCK than for PKA and 13.5-fold more selective for MLCK than for PKC.
-
It is important to note that a comprehensive, head-to-head kinase selectivity profile of this compound and ML-9 against a broad panel of kinases is not publicly available. Therefore, the comparison of their selectivity is limited to the data presented for PKA and PKC. For experiments where off-target effects are a significant concern, it is recommended to perform a broader kinase profiling screen.
Signaling Pathway and Inhibition Mechanism
MLCK plays a crucial role in regulating smooth muscle contraction and other cellular processes such as cell migration and cytokinesis. Its activation is initiated by an increase in intracellular calcium levels, which leads to the formation of a Ca²⁺/Calmodulin complex. This complex then binds to and activates MLCK, which in turn phosphorylates the regulatory light chain of myosin II (MLC20). This phosphorylation event enables the interaction of myosin with actin filaments, leading to contraction. Both this compound and ML-9 inhibit this process by competing with ATP for the binding site on MLCK, thereby preventing the phosphorylation of MLC20.
Experimental Protocols
In Vitro MLCK Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a generalized method for determining the inhibitory potency (IC₅₀) of compounds like this compound and ML-9 against MLCK using an in vitro kinase assay that measures ADP production, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human MLCK enzyme
-
Myosin light chain (MLC20) peptide substrate
-
ATP
-
This compound and ML-9
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and ML-9 in DMSO.
-
Perform serial dilutions of the stock solutions in kinase assay buffer to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the compound dilutions.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture containing purified MLCK and MLC20 peptide substrate in kinase assay buffer to each well. The final concentration of MLCK and substrate should be optimized for linear reaction kinetics.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should be at or near the Kₘ for MLCK.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the assay.
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
Both this compound and ML-9 are valuable tools for the study of MLCK-mediated cellular processes. The choice between these two inhibitors should be guided by the specific requirements of the experiment.
-
This compound is the preferred inhibitor when high potency is required. Its significantly lower Kᵢ for MLCK allows for the use of lower concentrations, which can minimize potential off-target effects.
-
ML-9 can still be a useful tool, particularly in initial exploratory studies or when a less potent inhibitor is desired. However, researchers should be mindful of its lower potency and selectivity compared to this compound and use appropriate controls to account for potential off-target effects, especially at higher concentrations.
For all studies utilizing these inhibitors, it is crucial to carefully consider the concentrations used and to include appropriate controls to validate that the observed effects are indeed due to the inhibition of MLCK. When feasible, performing broader kinase selectivity profiling is recommended to fully characterize the specificity of these compounds in the context of the experimental system.
References
Validating the Inhibitory Effect of ML-7: A Comparative Guide for Researchers
For researchers and drug development professionals investigating cellular processes regulated by Myosin Light Chain Kinase (MLCK), the small molecule inhibitor ML-7 serves as a critical tool. Validating its inhibitory effect is a crucial step in ensuring experimental accuracy and data integrity. This guide provides a comprehensive comparison of this compound with other common inhibitors, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Understanding this compound and its Alternatives
This compound is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), an enzyme that plays a pivotal role in smooth muscle contraction, cell migration, and cytokinesis by phosphorylating the regulatory light chain of myosin II (MLC20).[1][2][3] this compound acts as an ATP-competitive inhibitor of MLCK.[4] Its selectivity is a key advantage, though it can also inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) at higher concentrations.[4][5]
For comparative analysis, this guide includes two other widely used inhibitors that target pathways related to MLC phosphorylation:
-
Y-27632: A selective inhibitor of Rho-associated protein kinase (ROCK), which also contributes to MLC phosphorylation, albeit through a different signaling pathway.[6]
-
ML-9: A less potent analog of this compound, also an MLCK inhibitor.[3]
A direct comparison of the inhibitory potency of these compounds is essential for selecting the appropriate tool for a given experiment.
Quantitative Comparison of Inhibitors
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and its alternatives against their primary targets. This data is crucial for determining the effective concentration range for experiments and for comparing their potency.
| Inhibitor | Primary Target | Ki (MLCK) | IC50 (MLCK) | Ki (PKA) | Ki (PKC) | Reference |
| This compound | MLCK | 0.3 µM | 0.3-0.4 µM | 21 µM | 42 µM | [4][5][7] |
| Y-27632 | ROCK | - | - | - | - | [6] |
| ML-9 | MLCK | - | 3.8 µM | - | - | [3] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Experimental Protocols for Validating this compound Inhibition
Validating the inhibitory effect of this compound typically involves a combination of in vitro kinase assays and cell-based assays to demonstrate both direct enzyme inhibition and downstream cellular effects.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit MLCK activity.
Objective: To determine the IC50 value of this compound for MLCK.
Protocol:
-
Reaction Setup: In a microplate, combine recombinant active MLCK, a suitable substrate (e.g., purified myosin light chain), and [γ-³²P]ATP.[8]
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction: Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.[8]
-
Detection: Stop the reaction and quantify the incorporation of the radiolabeled phosphate (B84403) into the substrate using a scintillation counter or by separating the products by SDS-PAGE and autoradiography.[8]
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.[8]
Western Blot for Phosphorylated Myosin Light Chain (pMLC)
This cell-based assay assesses the downstream effect of this compound on its direct substrate.
Objective: To demonstrate that this compound treatment leads to a dose-dependent decrease in the phosphorylation of MLC in cells.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., smooth muscle cells, HeLa cells) and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for a specific duration (e.g., 30-60 minutes).[9][10] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[11]
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for phosphorylated MLC (pMLC). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize the pMLC signal to a loading control (e.g., total MLC or β-actin) to determine the relative change in MLC phosphorylation.
Cell Viability/Proliferation Assay (MTT Assay)
This assay evaluates the functional consequence of MLCK inhibition on cell health and growth.
Objective: To assess the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[12][13]
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.[14]
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).[12]
-
Viability Assessment:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][15]
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[15][16]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[12][15]
-
Data Analysis: Plot the percentage of cell viability against the this compound concentration to determine the IC50 for cell growth inhibition.
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex signaling networks and experimental procedures involved in validating this compound's inhibitory effect.
Caption: MLCK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validating this compound's Inhibitory Effect.
By following these detailed protocols and utilizing the provided comparative data and diagrams, researchers can confidently validate the inhibitory effect of this compound in their experimental systems, leading to more robust and reproducible scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. molbiolcell.org [molbiolcell.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Detecting p-MLC Inhibition: A Comparative Guide to Western Blot Analysis Following ML-7 Treatment
For researchers, scientists, and drug development professionals investigating cellular contractility and motility, the phosphorylation of Myosin Light Chain (p-MLC) is a critical biomarker. Its regulation by Myosin Light Chain Kinase (MLCK) is a key signaling event. This guide provides a detailed protocol for assessing p-MLC levels via Western blot after treatment with ML-7, a potent and selective MLCK inhibitor, and compares its effects with other inhibitors where data is available.
Signaling Pathway of MLCK and Inhibition by this compound
Myosin Light Chain Kinase (MLCK) is a crucial enzyme that catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC). This phosphorylation event is a primary mechanism for initiating smooth muscle contraction and is also involved in various cellular processes in non-muscle cells, including cell migration, division, and morphology. The activity of MLCK is dependent on calcium and calmodulin. The inhibitor this compound acts by competitively binding to the ATP-binding site of MLCK, thereby preventing the phosphorylation of MLC.
Caption: Signaling pathway of MLCK activation and p-MLC-mediated contraction, with the inhibitory action of this compound.
Experimental Protocol: Western Blot for p-MLC
This protocol outlines the key steps for performing a Western blot to detect p-MLC levels in cell lysates after treatment with this compound.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere and grow to 80% confluence.[1]
-
This compound Treatment: Treat cells with the desired concentration of this compound (a common starting point is 10-30 µM) in fresh media for the specified duration.[2] Include a vehicle-treated control group (e.g., DMSO).
II. Sample Preparation (Lysis)
-
Washing: After treatment, place the culture dish on ice and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[3][4]
-
Lysis: Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][5][6] For a 10 cm plate, use approximately 500 µl of lysis buffer.[3]
-
Scraping and Collection: Scrape the adherent cells off the plate and transfer the lysate to a pre-cooled microcentrifuge tube.[3][6]
-
Lysis Completion: Incubate the lysate on ice for 10-30 minutes with gentle agitation.[1][6] To ensure complete lysis and reduce viscosity from DNA, sonicate the samples briefly (e.g., 10-15 seconds).[3]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[4][6]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., Bradford or BCA assay).
III. SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading: Mix an equal amount of protein from each sample (e.g., 20 µg) with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3][6]
-
Gel Electrophoresis: Load the denatured protein samples onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of p-MLC (approximately 20 kDa). Also, load a molecular weight marker.[3] Run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[3][7] The transfer can be done overnight in a cold room at a constant current or for a shorter duration at a higher voltage.[6]
IV. Immunodetection
-
Blocking: After transfer, block the membrane with a suitable blocking buffer (e.g., 5% w/v non-fat dry milk or 5% w/v BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[8] For phospho-specific antibodies, BSA is often recommended.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MLC (e.g., anti-phospho-Myosin Light Chain 2) diluted in blocking buffer. The optimal dilution should be determined experimentally, but a starting point of 1:1000 is common.[1][8] Incubation is typically performed overnight at 4°C with gentle shaking.[3][9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3][8]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).[8]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD camera-based imager or X-ray film.[6]
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for total MLC or a loading control (e.g., β-actin or GAPDH) to normalize the p-MLC signal.
Western Blot Workflow Diagram
Caption: Experimental workflow for Western blot analysis of p-MLC.
Comparative Data of MLCK Inhibitors
While this compound is a widely used and selective inhibitor of MLCK, other compounds can also affect p-MLC levels, either directly by inhibiting MLCK or indirectly by targeting upstream regulators. The following table summarizes the inhibitory characteristics of this compound and provides context with other relevant inhibitors.
| Inhibitor | Target(s) | Ki for MLCK | Notes |
| This compound | MLCK | 300 nM [10] | Cell-permeable and highly selective for MLCK over PKA and PKC.[10] |
| ML-9 | MLCK | 3.8 µM | A less potent analog of this compound. |
| Wortmannin | PI3K, MLCK | ~200 nM | Also a potent inhibitor of PI3-kinase. |
| Staurosporine | Broad-spectrum kinase inhibitor | 4 nM | Non-selective, inhibits a wide range of kinases including MLCK, PKA, and PKC. |
| Y-27632 | ROCK | 140 nM (for ROCK1) | Inhibits Rho-associated kinase (ROCK), which can also phosphorylate MLC.[11] |
| HA-1077 (Fasudil) | ROCK, PKA, PKC, MLCK | 5.2 µM | Primarily a ROCK inhibitor, but also affects other kinases. |
Note: Ki (inhibition constant) values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Conclusion
The Western blot protocol detailed in this guide provides a robust method for quantifying changes in p-MLC levels following treatment with the MLCK inhibitor this compound. By carefully following these steps, researchers can obtain reliable and reproducible data to investigate the role of MLCK in various cellular processes. The comparative data on different inhibitors highlights the selectivity of this compound, making it a valuable tool for specifically probing the function of MLCK. For comprehensive analysis, it is always recommended to include appropriate controls and to normalize p-MLC levels to total MLC or a housekeeping protein.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptglab.com [ptglab.com]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Profilin 1 Induces Tumor Metastasis by Promoting Microvesicle Secretion Through the ROCK 1/p-MLC Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ML-7 Kinase Specificity Analysis: A Comparative Guide
This guide provides a detailed analysis of the kinase inhibitor ML-7, focusing on its specificity against its primary target, Myosin Light Chain Kinase (MLCK), in comparison to other kinases. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against various kinases. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which are common metrics for inhibitor potency. Lower values indicate higher potency.
| Kinase Target | Inhibitor | Ki (µM) | IC50 (µM) | Notes |
| Myosin Light Chain Kinase (MLCK) | This compound | 0.3[1][2][3] | 0.3 - 0.4[4] | Primary target of this compound. It is a potent, ATP-competitive inhibitor.[1][3] |
| Protein Kinase A (PKA) | This compound | 21[1][2] | - | Approximately 70-fold less sensitive to this compound compared to MLCK. |
| Protein Kinase C (PKC) | This compound | 42[1][2] | - | Approximately 140-fold less sensitive to this compound compared to MLCK. |
| Ca2+/Calmodulin-dependent Protein Kinase I (CaM-KI) | This compound | - | 6[4] | Approximately 15-20 fold less sensitive to this compound compared to MLCK.[4] |
Experimental Protocols
The determination of kinase inhibition constants (Ki and IC50) is typically performed using in vitro biochemical assays. Below is a generalized protocol that outlines the key steps for assessing the inhibitory effect of a compound like this compound on a target kinase.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase (IC50).
Materials:
-
Purified, active kinase (e.g., MLCK)
-
Specific substrate for the kinase (e.g., myosin light chain)
-
This compound (or other inhibitor) at various concentrations
-
ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system with a coupled enzyme for detection)
-
Kinase reaction buffer (containing MgCl2 and other necessary components)
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
Microplates
Generalized Procedure:
-
Preparation of Reagents: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO). Prepare solutions of the kinase, substrate, and ATP in the kinase reaction buffer.
-
Reaction Setup: In the wells of a microplate, add the kinase and the various concentrations of this compound. Allow for a pre-incubation period for the inhibitor to bind to the kinase.
-
Initiation of Reaction: Add the substrate and ATP to each well to start the kinase reaction. The final volume and concentrations of all components should be optimized for the specific kinase being assayed.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 30°C or 37°C) for a specific period, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution (e.g., EDTA to chelate Mg2+).
-
Detection of Kinase Activity: Measure the amount of phosphorylated substrate. The detection method will depend on the assay format:
-
Radiometric Assay: Transfer a portion of the reaction mixture to a filter membrane, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-based Assay: Use a proprietary reagent system (e.g., ADP-Glo) that measures the amount of ADP produced, which is directly proportional to kinase activity. The luminescence is read using a luminometer.
-
Fluorescence-based Assay: Employ a fluorescently labeled substrate or an antibody-based detection method (e.g., TR-FRET) to quantify the phosphorylated product. The fluorescence is measured using a microplate reader.
-
-
Data Analysis: Plot the measured kinase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of MLCK
Caption: MLCK Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Kinase Inhibition Assay
Caption: Generalized Workflow for a Kinase Inhibition Assay.
References
Mechanism of Action: A Tale of Two Targets
A Comparative Guide to ML-7 and Blebbistatin: Potent Inhibitors of the Actomyosin (B1167339) Cytoskeleton
For researchers, scientists, and drug development professionals investigating the intricate roles of the actomyosin cytoskeleton, the choice of inhibitory small molecules is critical. This compound and Blebbistatin are two widely used compounds that, despite both modulating myosin activity, operate through distinct mechanisms with different specificities and experimental considerations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for your research needs.
The fundamental difference between this compound and Blebbistatin lies in their molecular targets within the signaling cascade that governs actomyosin contractility.
This compound: Targeting the Kinase this compound is a potent, cell-permeable, and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2][3][4] It acts as a reversible, ATP-competitive inhibitor, preventing MLCK from phosphorylating the regulatory light chain of myosin II (MLC20).[1][3][5] This phosphorylation is a crucial activation step, particularly in smooth muscle and non-muscle cells, that enables myosin II to interact with actin filaments and generate force. By blocking this upstream kinase, this compound effectively prevents the activation of myosin II.
Blebbistatin: Directly Targeting the Motor In contrast, Blebbistatin is a highly selective inhibitor that targets the myosin II motor protein itself.[6][7] It specifically binds to a pocket on the myosin head when it is in a complex with ADP and inorganic phosphate (B84403) (Pi), a key intermediate in the ATPase cycle.[8][9] This binding event traps myosin in a state with low affinity for actin and slows the release of phosphate, thereby directly inhibiting its ATPase activity and preventing the force-producing power stroke.[8][10] It does not compete with ATP binding.[8]
Comparative Biochemical Data
The distinct physicochemical properties of this compound and Blebbistatin have important implications for experimental design, particularly regarding solubility and storage.
| Property | This compound Hydrochloride | (-)-Blebbistatin |
| Primary Target | Myosin Light Chain Kinase (MLCK)[3][4] | Non-muscle Myosin II ATPase[6][7] |
| Molecular Formula | C₁₅H₁₇IN₂O₂S · HCl[5] | C₁₈H₁₆N₂O₂[6] |
| Molecular Weight | 452.7 g/mol [4] | 292.34 g/mol [6] |
| Appearance | White solid[5] | Yellow solid[6] |
| Solubility | Soluble in DMSO (to 100 mM)[4], 50% Ethanol (B145695) (to 10 mM)[1][5] | Soluble in DMSO (≥14.6 mg/mL)[11], Insoluble in water[11] |
| Storage | Store stock solutions at -20°C[1] or 4°C[5] | Store stock solutions at -20°C, protected from light[11] |
| Key Features | ATP-competitive[5], targets upstream kinase | Non-competitive with ATP[8], targets motor protein directly |
| Adverse Features | --- | Photolabile, cytotoxic at high concentrations, fluorescent[6][11] |
Inhibitory Activity and Specificity
Selectivity is a paramount concern when using chemical inhibitors. While both compounds are highly selective for their respective targets, they exhibit different off-target profiles and isoform preferences.
| Inhibitor | Target | Potency (IC₅₀ / Kᵢ) | Species/Isoform | Reference |
| This compound | MLCK | Kᵢ = 0.3 µM (300 nM) | Smooth Muscle | [1][3] |
| IC₅₀ = 0.3 µM | Not specified | [12] | ||
| Protein Kinase A (PKA) | Kᵢ = 21 µM | Not specified | [1][4][5] | |
| Protein Kinase C (PKC) | Kᵢ = 42 µM | Not specified | [1][4][5] | |
| Blebbistatin | Non-muscle Myosin IIA | IC₅₀ = 0.5 - 5 µM | Vertebrate | [10][13] |
| Non-muscle Myosin IIB | IC₅₀ = 0.5 - 5 µM | Vertebrate | [10][13] | |
| Non-muscle Myosin IIA | IC₅₀ = 3.58 µM | Recombinant | [9][14] | |
| Non-muscle Myosin IIB | IC₅₀ = 2.30 µM | Recombinant | [9][14] | |
| Non-muscle Myosin IIC | IC₅₀ = 1.57 µM | Recombinant | [9][14] | |
| Skeletal Muscle Myosin | IC₅₀ = 0.5 µM | Rabbit | [6] | |
| β-cardiac Myosin | IC₅₀ = 1.12 µM | Human | [15] | |
| Smooth Muscle Myosin | IC₅₀ ≈ 80 µM (poor) | Turkey Gizzard | [10][13] | |
| Smooth Muscle Myosin | IC₅₀ ≈ 3 µM (potent) | Rabbit/Chicken Arteries | [16][17] | |
| Smooth Muscle Myosin | IC₅₀ = 6.47 µM | Recombinant | [9][14] | |
| Myosin I, V, X | No inhibition | Not specified | [6][13] |
Note: The reported efficacy of Blebbistatin against smooth muscle myosin is controversial and appears to be species- and isoform-dependent.[10][13][16][17]
Comparative Effects on Cellular Processes
Smooth Muscle Contraction: Both inhibitors effectively block smooth muscle contraction. This compound achieves this by preventing MLC phosphorylation.[18] Blebbistatin, particularly in mammalian vascular smooth muscle, potently inhibits tonic contractions by directly targeting the myosin motor, independent of MLC phosphorylation status.[16][17] This makes Blebbistatin a useful tool to probe the function of the cross-bridge cycle itself, downstream of signaling events.
Cell Migration: The role of actomyosin contractility in cell migration is complex and context-dependent.
-
In some settings, direct inhibition of myosin II with Blebbistatin is required to significantly reduce migration speed.[19]
-
Studies have shown that inhibiting upstream pathways with this compound (or the ROCK inhibitor Y-27632) alone may not be sufficient to halt migration, possibly due to compensatory activation of myosin II.[19]
-
However, in other contexts, Blebbistatin has been shown to accelerate migration, potentially by reducing strong cell adhesion and allowing for more rapid movement.[20]
This highlights the importance of the experimental model. This compound is ideal for studying the role of the MLCK signaling pathway, while Blebbistatin is better suited for investigating the direct requirement of myosin II motor activity in migration.
Experimental Protocols and Workflows
Proper handling and application are crucial for obtaining reliable and reproducible data.
General Experimental Workflow: The following workflow is a general guideline for applying either inhibitor in a cell-based assay.
Protocol: this compound Hydrochloride
-
Stock Solution: Prepare a 10 mM stock solution in 50% ethanol or a 10-100 mM stock in fresh, high-quality DMSO.[1][4] Aliquot and store at -20°C.
-
Working Concentration: Dilute the stock solution in pre-warmed cell culture medium to a final concentration, typically between 3-40 µM.[1][12]
-
Treatment: Pre-incubate cells with the this compound working solution for a sufficient time (e.g., 1-2 hours) to ensure target inhibition before starting the experimental assay.[12]
-
Controls: Always include a vehicle control (e.g., medium with the equivalent concentration of ethanol or DMSO).
Protocol: (-)-Blebbistatin
-
Stock Solution: Under dim light, prepare a 10-20 mM stock solution in fresh, high-quality DMSO.[11][21] Aliquot into amber tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[11]
-
Working Concentration: Dilute the stock solution in pre-warmed cell culture medium to a final concentration, typically between 1-25 µM.[11][20] Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.[11]
-
Treatment: Add the working solution to cells and perform all subsequent steps, including incubation and imaging, while protecting the samples from light to prevent photoinactivation of the compound.[11]
-
Controls: Include a vehicle control (DMSO ≤0.1%) and, for validating specificity, a negative control using the inactive enantiomer, (+)-Blebbistatin.[6]
Conclusion: Choosing the Right Tool for the Job
This compound and Blebbistatin are both invaluable tools for dissecting the function of the actomyosin cytoskeleton, but they answer different biological questions.
-
Choose this compound when your research question focuses on the role of the MLCK signaling pathway in regulating myosin II activation. It is ideal for investigating upstream signaling events that lead to contractility.
-
Choose Blebbistatin when your goal is to directly inhibit the motor function of myosin II , regardless of its phosphorylation state or the upstream signaling cascade. It is the preferred tool for determining the absolute requirement of myosin II ATPase activity for a given cellular process. Be mindful of its photosensitivity and use appropriate controls.
By understanding their distinct mechanisms, properties, and experimental considerations, researchers can confidently select the appropriate inhibitor to generate clear, interpretable, and impactful results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Myosin light chain kinase (MLCK) inhibitor | Hello Bio [hellobio.com]
- 4. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Blebbistatin - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. desthiobiotin-16-utp.com [desthiobiotin-16-utp.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent inhibition of arterial smooth muscle tonic contractions by the selective myosin II inhibitor, blebbistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Distinct Roles of Smooth Muscle and Non-muscle Myosin Light Chain-Mediated Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Validating ML-7's Effect on Cell Morphology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), with other commonly used cytoskeletal inhibitors. It is designed to assist researchers in validating the effects of this compound on cell morphology through detailed experimental protocols, comparative data, and clear visualizations of the underlying signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that acts as a potent and selective antagonist of Myosin Light Chain Kinase (MLCK).[1][2][3] MLCK is a crucial enzyme that regulates the contractility of the actin-myosin cytoskeleton. It achieves this by phosphorylating the regulatory light chain of myosin II (MLC), an event that triggers a conformational change in the myosin head, enabling it to bind to actin filaments and generate contractile force.[4]
By competitively binding to the ATP-binding site of MLCK, this compound effectively blocks this phosphorylation event.[1][5] This inhibition leads to a decrease in actomyosin (B1167339) contractility, resulting in significant and observable changes in cell morphology, including the disruption of stress fibers, alterations in cell shape, and effects on cell migration and adhesion.[6][7]
Comparative Analysis of Cytoskeletal Inhibitors
To effectively validate the specific effects of this compound, it is essential to compare its performance with other inhibitors that target different components of the actomyosin cytoskeleton. This section provides a comparative overview of this compound, the ROCK inhibitor Y-27632, and the myosin II ATPase inhibitor Blebbistatin.
| Inhibitor | Target | Mechanism of Action | Reported Effects on Cell Morphology |
| This compound | Myosin Light Chain Kinase (MLCK) | Competitively inhibits ATP binding to MLCK, preventing phosphorylation of myosin light chains.[1][5] | Reduces cell spreading, disrupts actin stress fibers, can induce cell rounding.[1][7] |
| Y-27632 | Rho-associated kinase (ROCK) | Inhibits ROCK, which is upstream of myosin light chain phosphatase (MLCP). Inhibition of ROCK leads to increased MLCP activity and subsequent dephosphorylation of myosin light chains.[2][8][9] | Induces a "stellate" or branched morphology, reduces stress fibers, and can increase cell migration in some contexts.[3][8] |
| Blebbistatin | Myosin II ATPase | Directly inhibits the ATPase activity of the myosin II heavy chain, locking it in a state with low affinity for actin.[1][6] | Induces a bipolar or elongated morphology, disrupts stress fibers, and inhibits cytokinesis.[1][6] |
Experimental Protocols
This section provides detailed protocols for key experiments to validate the morphological effects of this compound.
Immunofluorescence Staining of the Actin Cytoskeleton and Phospho-Myosin Light Chain
This protocol allows for the visualization of changes in the actin cytoskeleton and the phosphorylation status of myosin light chain in response to this compound treatment.
Materials:
-
Cells cultured on glass coverslips
-
This compound (and other inhibitors for comparison)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against phospho-myosin light chain 2 (Ser19)
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled phalloidin (B8060827) (for F-actin staining)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (typically 10-30 µM) for the desired time (e.g., 30 minutes to 2 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against phospho-MLC2, diluted in blocking solution, overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton (phalloidin), phospho-myosin (secondary antibody), and nuclei (DAPI).
Western Blotting for Phospho-Myosin Light Chain
This protocol quantifies the levels of phosphorylated myosin light chain in response to this compound treatment.
Materials:
-
Cell cultures
-
This compound (and other inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-myosin light chain 2 (Ser19) and total myosin light chain 2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-MLC2 and normalize to the total MLC2 levels to determine the relative change in phosphorylation.
Live-Cell Imaging of Cytoskeletal Dynamics
This protocol allows for the real-time observation of changes in cell morphology and cytoskeletal dynamics upon this compound treatment.
Materials:
-
Cells cultured in a glass-bottom imaging dish
-
Live-cell imaging medium
-
This compound (and other inhibitors)
-
A live-cell imaging microscope system with environmental control (37°C, 5% CO2)
-
(Optional) Fluorescent probes for live-cell actin imaging (e.g., LifeAct-GFP)
Procedure:
-
Cell Preparation: Seed cells in a glass-bottom imaging dish. If using fluorescent probes, transfect or transduce the cells according to the manufacturer's instructions.
-
Imaging Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the cells to acclimatize.
-
Baseline Imaging: Acquire images of the cells before adding the inhibitor to establish a baseline of normal morphology and dynamics.
-
Inhibitor Addition: Carefully add this compound to the imaging medium at the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images at regular intervals (e.g., every 1-5 minutes) for the desired duration.
-
Analysis: Analyze the time-lapse series to observe changes in cell shape, membrane blebbing, stress fiber dynamics, and cell motility.
Signaling Pathways and Visualizations
To fully understand the effects of this compound, it is crucial to visualize its position within the relevant signaling pathways that control cell morphology.
The MLCK Signaling Pathway
The following diagram illustrates the central role of MLCK in regulating actomyosin contractility and how this compound intervenes in this process. Upstream signals, such as an increase in intracellular calcium ([Ca2+]), lead to the activation of Calmodulin (CaM), which in turn activates MLCK. Activated MLCK then phosphorylates the Myosin Light Chain (MLC), leading to stress fiber formation and cell contraction. This compound directly inhibits MLCK, preventing this cascade.
Caption: The MLCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound's Effect
The following diagram outlines a typical experimental workflow for validating the effects of this compound on cell morphology. This workflow integrates the experimental protocols described above.
Caption: A typical workflow for validating the effects of this compound.
Logical Relationship of Cytoskeletal Inhibitors
This diagram illustrates the different points of intervention for this compound, Y-27632, and Blebbistatin within the broader signaling network that governs actomyosin contractility. This highlights their distinct mechanisms of action and explains the different morphological outcomes observed.
Caption: Comparison of the intervention points of cytoskeletal inhibitors.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Molecular characterization of the effects of Y-27632 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights into the MLCK Activation by CaM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Case for ML-7 as a Negative Control in ROCK Inhibitor Studies: A Comparative Guide
For researchers in cellular signaling, drug discovery, and developmental biology, the use of specific and reliable controls is paramount to the integrity of experimental findings. When studying the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, the selective inhibitor of myosin light chain kinase (MLCK), ML-7, serves as an invaluable negative control. This guide provides a comprehensive comparison of this compound with established ROCK inhibitors, Y-27632 and Fasudil, supported by experimental data and detailed protocols to aid in the design of robust and well-controlled experiments.
The ROCK Signaling Pathway and the Need for a Negative Control
The ROCK signaling pathway is a critical regulator of a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. It exerts its effects primarily through the phosphorylation of downstream targets, most notably the myosin light chain (MLC), which in turn modulates actin-myosin contractility. Given its central role in cellular function, the development and use of specific ROCK inhibitors have become widespread in biomedical research.
However, the specificity of any chemical inhibitor can be a concern. To confidently attribute an observed cellular effect to the inhibition of ROCK, it is essential to employ a negative control—a compound that is structurally or mechanistically related but does not inhibit the target of interest. This compound, a potent and selective inhibitor of MLCK, is often used in this capacity. MLCK is another kinase that can phosphorylate MLC, but it is regulated by calcium/calmodulin rather than the RhoA-GTPase that activates ROCK. By using this compound, researchers can differentiate between effects mediated by direct ROCK inhibition and those that may arise from a more general disruption of MLC phosphorylation or other off-target effects.
Comparative Inhibitor Potency and Selectivity
The efficacy of a pharmacological inhibitor is defined by its potency towards its intended target and its selectivity over other related proteins. The table below summarizes the inhibitory constants (Kᵢ or IC₅₀) of this compound, Y-27632, and Fasudil against their primary targets and other relevant kinases. Lower values indicate higher potency.
| Inhibitor | Target | IC₅₀ / Kᵢ (nM) | Reference(s) |
| This compound | MLCK | 300 | [1][2][3] |
| PKA | 21,000 | [1][2] | |
| PKC | 42,000 | [1][2] | |
| Y-27632 | ROCK1 | 140 - 220 | [4][5][6] |
| ROCK2 | 140 - 300 | [4][5][6] | |
| MLCK | >25,000 | [5] | |
| Fasudil | ROCK1 | 330 | [7] |
| ROCK2 | 158 | [7] | |
| PKA | 4,580 | [7] | |
| PKC | 12,300 | [7] | |
| PKG | 1,650 | [7] | |
| MLCK | 36,000 | [5] |
Table 1: Comparison of the in vitro inhibitory potency of this compound, Y-27632, and Fasudil against various kinases. Data are presented as IC₅₀ or Kᵢ values in nanomolars (nM). Lower values indicate greater potency.
As the data illustrates, this compound is a potent inhibitor of MLCK (Kᵢ = 300 nM) but shows significantly less activity against other kinases like PKA and PKC.[1][2][3] In contrast, Y-27632 and Fasudil are potent inhibitors of both ROCK1 and ROCK2.[4][5][6][7] Notably, Y-27632 is over 200-fold more selective for ROCK than for MLCK, highlighting the distinct target profiles of these compounds.[5]
Signaling Pathway and Inhibitor Targets
To visualize the points of intervention for each inhibitor, the following diagram illustrates the simplified ROCK and MLCK signaling pathways leading to myosin light chain phosphorylation.
Experimental Evidence: this compound as a Negative Control
The utility of this compound as a negative control is demonstrated in studies that assess its effects on cellular processes known to be regulated by ROCK. In a study investigating the role of ROCK in cell-substratum adhesion, treatment of cells with the ROCK inhibitor Y-27632 significantly reduced the phosphorylation of MLC. In contrast, this compound had no effect on the baseline monophosphorylation of MLC and only a partial effect on diphosphorylation at high concentrations, demonstrating its limited impact on the ROCK-mediated phosphorylation of MLC in this context.[1]
Another study on the contractility and invasion of cancer stem-like cells showed that while Y-27632 completely abolished cell de-adhesion, a process dependent on contractility, this compound only delayed this process.[8] This suggests that ROCK, and not MLCK, is the primary driver of contractility in this cell type, and that this compound can be used to dissect the relative contributions of these two pathways.[8]
Experimental Protocols
To facilitate the use of this compound as a negative control, detailed protocols for a Western blot to assess MLC phosphorylation and a cell contractility assay are provided below.
Western Blot for Myosin Light Chain (MLC) Phosphorylation
This protocol is designed to assess the phosphorylation status of MLC in response to treatment with ROCK inhibitors and this compound.
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere and grow. b. Once the cells have reached the desired confluency, treat them with the appropriate concentrations of Y-27632 (e.g., 10 µM), Fasudil (e.g., 10 µM), this compound (e.g., 10-50 µM), and a vehicle control (e.g., DMSO or water) for a predetermined duration.
2. Cell Lysis: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein per lane on an SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated MLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19)) overnight at 4°C. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. g. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total MLC or a housekeeping protein like GAPDH or β-actin.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical Western blot experiment to compare the effects of ROCK inhibitors and this compound.
Conclusion
The selective MLCK inhibitor, this compound, serves as a critical negative control in studies investigating the cellular functions of ROCK. Its high selectivity for MLCK over ROCK allows researchers to dissect the specific contributions of the ROCK signaling pathway to various cellular processes. By incorporating this compound alongside potent ROCK inhibitors like Y-27632 and Fasudil in well-controlled experiments, researchers can significantly enhance the rigor and validity of their findings. This comparative guide provides the necessary data and protocols to effectively utilize this compound as a negative control, thereby fostering more robust and reproducible research in the field of cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. amsbio.com [amsbio.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. ROCK | DC Chemicals [dcchemicals.com]
- 8. Blockade of Rho-associated protein kinase (ROCK) inhibits the contractility and invasion potential of cancer stem like cells - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides an objective comparison of the inhibitory activity of ML-7, a widely used pharmacological tool, against its primary target, Myosin Light Chain Kinase (MLCK), and other related serine/threonine kinases. Experimental data is presented to quantify its cross-reactivity, alongside detailed methodologies to support data interpretation and future experimental design.
This compound is a well-established inhibitor of smooth muscle Myosin Light Chain Kinase (MLCK), acting as a reversible, ATP-competitive inhibitor.[1] Its primary mechanism involves the inhibition of the phosphorylation of the 20-kDa myosin light chain (MLC20), a key event in smooth muscle contraction and other cellular processes. However, as with many kinase inhibitors, the potential for cross-reactivity with other kinases exists. This guide examines the inhibitory profile of this compound against Protein Kinase A (PKA) and Protein Kinase C (PKC), two closely related kinases in the AGC kinase family, and discusses its selectivity relative to Rho-associated coiled-coil containing protein kinase (ROCK), another key regulator of the actin cytoskeleton.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary target and other kinases is summarized in the table below. The data, presented as inhibition constants (Ki), highlight the selectivity of this compound for MLCK.
| Kinase Target | This compound Inhibition Constant (Ki) | Fold Selectivity vs. MLCK |
| Myosin Light Chain Kinase (MLCK) | 0.3 µM | 1x |
| Protein Kinase A (PKA) | 21 µM | 70x |
| Protein Kinase C (PKC) | 42 µM | 140x |
| Rho-associated coiled-coil containing protein kinase (ROCK) | > 10 µM (estimated) | > 33x |
Data compiled from multiple sources.[1][2]
Signaling Pathway Overview
To visualize the functional context of these kinases, the following diagram illustrates their simplified signaling pathways and points of convergence.
References
ML-7's Potency in the Landscape of MLCK Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a detailed comparison of ML-7, a widely used inhibitor of Myosin Light Chain Kinase (MLCK), with other notable MLCK inhibitors. We present quantitative data on their potency, discuss their selectivity, and provide detailed experimental protocols for assessing their activity.
Myosin Light Chain Kinase plays a pivotal role in the regulation of smooth muscle contraction and other cellular processes, such as cell migration and endothelial permeability, by phosphorylating the regulatory light chain of myosin II. Inhibition of MLCK is therefore a key area of investigation for various pathological conditions. This compound has emerged as a valuable tool in these studies, but a thorough understanding of its performance relative to other available inhibitors is essential for accurate experimental design and interpretation.
Comparative Potency of MLCK Inhibitors
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these metrics indicates a more potent inhibitor. The table below summarizes the reported potency of this compound and other commonly used MLCK inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Mechanism of Action |
| This compound | MLCK, PKA, PKC | Ki: 0.3 µM (MLCK)[1]; IC50: ~5 µM (in some cellular assays)[2]; Ki: 21 µM (PKA), 42 µM (PKC)[1] | Reversible, ATP-competitive[1] |
| ML-9 | MLCK, PKA, PKC | IC50: 3.8 µM (MLCK)[3] | Reversible, ATP-competitive |
| Wortmannin | MLCK, PI3K, DNA-PK, ATM | IC50: ~1.9 µM (MLCK)[4], IC50: ~1.9 nM (PI3K)[4], IC50: 16 nM (DNA-PK), 150 nM (ATM)[5] | Irreversible, non-competitive with respect to ATP for MLCK[4][5] |
| MLCK Inhibitor Peptide 18 | MLCK | IC50: 50 nM[6] | Competitive[6] |
| Fasudil | Rho-kinase, PKA, PKG, PKC, MLCK | Ki: 1.6 µM (PKA), 1.6 µM (PKG), 3.3 µM (PKC), 36 µM (MLCK)[1] | ATP-competitive |
Key Observations:
-
This compound vs. ML-9: this compound is significantly more potent than its structural analog, ML-9. Reports indicate that this compound's inhibition of MLCK is over 30-fold more potent than that of ML-9.[3]
-
Wortmannin's High Potency and Broad Specificity: While Wortmannin exhibits high potency against MLCK, it is crucial to note its exceptionally high potency for PI3K, making it a non-selective inhibitor in cellular contexts where both pathways are active.[4] Its irreversible nature also distinguishes it from the reversible inhibition of this compound and ML-9.[5]
-
Peptide Inhibitors: Peptide-based inhibitors, such as MLCK Inhibitor Peptide 18, can offer high potency and selectivity.[6]
Understanding Inhibitor Selectivity
The utility of a kinase inhibitor is not solely defined by its potency but also by its selectivity for the target kinase. Off-target effects can lead to misinterpretation of experimental results and potential toxicity in therapeutic applications.
This compound, while being a potent MLCK inhibitor, also demonstrates inhibitory activity against Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit at significantly higher concentrations.[1] This highlights the importance of using this compound at concentrations that are effective for MLCK inhibition while minimizing off-target effects. As the table above shows, the Ki of this compound for PKA and PKC is approximately 70 to 140 times higher than for MLCK.
Wortmannin's profile is a stark example of a potent but non-selective inhibitor. Its nanomolar potency against PI3K makes it a more effective inhibitor for that pathway than for MLCK in most cellular systems.[4] Researchers using Wortmannin to study MLCK-dependent processes should exercise caution and employ complementary approaches to validate their findings.
Experimental Protocols for Assessing MLCK Inhibition
Accurate determination of inhibitor potency requires robust and well-defined experimental protocols. Below are outlines for common in vitro kinase assays used to measure MLCK activity and inhibition.
In Vitro MLCK Inhibition Assay (Radiometric)
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate, typically the myosin light chain (MLC) or a synthetic peptide substrate.
Materials:
-
Purified MLCK enzyme
-
Myosin light chain (MLC) or synthetic peptide substrate (e.g., KKRPQRATSNVFS-NH2)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, Calmodulin)
-
[γ-³²P]ATP
-
ATP solution
-
Test inhibitor (e.g., this compound)
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, MLCK enzyme, and the substrate.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro MLCK Inhibition Assay (Non-Radiometric - ADP-Glo™)
This commercially available assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified MLCK enzyme
-
MLC or synthetic peptide substrate
-
Kinase buffer
-
ATP
-
Test inhibitor
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase buffer, MLCK enzyme, substrate, and test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at a controlled temperature for a defined period.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measurement: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the MLCK activity. Calculate the IC50 value as described for the radiometric assay.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The MLCK signaling pathway, illustrating activation by the Ca2+/Calmodulin complex and inhibition by this compound.
Caption: A generalized experimental workflow for determining the IC50 of an MLCK inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kinetics of Myosin Light Chain Kinase Activation of Smooth Muscle Myosin in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pik-93.com [pik-93.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
Orthogonal Methods to Confirm ML-7 Findings: A Comparative Guide for Researchers
ML-7 is a well-characterized ATP-competitive inhibitor of MLCK with a reported Ki of 0.3 µM. Its selectivity for MLCK is significantly higher than for other kinases like PKA and PKC (Ki of 21 µM and 42 µM, respectively). The primary downstream effect of MLCK inhibition by this compound is the decreased phosphorylation of the 20-kDa myosin regulatory light chain (MLC20), a key event in smooth muscle contraction and other cellular processes.[1]
This guide will explore a range of orthogonal methods to validate this compound's mechanism of action, from direct target engagement to cellular and physiological outcomes.
I. Direct Target Engagement and Enzymatic Inhibition
Confirming that this compound directly binds to and inhibits the enzymatic activity of MLCK is the foundational step in validating its mechanism. Biophysical and biochemical assays are employed for this purpose.
Comparison of Biophysical and Biochemical Methods
| Method | Principle | Advantages | Disadvantages | Typical Output |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[2] | High-throughput, low protein consumption, cost-effective.[2] | Indirect measure of binding; may not work for all proteins or inhibitors. | ΔTm (°C) |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of a ligand to a protein.[3] | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).[3][4] | Requires large amounts of pure protein and compound; lower throughput.[4] | Kd, Stoichiometry (n) |
| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at a sensor surface. | Provides kinetic data (kon, koff) in addition to affinity (Kd); label-free. | Protein immobilization can affect activity; potential for non-specific binding. | Kd, kon, koff |
| ADP-Glo™ Kinase Assay | A luminescent kinase assay that measures the amount of ADP produced from a kinase reaction.[5] | High-throughput, sensitive, and applicable to a broad range of kinases.[5] | Indirect measurement of kinase activity. | IC50 |
| Radiometric Kinase Assay | Measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP) to a substrate.[6] | Considered a "gold standard" for sensitivity and directness.[6] | Requires handling of radioactive materials and specialized disposal.[6] | IC50, Ki |
Detailed Experimental Protocols
1. Thermal Shift Assay (TSA/DSF)
-
Objective: To confirm direct binding of this compound to MLCK by measuring the change in thermal stability.
-
Materials: Purified recombinant MLCK, SYPRO Orange dye, this compound, and a real-time PCR instrument.
-
Protocol:
-
Prepare a reaction mix containing purified MLCK and SYPRO Orange dye in a suitable buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mix in a 96- or 384-well plate.
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25°C to 95°C, with fluorescence readings at each temperature increment.
-
The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. An increase in Tm in the presence of this compound indicates binding.
-
2. ADP-Glo™ Kinase Assay
-
Objective: To determine the IC50 of this compound for MLCK by quantifying ADP production.
-
Materials: Recombinant MLCK, MLC20 peptide substrate, ATP, this compound, and ADP-Glo™ Kinase Assay kit.
-
Protocol:
-
Set up kinase reactions in a 384-well plate containing MLCK, MLC20 substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent.
-
Measure the luminescence, which is proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a dose-response curve.[5][7]
-
II. Cellular Target Engagement and Downstream Signaling
The most direct cellular consequence of MLCK inhibition is a reduction in the phosphorylation of its substrate, Myosin Light Chain (MLC). Orthogonal methods to confirm this include antibody-based detection, mass spectrometry, and genetic approaches.
Comparison of Methods to Measure MLC Phosphorylation
| Method | Principle | Advantages | Disadvantages | Typical Output |
| Western Blotting | Immunodetection of phosphorylated MLC (pMLC) and total MLC in cell lysates using specific antibodies.[8] | Widely accessible, provides information on protein levels and phosphorylation state. | Semi-quantitative, lower throughput, requires specific and validated antibodies.[8] | Relative pMLC/Total MLC ratio |
| In-Cell Western (ICW) / Immunofluorescence | In-situ immunodetection of pMLC in fixed and permeabilized cells in a multi-well plate format.[8] | Higher throughput than traditional Western blotting, provides spatial information (immunofluorescence).[8][9] | Requires careful optimization of fixation, permeabilization, and antibody concentrations. | Normalized fluorescence intensity |
| Multiple Reaction Monitoring Mass Spectrometry (MRM-MS) | Targeted mass spectrometry method for the absolute or relative quantification of specific phosphopeptides from MLC.[10] | Highly specific and quantitative, does not rely on antibodies.[10] | Requires specialized equipment and expertise in proteomics. | Stoichiometry of MLC phosphorylation |
| siRNA-mediated Knockdown of MLCK | Genetic approach to reduce MLCK expression and mimic pharmacological inhibition.[11] | Highly specific to the target kinase, validates the on-target effect of the inhibitor.[11] | Can have off-target effects, knockdown efficiency can vary. | Phenotypic or signaling changes |
| Expression of Kinase-Dead MLCK | Expression of a catalytically inactive MLCK mutant to act as a dominant-negative.[11] | Provides a genetic control for the kinase activity of MLCK.[11] | Overexpression can lead to artifacts. | Phenotypic or signaling changes |
Detailed Experimental Protocols
1. Western Blotting for pMLC
-
Objective: To quantify the change in MLC phosphorylation in response to this compound treatment.
-
Materials: Cells of interest, this compound, lysis buffer, primary antibodies against pMLC (Ser19) and total MLC, and a secondary antibody.
-
Protocol:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pMLC and total MLC.
-
Incubate with a secondary antibody and detect the signal using chemiluminescence or fluorescence.
-
Quantify the band intensities and normalize the pMLC signal to the total MLC signal.[7]
-
2. siRNA-mediated Knockdown of MLCK
-
Objective: To confirm that the observed cellular phenotype is due to the inhibition of MLCK.
-
Materials: Cells of interest, siRNA targeting MLCK, non-targeting control siRNA, and a transfection reagent.
-
Protocol:
-
Transfect cells with either MLCK-specific siRNA or a non-targeting control siRNA.
-
After a suitable incubation period (e.g., 48-72 hours), confirm MLCK knockdown by Western blotting or qPCR.
-
Perform the desired functional assay (e.g., cell migration, contraction) and compare the results between MLCK knockdown cells and control cells.
-
A similar phenotype observed with this compound treatment and MLCK knockdown provides strong evidence for on-target activity.[11]
-
III. Functional and Phenotypic Assays
The final layer of validation involves demonstrating that this compound elicits the expected physiological or cellular responses consistent with MLCK inhibition.
Comparison of Functional Assays
| Assay | Principle | Advantages | Disadvantages | Typical Output |
| Cell Contraction Assay | Measurement of the contractile force generated by cells, often using micro-patterned substrates or hydrogels. | Direct functional readout of the actomyosin (B1167339) cytoskeleton. | Can be technically challenging and may have lower throughput. | Change in force or substrate deformation |
| Cell Migration Assay (e.g., Transwell or Wound Healing) | Quantifies the movement of cells in response to a stimulus. | Well-established and relatively easy to perform. | Can be influenced by factors other than contractility. | Number of migrated cells or wound closure rate |
| Endothelial Barrier Function Assay | Measures the permeability of an endothelial cell monolayer, often using transendothelial electrical resistance (TEER). | Relevant for studying vascular biology and inflammation. | Indirect measure of cytoskeletal changes. | Change in TEER |
Detailed Experimental Protocol
1. Wound Healing (Scratch) Assay
-
Objective: To assess the effect of this compound on cell migration.
-
Materials: Cells of interest, this compound, and a tissue culture plate.
-
Protocol:
-
Grow a confluent monolayer of cells in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a pipette tip.
-
Wash the cells to remove debris and add fresh media containing different concentrations of this compound or a vehicle control.
-
Image the wound at time zero and at subsequent time points (e.g., every 4-6 hours).
-
Measure the area of the wound at each time point and calculate the rate of wound closure. A decrease in the rate of migration with this compound treatment would be consistent with MLCK inhibition.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action.
Caption: Orthogonal validation workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 5. promega.jp [promega.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tools and protocol for quantification of myosin phosphorylation with MRM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
Quantitative PCR in the Analysis of Downstream Cellular Events Following ML-7 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream effects of ML-7, a selective inhibitor of Myosin Light Chain Kinase (MLCK), on gene expression as measured by quantitative PCR (qPCR). We will explore the molecular pathways affected by this compound and compare its performance with alternative inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of your research.
Introduction to this compound and its Mechanism of Action
This compound is a well-characterized, potent, and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] Its primary mechanism of action is the ATP-competitive inhibition of MLCK, which plays a crucial role in the phosphorylation of myosin light chain (MLC). This phosphorylation event is a key regulator of smooth muscle contraction and is also implicated in a variety of other cellular processes, including cell migration, apoptosis, and the regulation of endothelial barrier function.[1][3][4] By inhibiting MLCK, this compound effectively reduces the phosphorylation of MLC, leading to a cascade of downstream effects on cellular function and gene expression.
The signaling pathway initiated by the inhibition of MLCK using this compound can be visualized as follows:
Comparison with Alternative Inhibitors
While this compound is a potent MLCK inhibitor, other small molecules are available that target related pathways involved in the regulation of the actin-myosin cytoskeleton. This section provides a comparison of this compound with three such alternatives: ML-9, Y-27632, and Blebbistatin.
| Inhibitor | Primary Target | Mechanism of Action | Reported Downstream Effects Relevant to Gene Expression |
| This compound | Myosin Light Chain Kinase (MLCK)[1][2] | ATP-competitive inhibitor of MLCK.[1] | Affects the expression of tight junction proteins.[3][4] |
| ML-9 | Myosin Light Chain Kinase (MLCK) | A less potent, non-specific MLCK inhibitor. Also affects other kinases. | Can inhibit vascular contraction through inhibition of MLC phosphorylation.[3] |
| Y-27632 | Rho-associated kinase (ROCK) | A selective inhibitor of ROCK, which is involved in the regulation of MLC phosphorylation via inhibition of myosin phosphatase. | Can decrease the expression of profibrotic and proliferative markers.[5] |
| Blebbistatin | Myosin II ATPase | A selective inhibitor of the ATPase activity of non-muscle myosin II. | Can ameliorate endothelial barrier dysfunction. |
Quantitative PCR Data on Downstream Effects
For instance, treatment with this compound has been shown to decrease the expression of MLCK and the phosphorylation of MLC in the arterial walls of rabbits with atherosclerosis.[3] This was accompanied by changes in the expression of the tight junction proteins Zona Occludens-1 (ZO-1) and Occludin.[3] Although this study utilized immunohistochemistry and western blotting, these protein-level changes strongly suggest an underlying regulation at the gene expression level that can be quantified by qPCR.
To illustrate the type of data that can be generated, the following is a hypothetical table of qPCR results based on the observed protein-level changes.
| Gene Target | Treatment Group | Fold Change vs. Control (Hypothetical) |
| MLCK (MYLK) | This compound | ↓ 2.5 |
| Occludin (OCLN) | This compound | ↑ 1.8 |
| ZO-1 (TJP1) | This compound | ↑ 1.5 |
This table is for illustrative purposes to demonstrate how qPCR data on the downstream effects of this compound could be presented. The fold changes are hypothetical.
Experimental Protocols
To accurately measure the downstream effects of this compound on gene expression using qPCR, a detailed and robust experimental protocol is essential. The following is a comprehensive protocol synthesized from best practices in molecular biology.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate culture vessels and allow them to adhere and reach a confluency of 70-80%.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. An equivalent volume of vehicle (e.g., DMSO or ethanol) should be added to control cells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
RNA Isolation and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA isolation kit).
-
RNA Extraction: Isolate total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA isolation kit. This typically involves steps of phase separation, precipitation, and washing.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. The integrity of the RNA can be further assessed by gel electrophoresis.
Quantitative PCR (qPCR)
The workflow for a typical qPCR experiment to measure gene expression changes following this compound treatment is outlined below.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. This reaction typically includes the RNA template, reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96- or 384-well plate. Each reaction should contain:
-
cDNA template
-
Forward and reverse primers for the target gene (e.g., OCLN, TJP1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a gene-specific probe)
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument. A typical thermal cycling protocol includes:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis (for SYBR Green-based assays to verify product specificity)
-
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between the this compound treated and control samples, normalized to the reference gene.
Conclusion
This compound serves as a valuable tool for investigating the role of MLCK in various cellular processes. While its effects on protein phosphorylation and cellular phenotypes are well-documented, the use of quantitative PCR provides a powerful method to dissect the downstream consequences on gene expression. By comparing the effects of this compound with other inhibitors targeting related pathways, researchers can gain a more comprehensive understanding of the intricate regulation of the actin-myosin cytoskeleton and its impact on cellular function. The protocols and comparative data presented in this guide are intended to facilitate the design and interpretation of such studies.
References
- 1. Effect of the myosin light chain kinase inhibitor this compound on the proteome of hearts subjected to ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects on HL-60 Cells of Myosin Light Chain Kinase Inhibitor this compound Alone and in Combination with Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML-7: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). The information presented is supported by experimental data to assist researchers in evaluating its potential applications.
Mechanism of Action
This compound is a cell-permeable small molecule that acts as a reversible, ATP-competitive inhibitor of MLCK.[1][2][3] Its primary mechanism involves blocking the phosphorylation of the myosin regulatory light chain (MLC), a critical step in actin-myosin-driven cellular contraction and tension. This inhibition leads to a variety of cellular and physiological effects, ranging from the induction of apoptosis in cancer cells to the improvement of vascular function.
In Vitro Effects of this compound
The in vitro activity of this compound has been characterized across various cell lines and biochemical assays. It demonstrates high selectivity for MLCK over other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC).
Quantitative In Vitro Data
| Parameter | Target | Value | Notes |
| Ki | Myosin Light Chain Kinase (MLCK) | 0.3 µM (300 nM)[1][2] | High-affinity binding |
| Ki | Protein Kinase A (PKA) | 21 µM[1] | ~70-fold less potent than for MLCK |
| Ki | Protein Kinase C (PKC) | 42 µM[1] | ~140-fold less potent than for MLCK |
| IC50 | Myosin Light Chain Kinase (MLCK) | 0.3-0.4 µM[4] | Concentration for 50% inhibition |
Cellular and Antiviral Effects
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| MCF-10A & MCF-10A Ras-transformed cells | Apoptosis Assay | 40 µM | 16 h | Induction of caspase-3 activation and apoptosis.[1] | [1] |
| Smooth Muscle Cells (SMC) | Cell Viability Assay | Dose-dependent | - | Decreased MLC20 phosphorylation and increased cell death.[1] | [1] |
| Mouse Neural Precursor Cells | MTT Assay | - | - | Inhibition of neurosphere proliferation.[1] | [1] |
| Vero Cells | Antiviral Plaque Assay | - | 3 days | Antiviral activity against Dengue virus.[1] | [1] |
| HepG2 Cells | Flow Cytometry | 20 µM | 24 h | Amplified quinocetone-induced apoptosis.[5] | [5] |
| Human Keratinocytes (HaCaT) | MTT Assay | 1000 µg/mL | - | Moderate cytotoxicity, with cell death not exceeding 60%.[6] | [6] |
Experimental Protocol: In Vitro Apoptosis Assay in MCF-10A Cells
This protocol is a representative example of how the pro-apoptotic effects of this compound can be assessed in vitro.
-
Cell Culture: MCF-10A cells are cultured in appropriate media without serum.
-
Treatment: Cells are treated with this compound at a concentration of 40 µM. A vehicle control (e.g., 50% ethanol) is run in parallel.[1]
-
Incubation: The cells are incubated for 16 hours.[1]
-
Analysis: Post-incubation, cells are prepared for analysis. This can include:
-
FACS Analysis: To quantify the percentage of apoptotic cells.
-
Western Blotting: To measure the expression levels of key apoptosis-related proteins, such as cleaved caspase-3.
-
In Vitro Experimental Workflow for this compound
In Vivo Effects of this compound
In vivo studies have primarily focused on animal models to investigate the therapeutic potential of this compound in cardiovascular diseases.
Quantitative In Vivo Data
| Animal Model | Condition | Dosage | Duration | Key Findings | Reference |
| New Zealand White Rabbits | Atherosclerosis (High-Fat Diet) | 1 mg/kg daily (oral)[7] | 12 weeks | Reduced atheromatous lesions and endothelial hyperpermeability.[7][8] | [7][8] |
| New Zealand White Rabbits | Vascular Endothelial Dysfunction | 1 mg/kg daily (oral) | 12 weeks | Improved endothelium-dependent relaxation.[7] Decreased expression of MLCK and phosphorylation of MLC.[8] | [7][8] |
| Pig Model | Myocardial Infarction (Ischemia-Reperfusion) | 0.5 µM (in combination) | - | Part of a mixture that restored pro- and antioxidant balance.[9] | [9] |
| Rat Model | Ocular Inflammation | - | - | Protective effect against benzalkonium chloride-induced inflammation.[10] | [10] |
Effects on Biomarkers in Atherosclerotic Rabbits
| Biomarker | Effect of this compound Treatment |
| Serum Total Cholesterol (TC) | Significantly reduced |
| Serum LDL-c | Significantly reduced |
| Serum HDL-c | Significantly increased |
| MLCK Expression (Arterial Wall) | Markedly decreased |
| MLC Phosphorylation (Arterial Wall) | Markedly decreased |
| Tight Junction Proteins (ZO-1, Occludin) | Expression levels regulated |
Experimental Protocol: In Vivo Atherosclerosis Rabbit Model
This protocol outlines a typical experimental design to evaluate the in vivo effects of this compound on atherosclerosis.
-
Animal Model: Male New Zealand white rabbits are used.
-
Group Allocation: Rabbits are randomly divided into three groups: a control group (normal diet), an atherosclerosis (AS) group (high-fat diet), and an this compound treatment group (high-fat diet + 1 mg/kg oral this compound daily).[7]
-
Induction and Treatment: The respective diets and treatments are administered for 12 weeks.
-
Analysis:
-
Blood Samples: Collected to measure serum lipid levels (TC, LDL-c, HDL-c).
-
Tissue Collection: Aortas are harvested for analysis.
-
Histological Analysis: Hematoxylin & eosin (B541160) (H&E) staining and Oil Red O staining are used to assess arterial lesions and lipid deposition.[8]
-
Immunohistochemistry & Western Blotting: To determine the expression levels of MLCK, phosphorylated MLC, and tight junction proteins in the arterial wall.[8]
-
Functional Assessment: Ultrasound imaging can be used to assess endothelium-dependent vasorelaxation.[8]
-
Signaling Pathway of this compound
This compound's primary inhibitory action on MLCK disrupts a key signaling cascade responsible for cellular contraction.
This compound Inhibition of the MLCK Pathway
Summary and Comparison
| Feature | In Vitro | In Vivo |
| Concentration/Dosage | Micromolar range (e.g., 0.3-40 µM) | Milligram per kilogram range (e.g., 1 mg/kg/day) |
| Model Systems | Cultured cell lines (e.g., smooth muscle, cancer, endothelial) | Animal models (e.g., rabbits, pigs, rats) |
| Primary Focus | Mechanistic studies, target validation, cellular responses (apoptosis, proliferation) | Therapeutic efficacy, physiological outcomes, safety |
| Key Findings | Selective inhibition of MLCK, induction of apoptosis, reduction of cell proliferation, antiviral effects. | Reduction of atherosclerosis, improvement of vascular function, cardioprotective effects, anti-inflammatory properties. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Myosin light chain kinase (MLCK) inhibitor | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mixture of Doxycycline, this compound and L-NAME Restores the Pro- and Antioxidant Balance during Myocardial Infarction—In Vivo Pig Model Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Potency of ML-7: A Comparative Guide to Myosin Light Chain Kinase Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitors, understanding the dose-response relationship of a compound is paramount. This guide provides a comprehensive comparison of ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), with other commonly used alternatives. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed decisions in research and development.
At the heart of cellular contractility and motility lies the phosphorylation of the regulatory light chain of myosin II, a process governed by Myosin Light Chain Kinase (MLCK). The targeted inhibition of this kinase is crucial for investigating a myriad of physiological and pathological processes, including smooth muscle contraction, cell migration, and endothelial barrier function. This compound has emerged as a valuable tool in this endeavor, exhibiting a high degree of selectivity for MLCK. This guide delves into a comparative analysis of this compound's inhibitory profile against other known inhibitors, providing a clear rationale for its application.
Comparative Dose-Response Analysis
The efficacy of an inhibitor is quantitatively defined by its dose-response curve, from which the half-maximal inhibitory concentration (IC50) is determined. A lower IC50 value signifies a higher potency. Below is a summary of the reported IC50 values for this compound and its alternatives against MLCK.
| Inhibitor | Target(s) | Reported IC50/Ki for MLCK |
| This compound | MLCK (primary), PKA, PKC (at higher concentrations) | 300 nM (Ki) [1] |
| ML-9 | MLCK, PKA, PKC | 3.8 µM (IC50) |
| Y-27632 | ROCK (primary), MLCK (indirectly) | Inhibition of MLC phosphorylation observed at concentrations around 10 µM[2] |
This compound demonstrates significantly higher potency for MLCK inhibition compared to ML-9, with a Ki value in the nanomolar range.[1] Y-27632, primarily a ROCK inhibitor, affects myosin light chain phosphorylation indirectly and at higher concentrations. The selectivity of these inhibitors is a critical consideration. While this compound is highly selective for MLCK, it can inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) at much higher concentrations, with Ki values of 21 µM and 42 µM, respectively.[1]
Signaling Pathway of MLCK Inhibition
The following diagram illustrates the central role of MLCK in the signaling pathway leading to myosin phosphorylation and subsequent cellular responses. The points of inhibition by this compound, ML-9, and the indirect effect of Y-27632 are highlighted.
Caption: MLCK signaling pathway and points of inhibitor action.
Experimental Protocols
A robust and reproducible experimental protocol is essential for generating reliable dose-response data. The following is a generalized protocol for an in vitro kinase assay to determine the IC50 of an inhibitor for MLCK.
Objective: To determine the concentration of an inhibitor (e.g., this compound) that reduces the enzymatic activity of MLCK by 50%.
Materials:
-
Recombinant MLCK enzyme
-
Myosin Light Chain (MLC) peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation:
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in kinase assay buffer. A typical starting concentration for the highest dose might be 100 µM, followed by 10-fold or 3-fold serial dilutions.
-
Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant MLCK enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a solution containing the MLC peptide substrate and ATP in kinase assay buffer. The final concentrations will depend on the specific assay kit and enzyme kinetics, but are typically around the Km for each.
-
-
Assay Reaction:
-
To the wells of the assay plate, add the serially diluted inhibitor solutions.
-
Add the diluted MLCK enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
Subtract the background signal (from the "no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration (or a known potent inhibitor) as 0% activity.
-
Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of a kinase inhibitor.
Caption: A streamlined workflow for IC50 determination.
Conclusion
The data and protocols presented in this guide underscore the utility of this compound as a high-potency, selective inhibitor of MLCK. Its favorable inhibitory profile, particularly when compared to alternatives like ML-9, makes it an invaluable tool for dissecting the roles of MLCK in various cellular processes. For researchers investigating pathways where ROCK signaling is also a consideration, the use of a more specific ROCK inhibitor such as Y-27632 in parallel experiments is recommended to delineate the respective contributions of each kinase. By employing rigorous experimental design and data analysis, as outlined in this guide, researchers can confidently leverage this compound to advance their understanding of MLCK-dependent signaling in both health and disease.
References
ML-7 vs. Genetic Knockdown of MLCK: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the role of Myosin Light Chain Kinase (MLCK), the choice between pharmacological inhibition and genetic knockdown is a critical experimental design decision. Both ML-7, a potent inhibitor, and genetic techniques like siRNA and shRNA offer means to abrogate MLCK activity, yet they operate through distinct mechanisms with unique advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and visual workflows to inform your experimental approach.
At a Glance: this compound vs. Genetic Knockdown of MLCK
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Reversible, ATP-competitive inhibition of the MLCK catalytic domain. | Post-transcriptional gene silencing (siRNA, shRNA) or permanent gene disruption (CRISPR), leading to reduced or eliminated MLCK protein expression. |
| Speed of Onset | Rapid, typically within minutes to hours of administration. | Slower, requiring hours to days for transfection/transduction and subsequent protein depletion. |
| Reversibility | Reversible upon washout of the compound. | Transient (siRNA) to stable/permanent (shRNA, CRISPR), generally not reversible within the experimental timeframe. |
| Specificity | Can have off-target effects on other kinases, especially at higher concentrations. | Highly specific to the target mRNA sequence, but potential for off-target gene silencing exists. |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of inhibition. | Knockdown efficiency can be modulated to some extent by varying siRNA/shRNA concentration, but achieving a specific level of partial knockdown can be challenging. |
| Applications | Acute studies, validation of MLCK's role in rapid cellular processes, in vivo studies where temporal control is needed. | Chronic studies, investigation of long-term consequences of MLCK loss, dissecting the role of MLCK protein versus its kinase activity. |
Quantitative Comparison of Effects
The following tables summarize quantitative data from various studies, illustrating the impact of this compound and MLCK knockdown on key cellular processes. Note: Data is compiled from different studies and experimental systems; direct comparison should be made with caution.
Table 1: Effect on Myosin Light Chain (MLC) Phosphorylation
| Method | Model System | Treatment/Technique | Change in MLC Phosphorylation | Reference |
| This compound | Rat Mesenteric Lymphatics | 10 µM this compound | ~80% decrease | [1] |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Thrombin-stimulated | Rapid increase to 1.61 mol PO4/mol MLC | [2] |
| This compound | Rat Cervical Lymphatics | 10 µM this compound | Significant decrease in di-phosphorylated MLC20 | [3] |
| MLCK siRNA | Human Lung Microvascular Endothelial Cells (HLMVEC) | MLCK siRNA | No significant effect on LPS-induced MLC phosphorylation | [4] |
Table 2: Effect on Endothelial Permeability
| Method | Model System | Treatment/Technique | Change in Endothelial Permeability | Reference |
| This compound | Isolated Coronary Venules | C5a-activated neutrophil-induced hyperpermeability | Significantly attenuated hyperpermeability | [5] |
| This compound | Rabbit Model of Atherosclerosis | 1 mg/kg/day this compound | Significantly improved endothelial permeability | [6][7] |
| MLCK Knockout | Mouse Model | Endothelial-specific MLCK knockout | Less susceptible to endotoxin-induced lung injury and vascular leakage | [8] |
Table 3: Effect on Cell Migration
| Method | Model System | Treatment/Technique | Change in Cell Migration | Reference |
| This compound | Human Pulmonary Artery Endothelial Cells (HPAECs) | BMPR2 silenced HPAECs treated with this compound | Significant reduction in migration | [9] |
| ESM-1 siRNA | Human Prostate Cancer Cells (PC-3) | ESM-1 siRNA | Decreased cell migration | [10] |
| RSU-1 siRNA/shRNA | Human Breast Cancer Cells (MCF-7) | RSU-1-X1 siRNA and RSU-1L-shRNA | Dramatically abolished migration | [11][12] |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
MLCK Signaling Pathway
This diagram illustrates the central role of MLCK in mediating cellular contraction through the phosphorylation of myosin light chain.
Caption: MLCK signaling cascade.
Experimental Workflow: this compound Inhibition
This workflow outlines the key steps involved in using this compound for pharmacological inhibition of MLCK.
Caption: this compound inhibition workflow.
Experimental Workflow: Genetic Knockdown of MLCK
This diagram details the general procedure for reducing MLCK expression using siRNA or shRNA.
Caption: MLCK genetic knockdown workflow.
Experimental Protocols
Protocol 1: Pharmacological Inhibition of MLCK using this compound in Cell Culture
Objective: To assess the effect of MLCK inhibition on a specific cellular phenotype (e.g., cell migration).
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile ethanol (B145695) (70%)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., HUVECs, MCF-7)
-
6-well or 24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for the chosen functional assay (e.g., Transwell migration assay)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (anti-MLCK, anti-pMLC, anti-total MLC, loading control)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells in tissue culture plates at a density that will result in 60-80% confluency at the time of treatment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or 70% ethanol. Store at -20°C.
-
-
This compound Treatment:
-
On the day of the experiment, aspirate the cell culture medium.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh, serum-free or low-serum medium. A typical concentration range to test is 1-30 µM.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Add the this compound containing medium or vehicle control to the cells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the nature of the assay.
-
-
Functional Assay (Example: Transwell Migration Assay):
-
Following incubation with this compound, detach the cells and seed them into the upper chamber of a Transwell insert.
-
The lower chamber should contain a chemoattractant.
-
Incubate for a sufficient time to allow for cell migration.
-
Fix, stain, and count the migrated cells.
-
-
Biochemical Analysis (Western Blot):
-
In parallel plates, treat cells with this compound as described above.
-
After incubation, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and Western blotting to assess the levels of pMLC and total MLC to confirm the inhibitory effect of this compound.
-
Protocol 2: Genetic Knockdown of MLCK using siRNA
Objective: To reduce MLCK expression and evaluate the impact on a cellular phenotype.
Materials:
-
siRNA targeting MLCK (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cell line of interest
-
6-well tissue culture plates
-
Antibiotic-free cell culture medium
-
Reagents for qPCR and Western blotting
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in 6-well plates in antibiotic-free medium so they are 60-80% confluent at the time of transfection.
-
-
siRNA Transfection:
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute the MLCK siRNA or control siRNA in Opti-MEM.
-
Tube B: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells in each well.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
-
Validation of Knockdown:
-
qPCR: After 24-48 hours, harvest RNA from the cells and perform quantitative real-time PCR to measure the reduction in MLCK mRNA levels compared to the control siRNA-treated cells.
-
Western Blot: After 48-72 hours, lyse the cells and perform Western blotting to confirm the reduction in MLCK protein levels.
-
-
Functional Assay:
-
Once knockdown is confirmed, perform the desired functional assay (e.g., cell migration, permeability assay) with the MLCK-knockdown and control cells.
-
Conclusion
The choice between this compound and genetic knockdown of MLCK depends on the specific research question and experimental context. This compound offers a rapid and reversible means of inhibiting MLCK activity, making it ideal for acute studies and for investigating the role of MLCK's kinase function. However, the potential for off-target effects necessitates careful dose-response experiments and validation. Genetic knockdown provides a highly specific and often more complete abrogation of MLCK function, suitable for long-term studies and for dissecting the roles of different MLCK isoforms. The slower onset and potential for compensatory mechanisms are important considerations for this approach. By understanding the distinct characteristics of each method, researchers can select the most appropriate tool to elucidate the multifaceted roles of MLCK in health and disease.
References
- 1. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin light chain kinase-regulated endothelial cell contraction: the relationship between isometric tension, actin polymerization, and myosin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The suppression of myosin light chain (MLC) phosphorylation during the response to lipopolysaccharide (LPS): beneficial or detrimental to endothelial barrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myosin light chain kinase in microvascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoform-specific knockout of endothelial myosin light chain kinase: closing the gap on inflammatory lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Muscle MLCK Contributes to Endothelial Cell Hyper-Proliferation through the ERK Pathway as a Mechanism for Vascular Remodeling in Pulmonary Hypertension | MDPI [mdpi.com]
- 10. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of ML-7: A Guide to Safe and Compliant Laboratory Practices
The proper disposal of any chemical agent is a critical component of laboratory safety and environmental responsibility. For a substance designated as ML-7, which for the purposes of this guide is treated as a representative hazardous laboratory chemical, adherence to established protocols is paramount to mitigate risks to personnel and the environment. This guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon general best practices for hazardous chemical waste management.
Immediate Safety Considerations
Before initiating any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides indispensable information regarding the chemical's properties, hazards, and the necessary personal protective equipment (PPE) required for safe handling.[1] In the absence of a specific SDS for "this compound," the procedures outlined below for a generic hazardous chemical should be followed, with the understanding that a thorough risk assessment is required.
Personal Protective Equipment (PPE) Recommendations:
| PPE Category | Specification |
| Gloves | Double-gloving with chemotherapy-rated gloves is recommended, especially for potent compounds.[2] |
| Eye Protection | Safety goggles or a face shield should be worn to protect against splashes.[2] |
| Lab Coat | A disposable, solid-front gown provides a barrier against contamination.[2] |
| Respiratory Protection | A fit-tested N95 respirator or higher is crucial when handling powdered forms to prevent inhalation of aerosols.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.
1. Waste Segregation and Containment:
Proper segregation is the foundational step in hazardous waste management.[2][3] All materials that have come into contact with this compound must be disposed of in designated hazardous waste containers. These containers should be:
-
Clearly Labeled: Marked with "Hazardous Waste," the chemical name (this compound), and any other required hazard symbols.[4]
-
Leak-Proof and Puncture-Resistant: To prevent spills and injuries from sharps.[2]
-
Appropriate for the Waste Type: Use separate containers for sharps, liquids, and solid waste.[5]
Items to be disposed of as hazardous waste include:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).[2]
-
Contaminated PPE.[2]
-
Materials used for spill cleanup.[2]
2. Collection of Waste:
-
Solid Waste: Carefully place all non-sharp solid waste contaminated with this compound into a designated hazardous waste bag or container.[2]
-
Sharps Waste: Dispose of all contaminated sharps, including needles, syringes, and glass vials, directly into a designated puncture-resistant sharps container.[2][5]
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof container with a secure, threaded lid.[4] Do not mix incompatible wastes.[6]
3. Spill Management:
In the event of an this compound spill, immediate action is required:
-
Alert others in the vicinity and restrict access to the area.[2]
-
Don appropriate PPE , including respiratory protection for powder spills.[2]
-
Contain the spill. Use absorbent pads for liquid spills and gently cover powder spills with damp absorbent material to prevent dust generation.[2]
-
Clean the spill area, working from the outside in.
-
Decontaminate the area according to the recommendations in the SDS. A common practice is to use a 10% bleach solution followed by 70% ethanol.[7]
-
Dispose of all cleanup materials as hazardous waste.[2]
4. Final Disposal:
-
Seal hazardous waste containers when they are approximately three-quarters full.[2]
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste management company.[2] The primary method for final disposal of many hazardous chemical wastes is high-temperature incineration.[2]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Context
The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[8] It is imperative that all disposal activities comply with federal, state, and local regulations.[9] This includes proper labeling, storage, and documentation of all hazardous waste streams.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound and other hazardous laboratory chemicals, thereby protecting themselves, their colleagues, and the environment.
References
- 1. chemicalsafety.com [chemicalsafety.com]
- 2. benchchem.com [benchchem.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling ML-7
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This document provides essential, immediate safety and logistical information for handling ML-7, a potent and selective inhibitor of myosin light chain kinase (MLCK). Adherence to these guidelines is critical for safe handling, accurate experimental execution, and proper disposal.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is provided in the table below for quick reference.
| Property | Value |
| Chemical Name | 1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine, hydrochloride |
| Synonyms | This compound hydrochloride |
| CAS Number | 110448-33-4 |
| Molecular Formula | C₁₅H₁₇IN₂O₂S · HCl |
| Molecular Weight | 452.74 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at 2-8°C. Keep tightly closed and protected from light. |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times in the laboratory.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols, or if working in a poorly ventilated area. |
Health Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health effects.
| Hazard | Description | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | May cause skin irritation. | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | May cause serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
While specific experimental concentrations and incubation times will vary depending on the cell type and research question, the following provides a general procedural framework for in vitro and in vivo applications of this compound.
In Vitro Cell Culture Protocol with this compound
This protocol outlines the general steps for treating adherent cells, such as MCF-7, with this compound.
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO, at a concentration of 10-20 mM. Store the stock solution at -20°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentration. It is crucial to perform serial dilutions to ensure accuracy.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period, as determined by the specific experimental design.
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as western blotting, immunofluorescence, or cell viability assays.
In Vivo Administration Protocol in a Rabbit Model of Atherosclerosis
This protocol provides a general guideline for the oral administration of this compound in a rabbit model.[1][2][3][4][5]
-
Animal Model: Establish an atherosclerosis model in rabbits, typically by feeding a high-cholesterol diet for a specified period.[1][2][3][4][5]
-
Preparation of this compound Formulation: For oral administration, this compound can be dissolved in a suitable vehicle, such as a 10% DMSO solution in corn oil. The final concentration should be calculated based on the desired dosage and the rabbit's body weight.
-
Administration: Administer the this compound formulation to the rabbits orally, for example, at a daily dose of 1 mg/kg.
-
Monitoring: Monitor the animals regularly for any adverse effects.
-
Data Collection: At the end of the study period, collect relevant tissues and blood samples for analysis.
Signaling Pathway
This compound is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). MLCK plays a crucial role in regulating smooth muscle contraction and has been implicated in various cellular processes, including cell migration and proliferation. The signaling pathway below illustrates the mechanism of action of this compound.
Caption: this compound inhibits MLCK, preventing the phosphorylation of MLC and subsequent cellular responses.
Operational and Disposal Plans
Proper handling and disposal of this compound and associated waste are crucial to ensure laboratory and environmental safety.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water.
Waste Disposal
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[6][7][8][9][10]
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated, clearly labeled hazardous waste container.[7][9][10]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container.[7][9][10] Do not dispose of this compound solutions down the drain.[6][7][8]
-
Container Disposal: Empty this compound containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9][10] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their experimental results when working with this compound.
References
- 1. Lipid-lowering treatment in a rabbit model of atherosclerosis: a vessel wall magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. download.basf.com [download.basf.com]
- 7. cms.ccsd.net [cms.ccsd.net]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
